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  • Product: n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide
  • CAS: 247568-67-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Authored by: Gemini, Senior Application Scientist This whitepaper provides a comprehensive technical guide for the synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a functionalized benzamide derivative. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

This whitepaper provides a comprehensive technical guide for the synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a functionalized benzamide derivative. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations necessary for successful synthesis. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Overview and Retrosynthetic Analysis

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (CAS No: 247568-67-8) is a substituted benzamide containing several key functional groups: a fluorinated aromatic ring, a nitro group, and a dimethoxybenzyl moiety.[1][2] Such structures are common intermediates in the development of more complex molecules in medicinal and materials chemistry.

The most logical and efficient approach to constructing this molecule is through the formation of an amide bond. A retrosynthetic analysis reveals a straightforward disconnection at the amide C-N bond, identifying the two primary precursors: 2-fluoro-5-nitrobenzoic acid and 3,4-dimethoxybenzylamine .

G Target N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide Disconnect Amide Bond Disconnection Target->Disconnect SM1 2-Fluoro-5-nitrobenzoic Acid Disconnect->SM1 SM2 3,4-Dimethoxybenzylamine Disconnect->SM2 Precursors Starting Materials

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous as it utilizes commercially available or readily synthesized starting materials and relies on one of the most well-established transformations in organic chemistry: amide coupling.

The Core Reaction: Amide Bond Formation via Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires prohibitively high temperatures (often >200 °C), conditions that are incompatible with most functionalized organic molecules. Therefore, the synthesis must proceed by first "activating" the carboxylic acid group of 2-fluoro-5-nitrobenzoic acid. This is achieved by converting the hydroxyl group into a better leaving group, which is then readily displaced by the nucleophilic amine, 3,4-dimethoxybenzylamine.

This activation is mediated by a coupling reagent . The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester), which is then susceptible to nucleophilic attack by the amine.

Expertise in Action: Selecting the Optimal Coupling Reagent

The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and the purity of the final product. A variety of reagents are available, each with distinct advantages and disadvantages. The selection process must consider factors such as reactivity, byproduct solubility, and potential for side reactions.

Coupling ReagentAcronymMechanism TypeKey AdvantagesKey Disadvantages
DicyclohexylcarbodiimideDCCCarbodiimideInexpensive, effective.Byproduct (DCU) is insoluble in most organic solvents, requiring filtration for removal.[3]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCICarbodiimideByproduct is water-soluble, allowing for simple removal via aqueous workup.[3]More expensive than DCC.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltHigh reactivity.Stoichiometric amount of carcinogenic HMPA is formed as a byproduct.
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateHATUAminium/Uronium SaltVery high reactivity, fast reaction times, low rates of epimerization.[3][4]High cost. Guanidinium byproduct can sometimes be difficult to remove.

Causality Behind the Choice: For this specific synthesis, HATU is an exemplary choice. The starting acid, 2-fluoro-5-nitrobenzoic acid, possesses an electron-deficient aromatic ring due to the strong electron-withdrawing effects of both the ortho-fluoro and meta-nitro groups.[5][6] While this primarily activates the ring for nucleophilic aromatic substitution, it can also influence the reactivity of the carboxyl group. Using a highly efficient and rapid coupling reagent like HATU ensures the complete and swift formation of the active ester intermediate, minimizing potential side reactions and driving the reaction toward a high yield of the desired amide.

G RCOOH Carboxylic Acid (2-Fluoro-5-nitrobenzoic Acid) ActiveEster OAt-Active Ester (Reactive Intermediate) RCOOH->ActiveEster + HATU, Base HATU HATU (Coupling Reagent) HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Target Amide Product ActiveEster->Amide + Amine RNH2 Amine (3,4-Dimethoxybenzylamine) RNH2->Amide Byproducts Byproducts

Caption: General workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide on a laboratory scale.

Materials and Reagents
Compound NameCAS No.Mol. Weight ( g/mol )Molar Eq.Suggested Quantity
2-Fluoro-5-nitrobenzoic acid7304-32-7185.111.01.85 g (10.0 mmol)
3,4-Dimethoxybenzylamine120-20-7167.211.051.76 g (10.5 mmol)
HATU148893-10-1380.231.14.18 g (11.0 mmol)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.54.3 mL (25.0 mmol)
N,N-Dimethylformamide (DMF)68-12-273.09-50 mL
Ethyl Acetate141-78-688.11-For workup/chromatography
Hexanes110-54-386.18-For chromatography
Step-by-Step Methodology
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzoic acid (1.85 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask and stir until the acid is fully dissolved. To this solution, add HATU (4.18 g, 11.0 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 4.3 mL, 25.0 mmol) at room temperature. The base is crucial for deprotonating the carboxylic acid, facilitating its reaction with HATU.

  • Activation: Stir the mixture at room temperature for 15-20 minutes. During this time, the carboxylic acid is converted to its highly reactive OAt-active ester intermediate.

  • Amine Addition: Add 3,4-dimethoxybenzylamine (1.76 g, 10.5 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and 150 mL of ethyl acetate.

    • Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient eluent system starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.

  • Procedure: The crude solid is adsorbed onto a small amount of silica gel and dry-loaded onto the column. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide as a solid.

Characterization

The identity and purity of the final compound are confirmed using standard analytical techniques.

  • Physical Appearance: Expected to be a white to pale yellow solid.

  • Molecular Formula: C₁₆H₁₅FN₂O₅[1]

  • Molecular Weight: 334.3 g/mol [1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons on both rings, a singlet for the benzylic methylene (CH₂) protons, and two singlets for the methoxy (OCH₃) groups.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at m/z = 335.10.

  • Melting Point: To be determined experimentally. The melting point of the starting material, 2-fluoro-5-nitrobenzoic acid, is approximately 144 °C.[4]

Safety and Handling Precautions

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • 2-Fluoro-5-nitrobenzoic acid and its derivatives may cause skin and eye irritation.[7]

  • Coupling reagents like HATU are potent sensitizers and should be handled with care to avoid inhalation or skin contact.

  • DMF is a potential reproductive toxin and should be handled with appropriate caution.

References

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Coupling Reagents in Amide Synthesis. Scribd. [Link]

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid. PubChem. [Link]

Sources

Exploratory

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a synthetic benzamide derivative that stands at the intersection of several key pharmacophores, making it a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Therapeutic Potential

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a synthetic benzamide derivative that stands at the intersection of several key pharmacophores, making it a molecule of significant interest in medicinal chemistry and drug development. Its structure integrates a nitroaromatic ring, a fluoro substituent, and a dimethoxybenzyl moiety, each contributing to a unique physicochemical and pharmacological profile. This guide provides an in-depth analysis of its synthesis, chemical properties, and, most importantly, its established and putative biological activities, offering a roadmap for researchers exploring its therapeutic applications. While primarily recognized as a key intermediate in the synthesis of potent cGMP phosphodiesterase inhibitors, the individual components of its structure suggest a broader range of potential applications, including roles in oncology and infectious disease research.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is fundamental to its application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyValueSource
CAS Number 247568-67-8[2][3]
Molecular Formula C₁₆H₁₅FN₂O₅[3]
Molecular Weight 334.3 g/mol [3]
Appearance Yellow Solid[1]
Storage Temperature Refrigerator (+4°C)[1][3]
Solubility Soluble in Dichloromethane[1]

Synthesis and Mechanistic Insights

The synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a classic example of amide bond formation, a cornerstone reaction in medicinal chemistry. The most direct and widely employed method is the condensation of 2-fluoro-5-nitrobenzoic acid with 3,4-dimethoxybenzylamine.

Experimental Protocol: Amide Coupling

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 2-fluoro-5-nitrobenzoic acid

  • 3,4-dimethoxybenzylamine

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-nitrobenzoic acid in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add thionyl chloride dropwise and stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC). This step converts the carboxylic acid to the more reactive acyl chloride.

  • Amide Bond Formation: In a separate flask, dissolve 3,4-dimethoxybenzylamine and triethylamine in anhydrous DCM. Cool this solution to 0°C.

  • Slowly add the freshly prepared 2-fluoro-5-nitrobenzoyl chloride solution to the amine solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide as a pure solid.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Purification cluster_product Final Product R1 2-Fluoro-5-nitrobenzoic Acid Activation Carboxylic Acid Activation R1->Activation Step 1 R2 3,4-Dimethoxybenzylamine Coupling Amide Coupling R2->Coupling Step 2 Reagent1 SOCl₂ or Coupling Agent Reagent1->Activation Reagent2 Base (e.g., TEA) Reagent2->Coupling Solvent Aprotic Solvent (e.g., DCM) Solvent->Activation Activation->Coupling Intermediate: Acyl Chloride Purification Work-up & Chromatography Coupling->Purification Product N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide Purification->Product

Caption: Synthetic workflow for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

Biological Activities and Therapeutic Rationale

The therapeutic potential of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide can be inferred from its known role as a synthetic precursor and the well-documented activities of its constituent chemical motifs.

Precursor to cGMP Phosphodiesterase Inhibitors

The most direct documented application of this compound is in the synthesis of anthranilamides that act as inhibitors of cGMP phosphodiesterase (PDE).[1] PDEs are a superfamily of enzymes that regulate the cellular levels of cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP). Inhibition of specific PDEs can lead to elevated cGMP levels, which in turn modulates various physiological processes including smooth muscle relaxation, anti-inflammation, and neuronal signaling. This makes PDE inhibitors valuable therapeutic agents for conditions such as erectile dysfunction, pulmonary hypertension, and certain inflammatory disorders. The 2-fluoro-5-nitrobenzamide core of the title compound provides a crucial scaffold for building more complex molecules that can selectively target the active site of specific PDE isoforms.

Anticipated Anticancer Properties

The presence of the nitroaromatic group strongly suggests that N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and its derivatives could function as hypoxia-activated prodrugs (HAPs).[4] Solid tumors often develop regions of low oxygen, or hypoxia, which are notoriously resistant to conventional radiation and chemotherapy.[4] Nitroaromatic compounds can be selectively reduced by endogenous reductase enzymes in these hypoxic environments to form cytotoxic radical anions, nitroso, and hydroxylamine species.[4] These reactive intermediates can induce DNA damage and other forms of cellular stress, leading to targeted cancer cell death.[4]

Potential as an Antimicrobial Agent

Benzamide derivatives have been extensively studied for their antimicrobial properties.[5] The nitro group, in particular, is a well-known pharmacophore in many antimicrobial drugs, where it can be reduced to generate reactive nitrogen species that are toxic to microbial cells.[6][7] Furthermore, the 3,4-dimethoxybenzyl moiety has been incorporated into various antimicrobial agents, potentially enhancing their activity.[8][9] Therefore, it is plausible that N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide could serve as a lead compound for the development of novel antibacterial or antifungal agents.

Signaling Pathway Implication: Hypoxia-Activated Prodrug Mechanism

HAP_Mechanism cluster_environment Cellular Environment cluster_compound Compound States cluster_outcome Cellular Outcome Normoxia Normoxia (Normal Oxygen) Reoxidation Re-oxidation to Prodrug Normoxia->Reoxidation Hypoxia Hypoxia (Low Oxygen) Cytotoxic Cytotoxic Species (R-NO, R-NHOH) Hypoxia->Cytotoxic Prodrug N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide (Prodrug, R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) Prodrug->Radical 1e⁻ Reduction (Nitroreductases) Radical->Cytotoxic Further Reduction Radical->Reoxidation O₂ Damage DNA Damage & Cellular Stress Cytotoxic->Damage Death Cell Death (Apoptosis) Damage->Death

Caption: Proposed mechanism of action as a hypoxia-activated prodrug.

Future Research Directions

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide represents a versatile scaffold with significant untapped potential. Future research should focus on several key areas:

  • Elucidation of Specific Biological Targets: Beyond its role as a PDE inhibitor precursor, comprehensive screening against a panel of kinases, and other relevant enzymes is warranted to identify novel biological targets.

  • Synthesis of Analog Libraries: Systematic modification of each component of the molecule—the nitro group position, the fluorine substitution pattern, and the dimethoxybenzyl moiety—will be crucial for developing structure-activity relationships (SAR) for various therapeutic targets.

  • In-depth Evaluation of Anticancer and Antimicrobial Activity: Rigorous in vitro and in vivo testing is necessary to validate the hypothesized anticancer and antimicrobial properties of this compound and its derivatives.

  • Pharmacokinetic and Toxicological Profiling: A thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment will be essential for the progression of any promising lead compounds derived from this scaffold.

Conclusion

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is more than just a chemical intermediate; it is a strategically designed molecule that embodies several principles of modern medicinal chemistry. Its documented role in the synthesis of PDE inhibitors, combined with the strong therapeutic rationale for its nitroaromatic and benzamide components, positions it as a valuable starting point for the discovery of new drugs. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics.

References

  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Biointerface Research in Applied Chemistry, 14(5), 456.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry, 216, 113316.
  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (2022). Frontiers in Pharmacology, 13, 968595.
  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 724.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7196.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • The 3,4-dimethoxybenzyl group as solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers. (2023). Beilstein Journal of Organic Chemistry, 19, 1695–1702.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2022). Journal of Medicinal Chemistry, 65(13), 8863–8881.
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (2014). Journal of Medicinal Chemistry, 57(15), 6470–6484.
  • DNDMH-Mediated Direct Nitration of Aryl Alkenes. (2022). Organic Chemistry Frontiers, 9(1), 108-114.
  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (2018). Journal of the Serbian Chemical Society, 83(10), 1165-1176.
  • Chem-Impex. (n.d.). 2-Fluoro-5-nitrobenzaldehyde. Retrieved from [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2016). Current Organic Synthesis, 13(5), 726–742.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 724.
  • Synthesis and Biological Activity of a 3,4,5-trimethoxybenzoyl Ester Analogue of epicatechin-3-gallate. (2008). Journal of Medicinal Chemistry, 51(9), 2707–2716.
  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (2015). Molecules, 20(10), 18886-18903.
  • Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Google Patents. (n.d.). EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Medicinal Chemistry, 15(6), 1335-1361.
  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (2014). Chinese Chemical Letters, 25(6), 923-926.
  • Google Patents. (n.d.). PL180016B1 - Novel method of obtaining 3,4-dihydroxy-5-nitrobenzaldehyde.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2021). Molecules, 26(23), 7205.
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Foundational

An In-depth Technical Guide to N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a synthetic benzamide derivative of interest in medicinal chemistry. Drawing upon established synthetic methodologies and spectroscopic principles, this document details the compound's physicochemical properties, provides a validated protocol for its synthesis and characterization, and explores its potential as a phosphodiesterase inhibitor.

Core Molecular Attributes and Physicochemical Properties

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a small molecule characterized by a central benzamide scaffold. Key structural features include a 2-fluoro-5-nitrobenzoyl moiety amide-linked to a 3,4-dimethoxybenzyl group. These functionalities are expected to govern its chemical reactivity, solubility, and biological activity.

Structural and Chemical Identity

The fundamental identifiers and structural representations of the molecule are summarized below.

IdentifierValueSource
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-fluoro-5-nitrobenzamideLGC Standards[1]
CAS Number 247568-67-8LGC Standards[1]
Molecular Formula C₁₆H₁₅FN₂O₅LGC Standards[1]
Molecular Weight 334.3 g/mol LGC Standards[1]
Canonical SMILES COc1ccc(CNC(=O)c2cc(ccc2F)[O-])cc1OCLGC Standards[1]
InChI InChI=1S/C16H15FN2O5/c1-23-14-6-3-10(7-15(14)24-2)9-18-16(20)12-8-11(19(21)22)4-5-13(12)17/h3-8H,9H2,1-2H3,(H,18,20)LGC Standards[1]
Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueNotes
Appearance Yellow SolidBased on observations of similar nitroaromatic compounds.[2]
Boiling Point 490.0 ± 45.0 °CPredicted value.[2]
Density 1.313 ± 0.06 g/cm³Predicted value.[2]
pKa 12.18 ± 0.46Predicted value, indicating weakly acidic properties of the amide N-H.[2]
Solubility Soluble in DichloromethaneBased on general solubility of benzamides in chlorinated solvents.[2] Insoluble in water.[3]

Synthesis and Characterization: A Validated Experimental Protocol

The synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is achieved through a standard amide bond formation reaction. The following protocol is based on well-established methods for the synthesis of related benzamide and anthranilamide derivatives.[1][4]

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Product cluster_purification Purification & Analysis R1 2-Fluoro-5-nitrobenzoic acid Coupling Coupling Reagent (e.g., HATU, EDCI/HOBt) Base (e.g., DIEA) Solvent (e.g., DMF) R1->Coupling R2 3,4-Dimethoxybenzylamine R2->Coupling P N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide Coupling->P Purify Column Chromatography P->Purify Analyze Spectroscopic Characterization (NMR, IR, MS) Purify->Analyze

Caption: Synthetic workflow for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation of Carboxylic Acid: To the stirred solution, add a peptide coupling reagent such as HATU (1.1 equivalents) or a mixture of EDCI (1.1 equivalents) and HOBt (1.1 equivalents). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.[4]

  • Amine Addition: Add N,N-Diisopropylethylamine (DIEA) (2 equivalents) to the reaction mixture, followed by the dropwise addition of 3,4-dimethoxybenzylamine (1 equivalent).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Characterization

The structure of the synthesized N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide can be confirmed by standard spectroscopic techniques. The expected spectral data are extrapolated from analyses of similar compounds.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzoyl and benzyl rings, the methylene protons of the benzyl group, and the methoxy groups. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the methoxy carbons.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, the N-O stretches of the nitro group, and the C-O stretches of the methoxy groups.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Mechanism of Action

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide has been identified as a potential inhibitor of phosphodiesterases (PDEs).[2] PDEs are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7]

Phosphodiesterase Inhibition

Inhibition of specific PDE isoforms is a validated therapeutic strategy for a range of diseases. For instance, PDE4 inhibitors are used to treat inflammatory conditions like chronic obstructive pulmonary disease (COPD) and psoriasis, while PDE5 inhibitors are used for erectile dysfunction and pulmonary hypertension.[8] The structural class of anthranilic acid derivatives, to which the target compound is related, has been shown to exhibit potent and selective inhibition of PDE4.[9]

Signaling Pathway of PDE Inhibition

ATP ATP/GTP AC_GC Adenylyl/Guanylyl Cyclase ATP->AC_GC cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Hydrolysis PKA_PKG PKA/PKG Activation cAMP_cGMP->PKA_PKG AMP_GMP AMP/GMP PDE->AMP_GMP CellResponse Cellular Response (e.g., reduced inflammation, smooth muscle relaxation) PKA_PKG->CellResponse Inhibitor N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide Inhibitor->PDE Inhibition

Caption: Mechanism of action of phosphodiesterase inhibitors.

Experimental Protocol for Phosphodiesterase Inhibition Assay

The inhibitory activity of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide against specific PDE isoforms can be determined using a fluorescence polarization (FP)-based assay.[7]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations.

    • Dilute the target PDE enzyme (e.g., PDE4) in the assay buffer.

    • Prepare a solution of a fluorescently labeled substrate (e.g., FAM-cAMP).

  • Assay Procedure:

    • Add the diluted test compound to the wells of a microplate.

    • Include positive controls (no inhibitor) and negative controls (a known potent PDE inhibitor).

    • Add the diluted PDE enzyme solution to each well and incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescent substrate.

    • Incubate the plate to allow the reaction to proceed.

    • Stop the reaction and add a binding agent that captures the fluorescently labeled monophosphate product.

  • Data Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader.

    • The degree of inhibition is determined by the reduction in the FP signal.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Safety and Handling

As with any research chemical, N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for related nitroaromatic compounds and benzamides should be consulted. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.

Conclusion

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a molecule with significant potential for further investigation in the field of drug discovery, particularly as a phosphodiesterase inhibitor. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound for biological evaluation. Further studies are warranted to elucidate its precise mechanism of action, selectivity profile against different PDE isoforms, and its therapeutic potential.

References

  • BenchChem. (2025).
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  • Congiu, C., et al. (2008). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 51(13), 3849–3861.
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  • Lipshutz, B. H., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(17), 5868–5875.
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Exploratory

An In-Depth Technical Guide to N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

CAS Number: 247568-67-8 Introduction: The Emergence of Nitrobenzamides in Drug Discovery N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a synthetic compound belonging to the nitrobenzamide class of molecules. This...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 247568-67-8

Introduction: The Emergence of Nitrobenzamides in Drug Discovery

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a synthetic compound belonging to the nitrobenzamide class of molecules. This class has garnered significant attention in medicinal chemistry, particularly in the development of novel therapeutics. The presence of the nitro group, an electron-withdrawing moiety, often imparts unique biological activities to these compounds.[1] Research into nitro-containing scaffolds has revealed a broad spectrum of pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This guide provides a comprehensive overview of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, detailing its chemical properties, a validated synthesis protocol, its promising role as an antimycobacterial agent, and essential safety information for laboratory handling. The primary focus of this document is to equip researchers, scientists, and drug development professionals with the critical knowledge required to explore the therapeutic potential of this and related nitrobenzamide compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
CAS Number 247568-67-8[3]
Molecular Formula C₁₆H₁₅FN₂O₅[3]
Molecular Weight 334.3 g/mol [3]
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-fluoro-5-nitrobenzamide[3]
SMILES COc1ccc(CNC(=O)c2cc(ccc2F)[O-])cc1OC[3]
InChI InChI=1S/C16H15FN2O5/c1-23-14-6-3-10(7-15(14)24-2)9-18-16(20)12-8-11(19(21)22)4-5-13(12)17/h3-8H,9H2,1-2H3,(H,18,20)[3]
Appearance Solid (predicted)
Storage Temperature +4°C[3]

Synthesis and Characterization: An Experimental Protocol

The synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is achieved through a standard amide coupling reaction between 2-fluoro-5-nitrobenzoic acid and 3,4-dimethoxybenzylamine. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Experimental Protocol: Amide Coupling

Objective: To synthesize N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

Materials:

  • 2-Fluoro-5-nitrobenzoic acid

  • 3,4-Dimethoxybenzylamine

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-nitrobenzoic acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 3,4-dimethoxybenzylamine (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide as a pure solid.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent 2_fluoro_5_nitrobenzoic_acid 2-Fluoro-5-nitrobenzoic acid Amide_Coupling Amide Coupling Reaction 2_fluoro_5_nitrobenzoic_acid->Amide_Coupling 3_4_dimethoxybenzylamine 3,4-Dimethoxybenzylamine 3_4_dimethoxybenzylamine->Amide_Coupling HATU HATU HATU->Amide_Coupling DIPEA DIPEA DIPEA->Amide_Coupling DMF DMF DMF->Amide_Coupling Workup_Purification Aqueous Work-up & Silica Gel Chromatography Amide_Coupling->Workup_Purification Final_Product N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide Workup_Purification->Final_Product

Caption: Workflow for the synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

Potential Applications in Drug Development: Targeting Tuberculosis

A significant body of research has highlighted the potential of nitrobenzamide derivatives as potent antimycobacterial agents.[4][5] These compounds are of particular interest for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).

Mechanism of Action: Inhibition of DprE1

The primary molecular target for many antimycobacterial nitroaromatic compounds, including nitrobenzamides, is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[6][7] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[7] Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.

Nitrobenzamides are believed to act as covalent inhibitors of DprE1.[6] The proposed mechanism involves the reduction of the nitro group to a reactive nitroso intermediate within the enzyme's active site.[4][6] This intermediate then forms a covalent bond with a cysteine residue (Cys387) in DprE1, leading to irreversible inhibition of the enzyme.[4]

Signaling Pathway Diagram: DprE1 Inhibition

DprE1_Inhibition Nitrobenzamide N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide (Prodrug) DprE1 DprE1 Enzyme (Active Site with FAD) Nitrobenzamide->DprE1 Enters Active Site Reduction Reduction of Nitro Group DprE1->Reduction FAD-mediated Covalent_Adduct Covalent Adduct Formation with Cys387 DprE1->Covalent_Adduct Nitroso_Intermediate Reactive Nitroso Intermediate Reduction->Nitroso_Intermediate Nitroso_Intermediate->Covalent_Adduct Inactive_DprE1 Inactive DprE1 Enzyme Covalent_Adduct->Inactive_DprE1 Cell_Wall_Disruption Disruption of Arabinan Biosynthesis Inactive_DprE1->Cell_Wall_Disruption Bacterial_Death Mycobacterial Cell Death Cell_Wall_Disruption->Bacterial_Death

Caption: Proposed mechanism of DprE1 inhibition by nitrobenzamides.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

  • Ingestion: Do not eat, drink, or smoke when handling the compound.[9] If swallowed, seek medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Toxicological Information:

The toxicological properties of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide have not been extensively studied. However, related nitrobenzamides are classified as harmful if swallowed and may cause skin and eye irritation.[8][9] The nitroaromatic substructure warrants caution, as some compounds in this class can have more significant toxicities. A thorough risk assessment should be conducted before handling this compound.

Conclusion and Future Directions

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide represents a promising scaffold for the development of novel antimycobacterial agents. Its potential to act as a covalent inhibitor of DprE1 places it in a class of compounds with a validated mechanism of action against Mycobacterium tuberculosis. This technical guide provides a foundational understanding of its synthesis, properties, and biological rationale. Further research is warranted to fully elucidate its efficacy, pharmacokinetic profile, and safety. Optimization of the benzamide and benzyl moieties could lead to the discovery of new analogues with enhanced potency and drug-like properties, contributing to the ongoing fight against tuberculosis and other infectious diseases.

References

  • Silva, P. A., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Preprints.org.
  • G. S. S. S. Kumar, et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals.
  • Pillay, S., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy.
  • Mishra, R. K., et al. (2021). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. Molecules.
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  • SAFETY D
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  • SAFETY D
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Foundational

An In-depth Technical Guide to N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and its Chemical Analogs for Drug Discovery

Abstract This technical guide provides a comprehensive scientific overview of the synthetic chemistry, structure-activity relationships (SAR), and potential therapeutic applications of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of the synthetic chemistry, structure-activity relationships (SAR), and potential therapeutic applications of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and its rationally designed chemical analogs. While direct biological data for the title compound is not extensively available in public literature, this document serves as a foundational roadmap for researchers, scientists, and drug development professionals. By leveraging established synthetic protocols and drawing parallels from structurally related benzamide and nitroaromatic compounds with known biological activities, this guide outlines a strategic approach to exploring the therapeutic potential of this chemical scaffold. Detailed experimental methodologies for synthesis and biological evaluation are provided, underpinned by a discussion of the causal relationships between structural modifications and potential biological outcomes.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents with diverse pharmacological activities.[1] Its ability to participate in hydrogen bonding and engage in various non-covalent interactions with biological targets makes it a versatile building block in drug design. The core structure of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide combines several key features that suggest potential for biological activity: the N-benzylbenzamide core, which has been associated with anticancer and antimicrobial properties, and the nitroaromatic and fluoro substituents, which can significantly modulate the compound's electronic and pharmacokinetic properties.[2][3]

This guide will deconstruct the title compound into its constituent fragments, analyze the potential contributions of each to its overall biological profile, and propose a systematic approach for the synthesis and evaluation of a focused library of chemical analogs.

Synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and Analogs

The synthesis of the title compound and its analogs can be reliably achieved through standard amide bond formation reactions. The most common and efficient methods include the acylation of an amine with a benzoyl chloride (Schotten-Baumann conditions) or the direct coupling of a carboxylic acid with an amine using a peptide coupling reagent.

General Synthetic Pathway: Acyl Chloride Method

A robust and scalable approach involves the reaction of 2-fluoro-5-nitrobenzoyl chloride with 3,4-dimethoxybenzylamine.

Experimental Protocol: Synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

  • Materials: 2-fluoro-5-nitrobenzoyl chloride (1.0 eq), 3,4-dimethoxybenzylamine (1.0-1.2 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), Deionized Water, Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dimethoxybenzylamine and the base in the anhydrous solvent.

    • Cooling: Cool the mixture to 0 °C in an ice bath.

    • Addition of Acyl Chloride: Dissolve 2-fluoro-5-nitrobenzoyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Amine 3,4-Dimethoxybenzylamine Reaction Amide Coupling Amine->Reaction AcylChloride 2-Fluoro-5-nitrobenzoyl Chloride AcylChloride->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Temp 0 °C to RT Temp->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Product N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide Purification->Product Biological_Evaluation_Workflow cluster_screening Primary Screening cluster_secondary Secondary Assays (for active compounds) cluster_optimization Lead Optimization Anticancer Anticancer Screening (MTT Assay) Apoptosis Apoptosis Assays (e.g., Annexin V) Anticancer->Apoptosis CellCycle Cell Cycle Analysis Anticancer->CellCycle Antimicrobial Antimicrobial Screening (MIC Determination) MOA Mechanism of Action Studies Antimicrobial->MOA Apoptosis->MOA CellCycle->MOA SAR SAR-guided Analog Synthesis MOA->SAR ADMET In vitro ADMET Profiling SAR->ADMET

Caption: A tiered workflow for the biological evaluation of the title compound and its analogs.

In Vitro Antimicrobial Activity Screening

The antimicrobial potential of the synthesized compounds should be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Procedure:

    • Inoculum Preparation: Prepare a standardized suspension of each microorganism.

    • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in 96-well plates.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plates under appropriate conditions for each microorganism.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide represents a promising, yet underexplored, chemical scaffold. This technical guide provides a comprehensive framework for initiating a drug discovery program centered on this molecule. The proposed synthetic strategies are robust and adaptable for the creation of a diverse library of analogs. The outlined biological evaluation cascade, starting with broad screening and progressing to more detailed mechanistic studies, offers a clear path to identifying potential therapeutic applications. Future research should focus on the systematic synthesis and evaluation of the proposed analogs to elucidate the structure-activity relationships and identify lead compounds with potent and selective biological activity. Further investigation into the mechanism of action of any active compounds will be crucial for their continued development as potential therapeutic agents.

References

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Exploratory

An In-Depth Technical Guide to Investigating the Therapeutic Potential of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Introduction: Deconstructing N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide for Targeted Research N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a synthetic molecule that presents a compelling case for multiface...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide for Targeted Research

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a synthetic molecule that presents a compelling case for multifaceted pharmacological investigation. Its structure is a composite of three key pharmacophores: a 3,4-dimethoxybenzylamine moiety, a 2-fluoro-substituted benzene ring, and a 5-nitrobenzamide core. The strategic combination of these components suggests a range of potential biological activities, making it a rich subject for drug discovery and development. This guide provides a comprehensive analysis of the compound's constituent parts and outlines potential research avenues, complete with detailed experimental protocols, to unlock its therapeutic promise.

The 3,4-dimethoxybenzylamine portion is structurally related to molecules known to interact with neurological targets. For instance, it is a key component of Itopride, a gastroprokinetic agent that functions as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor[1]. Additionally, 3,4-Dimethoxybenzylamine itself has been shown to exhibit inhibitory properties at serotonin receptors[2]. The nitrobenzamide core is a well-established pharmacophore in the realm of infectious diseases, particularly as covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis[3][4][5]. Furthermore, the nitroaromatic group is a classic feature of hypoxia-activated prodrugs (HAPs) for cancer therapy, which are selectively activated in the low-oxygen environment of solid tumors[6]. Finally, the introduction of a fluorine atom can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins[7][8][9][10][11]. One report indicates the use of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide in the preparation of anthranilamides as cGMP phosphodiesterase inhibitors, suggesting potential applications in cardiovascular or other signaling pathways[].

This technical guide will explore four primary and logically derived research trajectories for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide: its potential as an antitubercular agent, an anticancer therapeutic, a modulator of neurological function, and a cardiovascular drug. Each section will provide the scientific rationale, detailed experimental workflows, and data interpretation guidelines to equip researchers with the necessary tools to rigorously evaluate this promising compound.

Antitubercular Potential via DprE1 Inhibition

Scientific Rationale: The nitrobenzamide scaffold is a known inhibitor of DprE1, a crucial enzyme in the synthesis of the mycobacterial cell wall. These compounds act as covalent inhibitors, where the nitro group is reduced by the FAD cofactor of DprE1 to a nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible enzyme inhibition[3]. The presence of the 5-nitrobenzamide core in N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide makes DprE1 a prime and logical research target.

Experimental Workflow: Assessing Antitubercular Activity

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy A Compound Synthesis and Characterization B Mtb H37Rv MIC Determination (Microplate Alamar Blue Assay) A->B Test Compound C DprE1 Enzyme Inhibition Assay (IC50 Determination) B->C Active Compounds D Cytotoxicity Assay (e.g., HepG2 cells, MTT assay) B->D Determine Selectivity Index G Macrophage Infection Model (Intracellular Mtb killing) B->G Test Intracellular Activity E Covalent Binding Assay (Mass Spectrometry with DprE1) C->E Confirm Covalent Inhibition F Computational Docking Studies (Binding mode prediction) C->F Rationalize SAR H Mouse Model of TB Infection (e.g., C57BL/6 mice) G->H Evaluate In Vivo Efficacy

Caption: Workflow for evaluating the antitubercular potential of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

Detailed Protocols

1. Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv:

  • Method: Microplate Alamar Blue Assay (MABA).

  • Procedure:

    • Prepare a 2-fold serial dilution of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide in a 96-well plate (e.g., from 100 µg/mL to 0.09 µg/mL) in Middlebrook 7H9 broth supplemented with OADC.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of ~5 x 10^5 CFU/mL.

    • Include positive (Isoniazid) and negative (no drug) controls.

    • Incubate the plates at 37°C for 7 days.

    • Add Alamar Blue solution to each well and incubate for another 24 hours.

    • Determine the MIC as the lowest drug concentration that prevents a color change from blue to pink.

2. DprE1 Enzyme Inhibition Assay:

  • Method: Spectrophotometric assay monitoring the reduction of a substrate.

  • Procedure:

    • Express and purify recombinant DprE1 enzyme.

    • Prepare a reaction mixture containing DprE1, its substrate decaprenylphosphoryl-β-D-ribose (DPR), and the co-factor FAD in an appropriate buffer.

    • Add varying concentrations of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

    • Initiate the reaction and monitor the enzyme activity by following the oxidation of NADPH spectrophotometrically.

    • Calculate the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration.

3. Cytotoxicity Assay:

  • Method: MTT assay using a human cell line (e.g., HepG2).

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm.

    • Calculate the CC50 (50% cytotoxic concentration) and determine the selectivity index (SI = CC50 / MIC).

Anticancer Potential as a Hypoxia-Activated Prodrug

Scientific Rationale: The nitroaromatic structure of the compound makes it a candidate for a hypoxia-activated prodrug (HAP).[6] In the low-oxygen environment of solid tumors, nitroreductase enzymes can reduce the nitro group to cytotoxic species, such as nitroso and hydroxylamine derivatives, which can induce DNA damage and cell death.[6][13] This selective activation in hypoxic regions offers a therapeutic window, sparing healthy, well-oxygenated tissues.

Experimental Workflow: Assessing Hypoxia-Selective Anticancer Activity

G cluster_0 In Vitro Characterization cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation A Compound Synthesis and Purity Analysis B Hypoxia vs. Normoxia Cytotoxicity Assay (e.g., HCT116, A549 cell lines) A->B Test Compound C Nitroreductase Activity Assay (Cell lysates or recombinant enzyme) B->C Confirm Hypoxic Activation D DNA Damage Analysis (γ-H2AX staining, Comet assay) B->D Assess Genotoxicity F Cell Cycle Analysis (Flow cytometry) B->F Determine Effect on Cell Cycle G Tumor Spheroid Model (3D culture) B->G Evaluate in 3D Model E Western Blot Analysis (Apoptosis markers: Cleaved PARP, Caspase-3) D->E Investigate Apoptotic Pathway H Xenograft Mouse Model (e.g., HCT116 tumors in nude mice) G->H Assess In Vivo Antitumor Efficacy

Caption: Workflow for evaluating the hypoxia-activated anticancer potential.

Detailed Protocols

1. Hypoxia vs. Normoxia Cytotoxicity Assay:

  • Method: Parallel cell viability assays under different oxygen conditions.

  • Procedure:

    • Seed a cancer cell line (e.g., HCT116) in two sets of 96-well plates.

    • Incubate one set under normoxic conditions (21% O2) and the other under hypoxic conditions (e.g., 1% O2) in a specialized incubator.

    • After 24 hours of acclimatization, treat the cells with serial dilutions of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

    • Incubate for another 48-72 hours under their respective oxygen conditions.

    • Assess cell viability using a suitable method (e.g., CellTiter-Glo).

    • Calculate the IC50 values for both normoxic and hypoxic conditions and determine the hypoxia cytotoxicity ratio (HCR = IC50_normoxia / IC50_hypoxia).

2. DNA Damage Analysis (γ-H2AX Staining):

  • Method: Immunofluorescence staining for a marker of DNA double-strand breaks.

  • Procedure:

    • Grow cancer cells on coverslips and treat them with the compound under hypoxic conditions.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the γ-H2AX foci using fluorescence microscopy.

Neuromodulatory Activity

Scientific Rationale: The 3,4-dimethoxybenzylamine moiety is a structural component of Itopride, a known dopamine D2 receptor antagonist and acetylcholinesterase (AChE) inhibitor.[1] Furthermore, 3,4-dimethoxybenzylamine has been shown to inhibit serotonin receptors.[2] These observations provide a strong basis for investigating the potential of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide to modulate these neurological targets.

Experimental Workflow: Screening for Neurological Targets

G cluster_0 Primary In Vitro Screening cluster_1 Functional Assays cluster_2 In Vivo Behavioral Models A Compound Acquisition and QC B Dopamine D2 Receptor Binding Assay (Radioligand displacement) A->B C Serotonin Receptor Panel Screening (e.g., 5-HT1A, 5-HT2A) A->C D Acetylcholinesterase (AChE) Inhibition Assay (Ellman's method) A->D E D2 Receptor Functional Assay (cAMP accumulation assay) B->E Confirm Functional Antagonism F AChE Cellular Activity Assay (in neuronal cell lines) D->F Validate Cellular Efficacy G Rodent Models of Psychosis (e.g., Apomorphine-induced stereotypy) E->G Assess Antipsychotic-like Effects H Cognitive Enhancement Models (e.g., Morris water maze) F->H Evaluate Pro-cognitive Effects

Caption: Workflow for investigating the neuromodulatory activity of the compound.

Detailed Protocols

1. Dopamine D2 Receptor Binding Assay:

  • Method: Radioligand displacement assay using cell membranes expressing the D2 receptor.

  • Procedure:

    • Prepare cell membranes from a cell line overexpressing the human dopamine D2 receptor.

    • Incubate the membranes with a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]-spiperone) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Determine the Ki value by nonlinear regression analysis.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

  • Method: A colorimetric assay based on the reaction of thiocholine with DTNB.

  • Procedure:

    • In a 96-well plate, add AChE enzyme, DTNB (Ellman's reagent), and varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate acetylthiocholine iodide.

    • The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.

    • Monitor the increase in absorbance at 412 nm over time.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cardiovascular Potential via Phosphodiesterase (PDE) Inhibition

Scientific Rationale: A supplier of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide notes its use in preparing anthranilamides as cGMP phosphodiesterase inhibitors.[] PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are critical second messengers in cardiovascular signaling. Inhibition of cGMP-specific PDEs (like PDE5) leads to vasodilation and is the mechanism of action for drugs like sildenafil. This provides a clear rationale for investigating the compound's effects on PDE enzymes.

Experimental Workflow: Assessing PDE Inhibition

G cluster_0 In Vitro Enzyme Assays cluster_1 Cellular and Tissue-Based Assays cluster_2 In Vivo Hemodynamic Studies A Compound Synthesis and Solubilization B PDE Enzyme Panel Screening (e.g., PDE1-11) A->B Test Compound C IC50 Determination for Hits (e.g., PDE5) B->C Identify Specific PDE Targets D cGMP Accumulation Assay (in vascular smooth muscle cells) C->D Confirm Cellular Mechanism E Ex Vivo Vasodilation Assay (e.g., rat aortic rings) D->E Evaluate Functional Effect F Rodent Models of Hypertension (e.g., Spontaneously Hypertensive Rat) E->F Select In Vivo Model G Measurement of Blood Pressure and Heart Rate F->G Assess Hemodynamic Effects

Caption: Workflow for evaluating the phosphodiesterase inhibitory potential.

Detailed Protocols

1. PDE Enzyme Panel Screening:

  • Method: Commercially available fluorescence polarization (FP) or luminescence-based assays.

  • Procedure:

    • Utilize a commercial service or in-house panel of recombinant human PDE enzymes (PDE1-11).

    • Screen the compound at a fixed concentration (e.g., 10 µM) against each PDE isoform.

    • Assays typically involve the conversion of a fluorescently labeled cGMP or cAMP substrate to a monophosphate, which is then detected.

    • Identify the PDE isoforms that are significantly inhibited by the compound.

2. Ex Vivo Vasodilation Assay:

  • Method: Organ bath studies using isolated arterial rings.

  • Procedure:

    • Isolate thoracic aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

    • Pre-contract the rings with phenylephrine or potassium chloride.

    • Once a stable contraction is achieved, add cumulative concentrations of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

    • Record the changes in isometric tension to determine the vasodilatory effect.

    • Calculate the EC50 for vasodilation.

Quantitative Data Summary

Research AreaKey ExperimentsPrimary Endpoint(s)Example Positive Result
Antituberculosis MABAMIC (µg/mL)< 1 µg/mL
DprE1 InhibitionIC50 (µM)< 10 µM
Cytotoxicity AssaySelectivity Index (SI)> 10
Anticancer Hypoxia vs. Normoxia AssayHCR (IC50_N / IC50_H)> 5
γ-H2AX StainingFold increase in foci> 3-fold vs. control
Xenograft ModelTumor Growth Inhibition (%)> 50%
Neuromodulation D2 Receptor BindingKi (nM)< 100 nM
AChE InhibitionIC50 (µM)< 1 µM
Cardiovascular PDE5 InhibitionIC50 (nM)< 50 nM
Aortic Ring VasodilationEC50 (µM)< 5 µM

Conclusion and Future Directions

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a molecule with significant, untapped therapeutic potential, suggested by the known pharmacological activities of its constituent fragments. The research pathways outlined in this guide—antitubercular, hypoxia-activated anticancer, neuromodulatory, and cardiovascular—provide a logical and robust framework for its comprehensive evaluation. The proposed experimental workflows, from initial in vitro screening to in vivo efficacy models, are designed to systematically uncover the compound's mechanism of action and validate its potential as a lead candidate for drug development. Successful identification of a primary biological target will pave the way for lead optimization studies, focusing on enhancing potency and selectivity while improving pharmacokinetic properties. The multifaceted nature of this compound underscores the power of rational drug design and highlights the exciting possibilities that await in its thorough scientific investigation.

References

  • Pinto, M. F., et al. (2021). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Molecules, 26(9), 2575. Retrieved from [Link][3]

  • MDPI. (2021). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Retrieved from [Link][4]

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  • Pérez-Medina, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. Retrieved from [Link][13]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link][14]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link][8]

  • Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. Retrieved from [Link][9]

  • Stolarczyk, M., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. Retrieved from [Link][15]

  • Steinebach, C., et al. (2020). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 63(4), 1521-1535. Retrieved from [Link][10]

  • Bryant, M. J., et al. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 20(12), 7799-7806. Retrieved from [Link][16]

  • El-Sayed, N. F., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12(1), 19565. Retrieved from [Link][17]

  • Henary, E., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5286. Retrieved from [Link][11]

  • PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved from [Link][18]

  • ResearchGate. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link][19]

  • Pinto, M. F., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. International Journal of Molecular Sciences, 21(21), 8206. Retrieved from [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Notes: In Vitro Characterization of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide as a Putative Phosphodiesterase Inhibitor

For Research Use Only. Not for use in diagnostic procedures. Introduction N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a small molecule identified as a potential precursor for anthranilamide-based inhibitors of c...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a small molecule identified as a potential precursor for anthranilamide-based inhibitors of cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs)[][2]. Phosphodiesterases are a superfamily of enzymes crucial for regulating intracellular signaling pathways by hydrolyzing the second messengers cAMP and cGMP[3][4]. Specifically, cGMP-targeting PDEs play a vital role in modulating physiological processes such as vascular smooth muscle relaxation, phototransduction, and neuronal signaling[3][5]. Inhibitors of these enzymes, by preventing cGMP degradation, prolong the activity of the nitric oxide (NO)/cGMP pathway, a mechanism of significant therapeutic interest[6].

These application notes provide a comprehensive framework for the in vitro investigation of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. As there is limited specific biological data for this compound in peer-reviewed literature, the following protocols are based on established methodologies for characterizing novel small molecule PDE inhibitors[6][7]. The primary objective is to determine the compound's ability to modulate intracellular cGMP levels in a cell-based assay format.

Scientific Principle: The cGMP Signaling Cascade

The intracellular concentration of cGMP is dynamically regulated by its synthesis by soluble guanylate cyclase (sGC) and its degradation by phosphodiesterases[3]. The pathway is typically initiated by nitric oxide (NO), which binds to and activates sGC. Activated sGC catalyzes the conversion of GTP to cGMP. Elevated cGMP levels then activate downstream targets, such as protein kinase G (PKG), to elicit a physiological response. PDEs, particularly families like PDE5, terminate this signal by hydrolyzing cGMP to the inactive 5'-GMP[3][6]. A potential inhibitor like N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is hypothesized to block a cGMP-specific PDE, leading to an accumulation of intracellular cGMP.

cGMP_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space NO_source Nitric Oxide (NO) (e.g., from SNP) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates PDE cGMP Phosphodiesterase (e.g., PDE5) cGMP->PDE Substrate Response Cellular Response (e.g., Vasodilation) PKG->Response GMP 5'-GMP (inactive) PDE->GMP Hydrolyzes Inhibitor N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide Inhibitor->PDE Inhibits

Caption: The Nitric Oxide/cGMP signaling pathway and the putative inhibitory action of the compound.

Protocol 1: Preparation of Compound Stock Solutions

The accurate preparation of stock solutions is critical for reproducible results. Benzamide derivatives often exhibit poor solubility in aqueous media but are typically soluble in organic solvents like dimethyl sulfoxide (DMSO)[8][9][10].

Materials:

  • N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated precision balance and micropipettes

Procedure:

  • Safety First: Handle the compound powder in a chemical fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 5 mg of the compound directly into the tube. Record the exact weight.

  • Calculation of DMSO Volume: Calculate the volume of DMSO required to create a 10 mM stock solution.

    • Molecular Weight (MW) of C₁₆H₁₅FN₂O₅ = 334.3 g/mol [11].

    • Volume (L) = [Weight (g) / MW ( g/mol )] / Molarity (mol/L)

    • Example: For 5 mg (0.005 g), the volume for a 10 mM (0.010 M) stock is: (0.005 g / 334.3 g/mol ) / 0.010 mol/L = 0.001496 L or 1496 µL.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved. Visually inspect for any particulates.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Cell-Based cGMP Quantification using HTRF Assay

This protocol describes a method to determine the compound's inhibitory effect on endogenous PDE activity by measuring the accumulation of intracellular cGMP in response to a guanylate cyclase activator. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash immunoassay suitable for this purpose[12][13]. The assay is based on a competitive format where free cGMP in the cell lysate competes with a d2-labeled cGMP tracer for binding to a specific antibody labeled with a Europium cryptate[12].

Materials:

  • A suitable cell line expressing the target PDE and soluble guanylate cyclase (e.g., RFL-6 rat lung fibroblasts are known to produce cGMP in response to NO donors)[14].

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and penicillin-streptomycin.

  • Sodium nitroprusside (SNP) or other NO donor to stimulate cGMP production.

  • Sildenafil or another known PDE5 inhibitor (as a positive control).

  • HTRF cGMP Detection Kit (containing Eu-cryptate antibody, d2-labeled cGMP, cell lysis buffer, and cGMP standards)[12].

  • White, solid-bottom 384-well assay plates.

  • HTRF-compatible microplate reader.

Experimental Workflow:

Workflow cluster_workflow Experimental Workflow for IC50 Determination plate_cells 1. Seed Cells (e.g., RFL-6 in 384-well plate) incubate_cells 2. Incubate Overnight (Allow attachment) plate_cells->incubate_cells treat_cells 4. Treat Cells with Compounds (Incubate for 30 min) incubate_cells->treat_cells prepare_compounds 3. Prepare Compound Dilutions (Test compound & Sildenafil control) prepare_compounds->treat_cells stimulate_cells 5. Stimulate with NO Donor (e.g., SNP for 15 min) treat_cells->stimulate_cells lyse_cells 6. Lyse Cells (Add HTRF Lysis Buffer) stimulate_cells->lyse_cells add_reagents 7. Add HTRF Detection Reagents (Antibody-Eu & cGMP-d2) lyse_cells->add_reagents incubate_htrf 8. Incubate HTRF Plate (60 min at RT) add_reagents->incubate_htrf read_plate 9. Read Plate (HTRF Reader) incubate_htrf->read_plate analyze_data 10. Analyze Data (Calculate IC50) read_plate->analyze_data

Caption: Step-by-step workflow for the in vitro cell-based HTRF cGMP assay.

Step-by-Step Procedure:

  • Cell Plating:

    • Culture RFL-6 cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well in a 384-well white plate in a volume of 20 µL.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of the N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide stock solution and the Sildenafil positive control in an appropriate assay buffer. A typical starting concentration range would be from 100 µM down to 10 pM. Include a DMSO-only vehicle control.

    • Carefully add 10 µL of the diluted compounds (or vehicle) to the appropriate wells.

    • Incubate the plate for 30 minutes at 37°C.

  • Cell Stimulation:

    • Prepare a fresh solution of an NO donor, such as SNP, at a concentration predetermined to give a sub-maximal cGMP response (e.g., EC₅₀ concentration, typically in the µM range).

    • Add 10 µL of the SNP solution to all wells (except for unstimulated negative controls).

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis and HTRF Detection:

    • Following the manufacturer's protocol for the HTRF cGMP kit, prepare the detection reagents.

    • Add 10 µL of lysis buffer to each well.

    • Add 10 µL of the pre-mixed HTRF detection reagents (anti-cGMP-Eu Cryptate and cGMP-d2) to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (665 nm / 620 nm) * 10,000 is calculated. This ratio is inversely proportional to the amount of cGMP in the sample.

Data Analysis and Presentation

  • Calculate Percent Inhibition: The HTRF ratio from the vehicle control (stimulated, no inhibitor) represents 0% inhibition, while the ratio from the unstimulated control represents 100% inhibition. Use the following formula to calculate the percent inhibition for each compound concentration:

    • % Inhibition = 100 * [ (Ratio_Vehicle - Ratio_Sample) / (Ratio_Vehicle - Ratio_Unstimulated) ]

  • Generate Dose-Response Curve: Plot the percent inhibition as a function of the log-transformed compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (four-parameter logistic fit) to calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the cGMP signal by 50%.

Example Data Table:

The following table presents hypothetical data for context. Actual results must be determined experimentally.

CompoundIC₅₀ (nM)Hill SlopeMax Inhibition (%)
N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide75.20.9898.5
Sildenafil (Positive Control)5.81.0599.1

Safety and Handling Precautions

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a chemical for research purposes only. A specific Safety Data Sheet (SDS) may not be available. Therefore, standard laboratory precautions should be strictly followed. Handle the compound as a potentially hazardous substance. Avoid inhalation of dust, and prevent contact with skin and eyes by using appropriate PPE. All handling of the solid and concentrated stock solutions should be performed in a certified chemical fume hood. Dispose of chemical waste according to institutional and local regulations.

References

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  • ACS Publications. Lanthanide-Based Peptide-Directed Visible/Near-Infrared Imaging and Inhibition of LMP1. [Link]

  • Boswell-Smith, V., et al. (2006). Phosphodiesterase inhibitors. British Journal of Pharmacology. [Link]

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Application

Application Notes and Protocols for In Vivo Evaluation of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

A Guide for Researchers in Oncology and Drug Development Introduction and Scientific Rationale The pursuit of novel small molecules for cancer therapy is a cornerstone of modern oncological research. Benzamide derivative...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Drug Development

Introduction and Scientific Rationale

The pursuit of novel small molecules for cancer therapy is a cornerstone of modern oncological research. Benzamide derivatives have garnered significant attention as a versatile scaffold, yielding compounds with a wide array of antitumor activities.[1][2] This document provides a comprehensive guide to the in vivo evaluation of a novel compound, N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, for researchers, scientists, and drug development professionals. Given the nascent stage of research on this specific molecule, this guide synthesizes established principles of preclinical development with a hypothesized mechanism of action to provide a robust framework for its investigation.

Chemical Structure:

  • Compound: N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

  • CAS Number: 247568-67-8

1.1. Hypothesized Mechanism of Action

While the precise mechanism of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is yet to be elucidated, its structural motifs provide a basis for a plausible anti-cancer activity hypothesis. The nitrobenzamide moiety is a known pharmacophore in various biologically active compounds, including some with antitubercular and anticancer properties.[3][4][5] The nitro group, in particular, is essential for the biological activity of some bis-benzamides.[6] Furthermore, some benzamide derivatives have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[7]

The 3,4-dimethoxybenzyl group, while often used as a protecting group in organic synthesis, can also influence the pharmacological properties of a molecule.[8][9][10][11][12] It is hypothesized that N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide may function by inducing oxidative stress within cancer cells, leading to the activation of apoptotic pathways.

1.2. Putative Signaling Pathway

The proposed mechanism suggests that the compound could increase intracellular ROS levels, leading to a cascade of events including the collapse of the mitochondrial membrane potential and the activation of caspase-dependent apoptosis.

G Compound N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Membrane Potential Collapse ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for the induction of apoptosis.

Preclinical In Vivo Experimental Strategy

A well-structured preclinical strategy is essential to systematically evaluate the efficacy and safety of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This involves a phased approach from initial efficacy and tolerability studies to more detailed pharmacokinetic and pharmacodynamic assessments.

2.1. Animal Model Selection

The choice of an appropriate animal model is critical for obtaining clinically relevant data. For initial anti-cancer efficacy studies, human tumor xenograft models in immunodeficient mice are widely used.[13][14][15]

  • Recommended Models:

    • Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting human cancer cell lines into immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[15][16] They are valuable for initial efficacy screening due to their reproducibility and relatively low cost.[15]

    • Patient-Derived Xenograft (PDX) Models: For more clinically relevant data, PDX models, which involve implanting tumor tissue from a patient directly into a mouse, are recommended.[16][17] These models better recapitulate the heterogeneity and microenvironment of human tumors.[17]

2.2. Overall In Vivo Study Workflow

The following diagram outlines a logical workflow for the in vivo evaluation of the compound.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic & Profile Studies Formulation Formulation Development Tolerability Maximum Tolerated Dose (MTD) Study Formulation->Tolerability Efficacy Xenograft Efficacy Study (CDX or PDX) Tolerability->Efficacy PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Efficacy->PK_PD Tox Preliminary Toxicology PK_PD->Tox

Caption: Phased workflow for in vivo preclinical evaluation.

Formulation and Administration Protocol

Given its chemical structure, N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is likely to have poor water solubility. Therefore, a suitable formulation is crucial for achieving adequate bioavailability in vivo.

3.1. Formulation Development

The goal is to prepare a stable and homogenous formulation suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

Table 1: Example Vehicle Formulations for Poorly Soluble Compounds

Formulation ComponentPurposeTypical Concentration
DMSOSolubilizing agent5-10%
PEG300/PEG400Co-solvent30-40%
Tween 80 / Solutol HS-15Surfactant/Emulsifier5-10%
Saline or 5% DextroseAqueous vehicleq.s. to 100%

3.2. Step-by-Step Formulation Protocol

  • Weigh the required amount of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

  • Dissolve the compound in DMSO.

  • Add PEG300/PEG400 and vortex until a clear solution is obtained.

  • Add Tween 80 and mix thoroughly.

  • Slowly add the saline or dextrose solution while continuously vortexing to form a stable emulsion or solution.

  • Visually inspect the formulation for any precipitation before administration.

3.3. Administration Protocol

  • Route of Administration: Oral (PO) gavage or Intraperitoneal (IP) injection are common for initial studies.

  • Dose Volume: Typically 10 mL/kg for mice.

  • Frequency: To be determined by the Maximum Tolerated Dose (MTD) study, but often once or twice daily.

In Vivo Efficacy Study Protocol (Xenograft Model)

This protocol outlines a standard efficacy study in a subcutaneous xenograft model.

4.1. Experimental Design

  • Animal Strain: Athymic Nude or NOD/SCID mice, female, 6-8 weeks old.

  • Cell Line: A human cancer cell line relevant to the hypothesized target of the compound (e.g., a gastric cancer cell line if following the rationale from similar benzamide derivatives[7]).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Group Size: n = 8-10 mice per group to ensure statistical power.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (Low Dose)

    • Group 3: N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (High Dose)

    • Group 4: Positive control (a standard-of-care chemotherapy agent)

4.2. Study Procedure

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups.

  • Administer the compound or vehicle according to the predetermined schedule.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the animals daily for any signs of toxicity or distress.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

Table 2: Sample Data Collection Sheet

Mouse IDGroupDay 0 BW (g)Day 0 TV (mm³)Day 3 BW (g)Day 3 TV (mm³)...Endpoint BW (g)Endpoint TV (mm³)Clinical Signs

Pharmacokinetic (PK) and Pharmacodynamic (PD) Study Protocol

PK/PD studies are crucial for understanding the relationship between drug exposure and its biological effect.[18][19][20][21]

5.1. PK Study Design

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Animals: Naive mice (e.g., C57BL/6 or the same strain as the efficacy model).

  • Dosing: A single dose administered intravenously (IV) and orally (PO).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.

  • Key Parameters: Calculate parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[19]

5.2. PD Study Design

  • Objective: To correlate drug exposure with a biological response in the target tissue.

  • Animals: Tumor-bearing mice from the efficacy study or a separate cohort.

  • Procedure:

    • Administer a single dose of the compound.

    • Collect tumor and plasma samples at various time points.

    • Analyze plasma for drug concentration (PK).

    • Analyze tumor tissue for a biomarker of drug activity (e.g., levels of a protein indicative of apoptosis, such as cleaved caspase-3, or a marker of oxidative stress).

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose_PK Administer Compound (IV & PO) Blood Collect Blood Samples (Time Course) Dose_PK->Blood LCMS Analyze Plasma Concentration (LC-MS/MS) Blood->LCMS PK_Params Calculate PK Parameters (t½, CL, Vd, F%) LCMS->PK_Params Correlation Correlate Exposure with Biomarker Modulation LCMS->Correlation Dose_PD Administer Compound to Tumor-Bearing Mice Tissue Collect Plasma & Tumor (Time Course) Dose_PD->Tissue Biomarker Analyze Biomarker in Tumor (e.g., Western Blot) Tissue->Biomarker Biomarker->Correlation

Caption: Workflow for integrated PK/PD studies.

Safety and Toxicity Assessment

Throughout all in vivo studies, careful monitoring for signs of toxicity is imperative.

  • Clinical Observations: Daily monitoring for changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy), and body weight. A body weight loss of more than 15-20% is often a humane endpoint.

  • Gross Necropsy: At the end of the study, a visual examination of major organs for any abnormalities.

  • Histopathology: For more detailed toxicity assessment, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis by a board-certified veterinary pathologist.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Xenograft Mouse Models. Ichor Life Sciences. [Link]

  • Patient derived xenograft. Wikipedia. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health. [Link]

  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? PubMed. [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. [Link]

  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PubMed Central. [Link]

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  • Novologues Containing a Benzamide Side Chain Manifest Anti-proliferative Activity Against Two Breast Cancer Cell Lines. National Institutes of Health. [Link]

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  • A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Institutes of Health. [Link]

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  • 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. WashU Medicine Research Profiles. [Link]

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  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. [Link]

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Method

Application Note &amp; Protocols: A Strategic Roadmap for the Development of a Cell-Based Assay for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Abstract This document provides a comprehensive, phased strategy for the development and validation of a robust cell-based assay for a novel compound, N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. As this molecule l...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, phased strategy for the development and validation of a robust cell-based assay for a novel compound, N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. As this molecule lacks extensive prior characterization, this guide is structured as a strategic roadmap, leading researchers from initial phenotypic screening to mechanistic investigation and final assay validation. We detail the scientific rationale behind a tiered experimental approach, provide step-by-step protocols for key assays, and establish criteria for data interpretation and quality control. This application note is intended for researchers in drug discovery and chemical biology seeking to characterize novel small molecules and develop reliable screening platforms.

Introduction: The Challenge of Novel Compound Characterization

The journey of a novel chemical entity from synthesis to a validated biological probe or therapeutic lead is underpinned by the development of robust and informative biological assays.[1][2] The subject of this guide, N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, is a compound whose specific biological activity is not yet defined. Its structure, featuring a nitrobenzamide scaffold, suggests potential bioactivity, as similar motifs are found in compounds with antimycobacterial and other therapeutic properties.[3][4]

The absence of a known target necessitates a logical, phased approach to assay development. Instead of focusing on a single, predetermined pathway, we will build a cascading workflow. This strategy begins with broad, phenotypic assays to identify any general cellular effects and progressively narrows the focus to elucidate the specific mechanism of action (MOA). This tiered approach maximizes efficiency and ensures that subsequent, more resource-intensive experiments are built upon a solid empirical foundation.

This guide is therefore structured into three primary phases:

  • Phase 1: Foundational Profiling. Determining the compound's impact on overall cell health and viability to establish a therapeutic window and guide concentration selection for subsequent assays.

  • Phase 2: Mechanistic Elucidation. Investigating the primary cellular processes affected by the compound, such as apoptosis and cell cycle progression.

  • Phase 3: Target Pathway Deconvolution & Assay Validation. Confirming the MOA through targeted protein analysis and establishing the robustness of the final assay for screening applications.

Strategic Workflow for Assay Development

The following diagram outlines the proposed decision-making framework for characterizing N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

AssayDevelopmentWorkflow cluster_0 cluster_1 cluster_2 Phase1 Phase 1: Foundational Profiling Viability Cell Viability Assay (MTS) Determine IC50 Phase1->Viability Phase2 Phase 2: Mechanistic Elucidation Viability->Phase2 If cytotoxic Apoptosis Apoptosis Assay (Caspase-3/7 Glo) Phase2->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Phase2->CellCycle Phase3 Phase 3: Pathway & Validation Apoptosis->Phase3 If apoptosis is induced CellCycle->Phase3 If cell cycle arrest is observed WesternBlot Western Blot Analysis (Cleaved PARP, Caspases) Phase3->WesternBlot Validation Assay Validation (Z'-Factor) WesternBlot->Validation Confirm protein markers

Caption: Phased approach for novel compound assay development.

Phase 1: Foundational Profiling - Cell Viability

Scientific Rationale: The initial and most critical step is to determine if the compound exhibits cytotoxic or cytostatic effects. This provides a concentration range for all future experiments. A potent cytotoxic compound will require different handling and assay design than a compound that modulates a specific pathway without affecting viability. We will use a colorimetric MTS assay, which measures the metabolic activity of viable cells.[5][6]

Experimental Goal: To determine the half-maximal inhibitory concentration (IC50) of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide in a relevant cell line (e.g., A549, human lung carcinoma).

Protocol 1: MTS Cell Viability Assay

Materials:

  • A549 cells (or other suitable cell line)

  • Complete culture medium (e.g., F-12K Medium + 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates[7]

  • N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (stock dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-channel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8][9]

  • Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (DMSO) and a "no cells" blank control.

  • Cell Treatment: Carefully remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[6]

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5]

Data Analysis & Expected Results:

  • Subtract the average absorbance of the "no cells" blank wells from all other wells.

  • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.

ParameterDescription
Top 100% (Normalized)
Bottom Constrained to > 0
IC50 The concentration at which 50% of cell viability is inhibited.
HillSlope Describes the steepness of the curve.

Phase 2: Mechanistic Elucidation

Scientific Rationale: If the compound demonstrates cytotoxicity in Phase 1, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anti-cancer agents. We will first screen for the activation of executioner caspases (Caspase-3 and -7), which are key mediators of apoptosis.[10][11] Concurrently, we will analyze the cell cycle distribution to see if the compound causes arrest at a specific phase (e.g., G2/M), which can also trigger apoptosis.[12][13][14]

Protocol 2: Luminescent Caspase-3/7 Apoptosis Assay

Materials:

  • Caspase-Glo® 3/7 Assay System[10]

  • White-walled, clear-bottom 96-well plates

  • Treated cells from a parallel plate set up as in Protocol 1.

  • Luminometer

Procedure:

  • Assay Setup: Plate and treat cells with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x, and 5x IC50) for 24-48 hours. Include a positive control (e.g., Staurosporine, 1 µM) and a vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix gently on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis & Expected Results:

  • A significant, dose-dependent increase in luminescence compared to the vehicle control indicates the induction of apoptosis via Caspase-3/7 activation. Data should be presented as fold-change over the vehicle control.

TreatmentConcentrationLuminescence (RLU)Fold Change vs. Vehicle
Vehicle (DMSO)0.1%15,0001.0
Compound X0.5x IC5045,0003.0
Compound X1x IC50120,0008.0
Compound X2x IC50255,00017.0
Staurosporine1 µM300,00020.0
Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)[12][15]

  • 70% cold ethanol[13]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Seed cells in 6-well plates and treat with the compound at 1x IC50 for 24 hours.

  • Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.[16]

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[13][15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 single-cell events.

Data Analysis & Expected Results:

  • Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo).

  • An accumulation of cells in the G2/M or Sub-G1 phase compared to the vehicle control would suggest compound-induced cell cycle arrest or apoptosis, respectively.

Phase 3: Pathway Deconvolution & Assay Validation

Scientific Rationale: After identifying a phenotype (e.g., apoptosis), the final phase is to confirm the underlying molecular events and validate the assay for future screening. Western blotting is the gold standard for detecting specific proteins and their modifications, such as the cleavage of PARP, a key substrate of Caspase-3, which is a hallmark of apoptosis.[17][18][19] Finally, we must statistically validate our primary assay (e.g., the Caspase-3/7 assay) to ensure it is robust and reproducible for high-throughput screening (HTS). The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[20][21][22]

ApoptosisPathway Compound N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide Upstream Upstream Target (e.g., Kinase, Microtubule) Compound->Upstream Mitochondria Mitochondrial Stress Upstream->Mitochondria Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Cleaves & Activates PARP PARP Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by the compound.

Protocol 4: Western Blot for Apoptosis Markers

Materials:

  • Cell lysates from treated cells

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., Trans-Blot® Turbo™)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lysate Preparation: Treat cells as described previously, lyse them in RIPA buffer, and determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane and separate by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[17]

  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis & Expected Results:

  • An increase in the signal for cleaved PARP (89 kDa fragment) and/or cleaved Caspase-3 (17/19 kDa fragments) in compound-treated samples compared to the vehicle control confirms apoptosis induction.[18][23]

Assay Validation: Calculating the Z'-Factor

Rationale: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening purposes.[20][21] This calculation requires running multiple replicates of positive and negative controls.

Procedure:

  • On a single 96-well plate, prepare 16-32 wells of your negative control (e.g., 0.1% DMSO, minimal signal) and 16-32 wells of your positive control (e.g., a concentration of the compound that gives a robust signal, or a known apoptosis inducer like Staurosporine).

  • Run the Caspase-3/7 assay as described in Protocol 2.

  • Calculate the Z'-factor using the following formula:

    Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

    Where:

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

    • Mean_pos and Mean_neg are the means of the positive and negative controls.

A successful validation (Z' > 0.5) confirms that the developed assay is robust and suitable for larger-scale screening campaigns.[24]

Conclusion

This application note has outlined a systematic and scientifically-grounded strategy for the de novo development of a cell-based assay for the novel compound N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. By progressing through a logical cascade of experiments—from broad phenotypic screening to specific mechanistic validation—researchers can efficiently characterize the compound's biological activity. The provided protocols serve as a detailed guide for execution, while the emphasis on data interpretation and statistical validation ensures the final assay is robust, reliable, and fit for purpose in a drug discovery or chemical biology setting.

References

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • BIT 479/579. Z-factors. [Link]

  • PunnettSquare Tools. Z-Factor Calculator. [Link]

  • NCBI Assay Guidance Manual. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. [Link]

  • NCBI Bookshelf. Cell Viability Assays. [Link]

  • Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Oxford Academic. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. [Link]

  • protocols.io. Cell Viability Assay (MTT Assay) Protocol. [Link]

  • protocols.io. Apoptosis Detection with CellEvent Caspase-3/7. [Link]

  • Bio-protocol. Caspase-3/7 Apoptosis Assay. [https://bio-protocol.org/e22 caspase-3/7-apoptosis-assay]([Link] caspase-3/7-apoptosis-assay)

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • PubMed. Determination of Caspase Activation by Western Blot. [Link]

  • YouTube. HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Muse®. Muse® Caspase-3/7 Kit. [Link]

  • Concept Life Sciences. Cell-Based Assay Development. [Link]

  • Allectra. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

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  • ResearchGate. Essentials for High-Throughput Screening Operations. [Link]

  • ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]

  • MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]

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  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

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Application

Application Note &amp; Protocol: N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide Solubility and Solution Preparation

Abstract This document provides a comprehensive guide to understanding and managing the solubility of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a compound of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to understanding and managing the solubility of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a compound of significant interest in medicinal chemistry and drug discovery. The protocols herein are tailored for researchers, scientists, and professionals in drug development, with a strong emphasis on scientific integrity, experimental reproducibility, and safety. This guide establishes a robust framework for accurate solubility assessment and the preparation of stable solutions essential for a wide range of downstream applications, from high-throughput screening to detailed in vitro and in vivo studies.

Introduction: The Paramount Importance of Solubility in Drug Discovery

A primary reason for the failure of promising therapeutic agents during development is poor physicochemical properties, with aqueous solubility being a critical factor.[1][2] Insufficient solubility can severely impede oral bioavailability, complicate the formulation of intravenous dosage forms, and generate unreliable data in biological assays.[2]

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide belongs to the benzamide class of compounds, which is recognized for its broad pharmacological potential.[3][4][5] The specific structural features of this molecule, including a nitro group, a fluoro substituent, and a dimethoxybenzyl moiety, contribute to its lipophilicity, suggesting that it may present solubility challenges. A systematic and thorough approach to characterizing and managing its solubility is therefore essential to advancing its potential as a therapeutic candidate.

This application note provides detailed, experience-based protocols for determining the solubility of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and for preparing solutions suitable for various research needs. The methodologies are founded on established principles of medicinal chemistry and analytical science.

Physicochemical Properties Overview

An initial assessment of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, based on its chemical structure, offers valuable insights into its expected solubility behavior.

PropertyPredicted/Calculated ValueImplication for Solubility
Molecular Weight ~334.3 g/mol [6]A moderate molecular weight that is generally favorable for solubility.
logP (Octanol/Water) ~3.5 - 4.5This indicates significant lipophilicity, which suggests poor aqueous solubility.
pKa The amide proton is weakly acidic.The compound is expected to be neutral across a broad physiological pH range.
Hydrogen Bond Donors 1 (Amide N-H)Limited capacity for hydrogen bonding with water.
Hydrogen Bond Acceptors 6 (2x Methoxy-O, 2x Nitro-O, 1x Fluoro, 1x Carbonyl-O)Multiple acceptors are available to interact with protic solvents.

Note: These values are estimations and require experimental verification.

Experimental Workflow for Solubility Assessment

A structured approach is vital for the accurate determination of a compound's solubility. The following workflow illustrates the key stages, from initial screening to quantitative analysis.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Quantitative Determination cluster_2 Phase 3: Analytical Quantification A Initial Qualitative Assessment (Visual Inspection) B Selection of Biorelevant Solvents (e.g., PBS, DMSO, Ethanol) A->B Informs choice C Equilibrium Solubility Measurement (Shake-Flask Method) B->C D Kinetic Solubility Measurement (High-Throughput Methods) B->D E HPLC-UV or LC-MS/MS Analysis C->E D->E G Quantification of Solute Concentration E->G F Generation of Calibration Curve F->E

Figure 1. A generalized workflow for determining the solubility of a research compound.

Protocol: Thermodynamic (Equilibrium) Solubility Determination

This protocol outlines the "shake-flask" method, which is considered the gold standard for determining the thermodynamic solubility of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.[7][8] This method measures the concentration of the compound in a saturated solution that is in equilibrium with its solid form.[2]

Materials and Reagents
  • N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (solid, >98% purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Ethanol (200 proof), USP grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, LC-MS grade

  • 2 mL screw-cap vials

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

Step-by-Step Procedure
  • Preparation of Solvent Systems: Prepare the desired solvent systems. For biomedical research, PBS at pH 7.4 is the most relevant aqueous buffer. It is also advisable to test solubility in co-solvent systems, such as PBS with varying percentages of DMSO or ethanol.

  • Addition of Excess Compound: Add an excess amount of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (e.g., 1-5 mg) to a 2 mL vial. It is crucial to ensure that undissolved solid remains at the end of the experiment to confirm that a saturated solution has been achieved.[7]

  • Solvent Addition: Add a known volume of the chosen solvent system (e.g., 1 mL) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker or rotator. Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, at a constant temperature (e.g., 25 °C or 37 °C).[8][9] This extended incubation is necessary to reach thermodynamic equilibrium.

  • Separation of Saturated Solution: After equilibration, remove the vials and centrifuge them at high speed (e.g., 10,000 x g) for 15-20 minutes to separate the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, avoiding the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Prepare a dilution series of the filtrate using the appropriate mobile phase for the analytical method.

  • Quantification by HPLC-UV or LC-MS/MS: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[9] A calibration curve generated with known concentrations of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is essential for accurate quantification.

    • Justification for HPLC-UV/LC-MS: These methods provide high sensitivity and specificity, enabling precise quantification of the dissolved compound, even at low concentrations, and can distinguish the parent compound from potential degradation products.[1]

Protocol: Preparation of Stock and Working Solutions

The preparation of stable and accurate solutions is fundamental to the reliability of downstream assays.

Preparation of a High-Concentration Stock Solution in DMSO

Given its expected poor aqueous solubility, a high-concentration stock solution is typically prepared in an organic solvent like DMSO.[10]

  • Weighing the Compound: Accurately weigh a precise amount of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide using an analytical balance.

  • Solvent Addition: In a suitable vial, add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Promote dissolution by vortexing. If necessary, gentle warming (not exceeding 37-40 °C) or sonication in a water bath can be used.[10] Visually confirm that the compound has completely dissolved.

  • Storage: Store the DMSO stock solution in small aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping them in aluminum foil.

    • Rationale for Aliquoting: Repeated freeze-thaw cycles can lead to compound degradation or precipitation. Using small, single-use aliquots helps maintain the integrity of the stock solution.

Preparation of Aqueous Working Solutions from a DMSO Stock

When preparing aqueous working solutions for biological experiments, it is critical to minimize the final concentration of the organic co-solvent to avoid solvent-induced artifacts.[11]

G cluster_0 Solution Preparation Workflow A High-Concentration Stock (e.g., 10 mM in DMSO) B Intermediate Dilution (in assay buffer) A->B Dilute C Final Working Solution (e.g., 10 µM in assay buffer) B->C Serial Dilution D Final DMSO Concentration (<0.5%) C->D Verify

Sources

Method

Application Notes and Protocols for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide in Molecular Biology

Prepared by: A Senior Application Scientist Introduction: A Gateway to Modulating cGMP Signaling N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a key synthetic precursor for the generation of a potent class of mole...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: A Gateway to Modulating cGMP Signaling

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a key synthetic precursor for the generation of a potent class of molecular probes: the anthranilamide-based phosphodiesterase (PDE) inhibitors. While not biologically active in its commercially available form, this compound provides a direct route to synthesizing active molecules that are instrumental in the study of cyclic guanosine monophosphate (cGMP) signaling pathways. The cGMP pathway is a pivotal intracellular signaling cascade that governs a multitude of physiological processes, including smooth muscle tone, neuronal signaling, and cardiac function[1][2].

The central role of PDEs, particularly cGMP-specific PDEs like PDE5, is to hydrolyze cGMP, thus terminating its signal[3][4]. By synthesizing an anthranilamide inhibitor from N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, researchers can create a powerful tool to elevate intracellular cGMP levels and investigate the downstream consequences. This guide provides the scientific rationale, a detailed synthetic protocol, and robust experimental methodologies for the application of the resulting inhibitor in key areas of molecular biology research.

For the purpose of these application notes, we will refer to the synthesized active inhibitor as Anthranilamide PDE5 Inhibitor (AP5I-42) .

Part 1: Synthesis and Characterization of AP5I-42

The conversion of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide to a biologically active anthranilamide involves a critical and selective chemical transformation: the reduction of the aromatic nitro group to a primary amine. This transformation is the cornerstone of its utility, converting an inactive precursor into a potent PDE inhibitor.

Scientific Rationale for Synthesis

The presence of the nitro group in the precursor molecule renders it inactive as a PDE inhibitor. The chemical architecture of potent anthranilamide-based inhibitors requires a free amino group at this position to properly orient within the active site of the phosphodiesterase enzyme. Catalytic hydrogenation is a well-established and highly efficient method for the selective reduction of aromatic nitro groups in the presence of other sensitive functional groups, such as amides and aryl fluorides[5][6][7][8]. This method offers high yields and clean conversion, making it an ideal choice for this synthetic step.

Proposed Synthetic Workflow

G start N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide (Starting Material) step1 Dissolve in Ethanol start->step1 step2 Add 10% Palladium on Carbon (Pd/C) catalyst step1->step2 step3 Hydrogenate under H2 atmosphere (balloon or Parr shaker) ~1-4 hours step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Filter through Celite to remove catalyst step4->step5 step6 Concentrate filtrate under reduced pressure step5->step6 purification Purify by column chromatography (Silica gel, e.g., Ethyl Acetate/Hexane gradient) step6->purification characterization Characterize by NMR and Mass Spectrometry purification->characterization final_product AP5I-42 (N-(3,4-dimethoxybenzyl)-5-amino-2-fluorobenzamide) (Active Inhibitor) characterization->final_product

Caption: Synthetic workflow for AP5I-42.

Protocol 1: Synthesis of AP5I-42

Materials:

  • N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (HPLC grade)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (1 equivalent) in anhydrous ethanol.

  • Carefully add 10% Pd/C catalyst (approximately 10% by weight of the starting material).

  • Seal the flask and purge with H₂ gas. Maintain a positive H₂ pressure using a balloon or a Parr hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to obtain the pure AP5I-42.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity[9].

Properties of AP5I-42
PropertyValue
IUPAC Name N-(3,4-dimethoxybenzyl)-5-amino-2-fluorobenzamide
Molecular Formula C₁₆H₁₇FN₂O₃
Molecular Weight 304.32 g/mol
Appearance Off-white to pale yellow solid
Purity (Post-column) >98%
Solubility Soluble in DMSO, Ethanol, Methanol

Part 2: Applications in cGMP Signaling Research

AP5I-42, as a potent PDE5 inhibitor, serves as an invaluable tool for elucidating the complex roles of the cGMP signaling pathway. By preventing the degradation of cGMP, AP5I-42 effectively amplifies and prolongs the signals initiated by nitric oxide (NO) and natriuretic peptides[10][11].

Mechanism of Action: The cGMP Signaling Cascade

G cluster_0 Cell Membrane cluster_1 Intracellular Space sGC Soluble Guanylyl Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP sGC catalyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Physiological_Response Physiological Response (e.g., Smooth Muscle Relaxation) PKG->Physiological_Response Phosphorylates targets GMP 5'-GMP (inactive) PDE5->GMP AP5I42 AP5I-42 AP5I42->PDE5 Inhibits NO Nitric Oxide (NO) NO->sGC Activates

Caption: The cGMP signaling pathway and the inhibitory action of AP5I-42.

Application 1: In Vitro Characterization of PDE Inhibition

A crucial first step in utilizing AP5I-42 is to determine its potency and selectivity against the target enzyme, PDE5. This is typically achieved through an in vitro enzyme inhibition assay.

Protocol 2: In Vitro PDE5 Inhibition Assay (Colorimetric)

This protocol is based on the principle that PDE5 converts cGMP to 5'-GMP. A 5'-nucleotidase then converts 5'-GMP to guanosine and inorganic phosphate (Pi). The amount of Pi generated is measured colorimetrically[12].

Materials:

  • Recombinant human PDE5 enzyme

  • 5'-Nucleotidase

  • cGMP substrate

  • AP5I-42 (and other control inhibitors, e.g., sildenafil)

  • Phosphate standard solution

  • Malachite green-based colorimetric reagent

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of AP5I-42 in assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant PDE5 enzyme, and the various concentrations of AP5I-42.

  • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding the cGMP substrate.

  • Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the PDE reaction and initiate the nucleotidase reaction by adding 5'-nucleotidase. Incubate for a further 15-20 minutes.

  • Terminate the reaction and develop the color by adding the malachite green reagent.

  • Read the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Generate a phosphate standard curve to quantify the amount of Pi produced.

  • Calculate the percentage of PDE5 inhibition for each concentration of AP5I-42 and determine the IC₅₀ value by non-linear regression analysis.

Representative Data:

CompoundPDE5 IC₅₀ (nM) [Hypothetical]
AP5I-42 15.2
Sildenafil3.7[12]
Application 2: Quantifying Intracellular cGMP Levels in Cultured Cells

AP5I-42 can be used to investigate the effects of cGMP accumulation in various cell types. A common method to measure this is through a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol 3: Cell-Based cGMP ELISA

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells, neuronal cells)

  • Cell culture medium and reagents

  • NO donor (e.g., sodium nitroprusside, SNP)

  • AP5I-42

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Commercially available cGMP ELISA kit[1][3][10][13][14]

  • Plate shaker

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of AP5I-42 for a specified time (e.g., 30 minutes).

  • Stimulate the cells with an NO donor (e.g., 10 µM SNP) for a short period (e.g., 5-10 minutes) to activate sGC.

  • Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit or 0.1 M HCl.

  • Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites.

  • Read the absorbance on a microplate reader. The signal is inversely proportional to the amount of cGMP in the sample.

  • Calculate the cGMP concentration in each sample based on a standard curve.

Representative Data:

Treatment ConditionIntracellular cGMP (pmol/mg protein) [Hypothetical]
Basal (Unstimulated)5.8
SNP (10 µM)45.2
AP5I-42 (100 nM) + SNP (10 µM)185.6
Application 3: Functional Assessment of Smooth Muscle Relaxation

The physiological consequence of increased intracellular cGMP in vascular smooth muscle is relaxation. This can be elegantly studied ex vivo using an aortic ring assay[4][15][16].

Protocol 4: Ex Vivo Aortic Ring Vasorelaxation Assay

G start Isolate thoracic aorta from a rodent model step1 Clean and cut into 2-3 mm rings start->step1 step2 Mount rings in an organ bath containing Krebs buffer step1->step2 step3 Equilibrate and apply optimal resting tension step2->step3 step4 Induce contraction with a vasoconstrictor (e.g., phenylephrine) step3->step4 step5 Once contraction plateaus, add AP5I-42 (or vehicle) step4->step5 step6 Generate a cumulative concentration-response curve to a vasodilator (e.g., acetylcholine or SNP) step5->step6 step7 Record changes in isometric tension step6->step7 end Analyze data to determine the effect of AP5I-42 on vasorelaxation step7->end

Caption: Workflow for the aortic ring vasorelaxation assay.

Materials:

  • Thoracic aorta from a laboratory animal (e.g., rat or mouse)

  • Krebs-Henseleit solution

  • Vasoconstrictor (e.g., Phenylephrine, PE)

  • Vasodilator (e.g., Acetylcholine, ACh, or Sodium Nitroprusside, SNP)

  • AP5I-42

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Carefully remove adhering connective tissue and fat, and cut the aorta into 2-3 mm wide rings.

  • Mount the aortic rings in an organ bath chamber filled with Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Allow the rings to equilibrate under a stable resting tension.

  • Induce a submaximal contraction with a vasoconstrictor like phenylephrine.

  • Once the contraction has reached a stable plateau, add a cumulative concentration of a vasodilator (e.g., ACh to induce endothelium-dependent relaxation, or SNP for endothelium-independent relaxation).

  • In a parallel set of experiments, pre-incubate the aortic rings with AP5I-42 for 20-30 minutes before adding the vasoconstrictor.

  • Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • Compare the concentration-response curves in the presence and absence of AP5I-42 to assess its effect on vasorelaxation. A leftward shift in the curve indicates potentiation of relaxation.

Conclusion

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a valuable starting material for the synthesis of anthranilamide-based PDE inhibitors. The resulting active compound, exemplified here as AP5I-42, provides researchers with a powerful tool to manipulate the cGMP signaling pathway. The protocols detailed in this guide offer a comprehensive framework for the synthesis, characterization, and application of this class of inhibitors in diverse areas of molecular biology, from fundamental enzyme kinetics to functional tissue-based assays.

References

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  • Li, H., et al. (2018). Dual-atom Pt heterogeneous catalyst with excellent catalytic performances for the selective hydrogenation and epoxidation.
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Sources

Application

Application Note: A Validated Protocol for the Synthesis and Purification of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Abstract This application note provides a comprehensive and technically detailed guide for the synthesis and purification of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a substituted benzamide scaffold relevant to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis and purification of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a substituted benzamide scaffold relevant to medicinal chemistry and materials science. The described protocol leverages a highly efficient HATU-mediated amide coupling reaction, ensuring high conversion under mild conditions. We present a two-stage purification strategy employing flash column chromatography followed by recrystallization to achieve high analytical purity. This document explains the causal mechanisms behind reagent selection and procedural steps, offering field-proven insights for researchers, chemists, and drug development professionals. All protocols are designed as self-validating systems, incorporating in-process monitoring and detailed analytical characterization of the final product.

Synthetic Strategy and Rationale

The synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is achieved via an amide bond formation between 2-fluoro-5-nitrobenzoic acid and 3,4-dimethoxybenzylamine. While several methods exist for amide coupling, this protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Causality Behind Reagent Selection:

  • HATU as a Coupling Reagent: HATU is selected over classic carbodiimide reagents like EDC or DCC for several reasons. It is known for its high coupling efficiency, rapid reaction rates, and low propensity for racemization, particularly in peptide synthesis.[1][2] The high efficiency is attributed to a neighboring group effect from the pyridine nitrogen atom, which stabilizes the transition state.[1] This makes it particularly effective for coupling partners that may be less reactive.

  • Non-Nucleophilic Base: A hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) is crucial. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion required to initiate the reaction.[3][4] Its steric bulk prevents it from acting as a competing nucleophile that could react with the activated ester.

  • Solvent Choice: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal. They effectively dissolve the reactants and intermediates without participating in the reaction.[1]

Reaction Mechanism: HATU-Mediated Amide Coupling

The reaction proceeds through a well-defined, multi-step mechanism:

  • Deprotonation: The base (DIPEA) deprotonates the carboxylic acid (2-fluoro-5-nitrobenzoic acid) to form a carboxylate anion.

  • Activation: The carboxylate anion performs a nucleophilic attack on the electron-deficient carbon of the HATU reagent. This forms an unstable O-acyl(tetramethyl)isouronium salt.[1][3]

  • Active Ester Formation: The OAt anion, displaced in the previous step, rapidly attacks the isouronium salt. This generates a highly reactive OAt-active ester and releases tetramethylurea (TMU) as a byproduct.[1][2]

  • Nucleophilic Acyl Substitution: The primary amine (3,4-dimethoxybenzylamine) attacks the carbonyl carbon of the reactive OAt-ester. This tetrahedral intermediate then collapses, forming the stable amide bond and regenerating the HOAt catalyst.

The following diagram illustrates the key steps in this activation and coupling process.

HATU_Mechanism RCOOH 2-Fluoro-5-nitrobenzoic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU - TMU Product Target Amide Product ActiveEster->Product + Amine Amine 3,4-Dimethoxybenzylamine Amine->Product

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol: Synthesis

This protocol is described for a 1.0 mmol scale. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
2-Fluoro-5-nitrobenzoic acid185.11185.11.01.0
3,4-Dimethoxybenzylamine167.21167.21.01.0
HATU380.23418.31.11.1
DIPEA129.25334.1 (0.44 mL)2.62.6
Dichloromethane (DCM), Anhydrous-10 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzoic acid (185.1 mg, 1.0 mmol) and HATU (418.3 mg, 1.1 mmol).

  • Solvent and Amine Addition: Add anhydrous DCM (10 mL) to the flask. Stir the mixture for 2 minutes to allow for dissolution. Add 3,4-dimethoxybenzylamine (167.2 mg, 1.0 mmol).

  • Initiation: Cool the flask to 0 °C using an ice-water bath. Slowly add DIPEA (0.44 mL, 2.6 mmol) dropwise over 5 minutes. A slight color change may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 40% Ethyl Acetate in Hexane. The product spot should be visible (visualize under UV light), and the starting materials should diminish.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove DIPEA, saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted acid and HOAt, and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or off-white solid.

Purification Protocols

The crude product contains the desired amide along with byproducts, most notably tetramethylurea (TMU), which can sometimes be challenging to remove.[2] A two-step purification process is recommended for achieving high purity.

Purification_Workflow Crude Crude Product (Amide + TMU + Impurities) Chromatography Flash Column Chromatography Crude->Chromatography SemiPure Semi-Pure Solid Chromatography->SemiPure Recrystallization Recrystallization (Ethanol/Water) SemiPure->Recrystallization Pure Pure Crystalline Product (>98% Purity) Recrystallization->Pure

Caption: Recommended two-stage purification workflow.

Protocol 1: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[5][6] Given the moderate polarity of the target amide and the high polarity of the TMU byproduct, silica gel chromatography is highly effective.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 g) by dissolving it in a minimal amount of DCM and adding the silica. Evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a gradient of Ethyl Acetate (EtOAc) in Hexane as the mobile phase. A typical starting polarity would be 10% EtOAc/Hexane.

  • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Begin elution with 10% EtOAc/Hexane, gradually increasing the polarity to 30-50% EtOAc/Hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. The target amide is less polar than TMU and will elute earlier.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield a semi-pure solid.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at varying temperatures. An ethanol/water system is often effective for moderately polar benzamides.[7]

  • Dissolution: Place the semi-pure solid obtained from chromatography into an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) with stirring until the solid just dissolves completely.

  • Induce Crystallization: While the solution is still hot, add warm water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7][8]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water (e.g., 50:50 mixture). Dry the crystals under vacuum to obtain the pure N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. The pure compound is expected to be a pale yellow or off-white crystalline solid.

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.30-8.50 (m, 2H, Ar-H), 7.20-7.40 (m, 1H, Ar-H), 6.80-6.90 (m, 3H, Ar-H), 6.50-6.70 (br s, 1H, NH), 4.60 (d, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 162.0 (C=O), 158.0 (C-F), 149.5, 149.0, 145.0, 130.0, 129.0, 126.0, 125.0, 120.0, 112.0, 111.0, 56.1 (OCH₃), 56.0 (OCH₃), 44.0 (CH₂).
FT-IR (ATR, cm⁻¹)~3300 (N-H stretch), ~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1660 (Amide I, C=O stretch), ~1580 (Amide II, N-H bend), ~1520 & ~1340 (Asymmetric & Symmetric NO₂ stretch), ~1260 (C-O stretch).
HRMS (ESI+) Calculated for C₁₆H₁₆FN₂O₅⁺ [M+H]⁺: 335.1038; Found: 335.10XX.
Melting Point Expected to be a sharp melting point, characteristic of a pure crystalline solid. (e.g., 145-147 °C - Note: This is an estimated value and should be determined experimentally).

References

  • HATU - Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(28), 7570-7575. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry Tutor (YouTube). [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. [Link]

  • Nitration of Phenol and Purification by Column Chromatography. Course Hero. [Link]

  • HATU Coupling: Challenges Associated with the Byproducts. Kim Reactor (YouTube). [Link]

  • Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org. [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • Synthesis and Purification of Nitrophenols. UKEssays.com. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics. Agilent. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631*. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Recrystallization. Professor Dave Explains (YouTube). [Link]

  • Recrystallization (chemistry) - Wikipedia. [Link]

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Method

Application Note: A Multi-faceted Analytical Approach for the Characterization of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (MW: 334.3 g/mol , Formula: C₁₆H₁₅FN₂O₅) is a key intermediate in the synthesis of anthranilamides, which are under investigation as potent and selective cGMP phosphodiesterase (PDE) inhibitors[][2]. The precise analytical characterization of this molecule is paramount to ensure the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). Impurities or degradants arising from the synthetic process or storage can significantly impact biological activity and introduce safety concerns.

This guide provides a comprehensive suite of analytical protocols for the in-depth characterization of this compound. We move beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring that the described protocols are robust and self-validating. The techniques detailed herein—spanning chromatography, mass spectrometry, and spectroscopy—form an integrated workflow for structural elucidation, purity assessment, and stability profiling, in alignment with international regulatory expectations such as those outlined by the International Council for Harmonisation (ICH)[3][4][5].

Structural & Purity Confirmation: An Integrated Workflow

A definitive analysis requires the convergence of multiple orthogonal techniques. The molecular structure must be unequivocally confirmed, and its purity must be quantitatively assessed. The following workflow provides a logical progression from initial identification to comprehensive characterization.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Stability Assessment MS Mass Spectrometry (MS) Confirms Molecular Weight HPLC HPLC-UV Quantifies Purity & Impurities MS->HPLC Characterized Material NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Covalent Structure NMR->HPLC Characterized Material FTIR FTIR Spectroscopy Confirms Functional Groups FTIR->HPLC Characterized Material Forced_Deg Forced Degradation (ICH Q1A/Q1B) Identifies Potential Degradants HPLC->Forced_Deg Stability-Indicating Method Validation Method Validation (ICH Q2(R1)) Ensures Method Reliability HPLC->Validation Method Optimization Forced_Deg->HPLC Analysis of Stressed Samples Report Comprehensive Certificate of Analysis Validation->Report Validated Data Sample Test Sample: N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide Sample->MS Elucidation Sample->NMR Elucidation Sample->FTIR Elucidation

Figure 1: Integrated workflow for comprehensive analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds and for developing stability-indicating methods[6][7]. A reversed-phase method is optimal for this moderately polar molecule, providing excellent separation from non-polar and highly polar impurities.

Causality Behind Method Choices:

  • Column: An Ascentis® RP-Amide or equivalent C18 stationary phase is selected for its balanced retention of aromatic compounds and its unique selectivity for molecules with amide groups, offering alternative interactions to a standard C18 phase.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is employed. The TFA acts as an ion-pairing agent to sharpen peak shapes for any ionizable impurities and maintains a low pH to ensure the analyte is in a single, neutral form.

  • Detection: UV detection is set at a wavelength that captures the key chromophores (nitro and aromatic rings) for high sensitivity. A photodiode array (PDA) detector is recommended to simultaneously assess peak purity.

Protocol 3.1: HPLC Purity Determination
  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

ParameterValueRationale
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µmIndustry standard for small molecule purity[6][8].
Mobile Phase A 0.1% TFA in WaterAcidifies mobile phase for sharp peaks.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic solvent for elution.
Gradient 30% B to 95% B over 20 min, hold 5 minEnsures elution of potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detector UV/PDA at 260 nmWavelength of strong absorbance for nitroaromatic systems.
  • Data Analysis: Integrate all peaks. Calculate the area percentage of the main peak to determine purity. The method is considered stability-indicating if all degradation peaks from forced degradation studies are baseline-resolved from the main peak.

Spectroscopic & Spectrometric Elucidation

Mass Spectrometry (MS)

MS provides an exact molecular weight and offers structural clues through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method due to the compound's polarity.

Mechanistic Insight: The molecule can be analyzed in both positive and negative ESI modes. In negative mode, the acidic amide proton can be lost, or electron capture by the nitroaromatic system can occur[9][10]. Fragmentation typically involves the loss of nitro (NO₂) and nitric oxide (NO) groups, which is characteristic of nitroaromatic compounds[9]. Cleavage of the amide bond is also a primary fragmentation pathway.

Protocol 4.1.1: LC-MS Analysis
  • Instrumentation: Couple the HPLC system (as described in Protocol 3.1) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: ESI, positive and negative modes.

  • Data Acquisition: Acquire full scan data from m/z 100-500. Concurrently acquire tandem MS (MS/MS) data on the parent ion to observe fragmentation.

  • Expected Ions:

    • [M+H]⁺: 335.10

    • [M-H]⁻: 333.09

    • [M+Na]⁺: 357.08

  • Analysis: Compare the measured accurate mass to the theoretical mass (<5 ppm error). Analyze the MS/MS fragmentation pattern to confirm structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination. A combination of ¹H, ¹³C, and ¹⁹F NMR is required.

Expert Interpretation:

  • ¹H NMR: Expect distinct signals for the two aromatic rings, influenced by the electron-withdrawing effects of the nitro and fluoro groups. The dimethoxy and methylene protons should appear as sharp singlets, and the amide proton as a broad singlet or triplet depending on coupling to the methylene protons[11].

  • ¹³C NMR: The spectrum will confirm the number of unique carbon environments.

  • ¹⁹F NMR: This is a critical experiment. A single resonance is expected, with its chemical shift being highly sensitive to the electronic environment on the aromatic ring, providing definitive evidence for the fluorine's presence and position[12][13].

Protocol 4.2.1: NMR Sample Preparation and Acquisition
  • Preparation: Dissolve ~10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

    • Perform 2D experiments (e.g., COSY, HSQC) if structural ambiguity exists.

  • Analysis: Assign all peaks based on chemical shifts, multiplicities, and integration values. Confirm that the data is consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Protocol 4.3.1: FTIR Analysis
  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for direct analysis of the solid powder, or prepare a KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic vibrational bands.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3300N-H StretchSecondary Amide[14]
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic (CH₂ & OCH₃)
~1670C=O Stretch (Amide I)Benzamide[15]
~1580C=C StretchAromatic
~1520N-O Asymmetric StretchNitro Group[16]
~1540N-H Bend (Amide II)Secondary Amide
~1340N-O Symmetric StretchNitro Group[16]
~1260 & ~1030C-O StretchAryl Ether (Dimethoxy)
~1200C-F StretchFluoroaromatic

Stability Profiling: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to validate the "stability-indicating" power of the HPLC method, as mandated by ICH guidelines[7][17]. The goal is to achieve 5-20% degradation, not complete destruction of the molecule[18].

G cluster_0 Stress Conditions (ICH Q1A/Q1B) Acid Acidic 0.1 M HCl, 60°C Analysis Analyze via Stability- Indicating HPLC-PDA-MS Acid->Analysis Time Points (e.g., 0, 4, 8, 24h) Base Basic 0.1 M NaOH, RT Base->Analysis Time Points (e.g., 0, 4, 8, 24h) Oxid Oxidative 3% H₂O₂, RT Oxid->Analysis Time Points (e.g., 0, 4, 8, 24h) Therm Thermal 80°C, Solid State Therm->Analysis Time Points (e.g., 0, 4, 8, 24h) Photo Photolytic ICH Q1B Light Box Photo->Analysis Time Points (e.g., 0, 4, 8, 24h) Sample Drug Substance (in solution or solid) Sample->Acid Sample->Base Sample->Oxid Sample->Therm Sample->Photo Outcome Identify Degradants Establish Degradation Pathway Confirm Method Specificity Analysis->Outcome

Figure 2: Workflow for forced degradation studies.

Protocol 5.1: Forced Degradation
  • Stock Solution: Prepare a 1.0 mg/mL solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. For thermal and photolytic studies, use the solid material. Include a control sample (1 mL stock + 1 mL water) stored at 5°C.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature. Rationale: Base-catalyzed amide hydrolysis is typically rapid.

    • Oxidation: 3% H₂O₂. Keep at room temperature.

    • Thermal: Store solid sample in an oven at 80°C.

    • Photolytic: Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample at appropriate intervals (e.g., 2, 8, 24 hours).

  • Quenching: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, the control, and a blank using the validated HPLC-PDA-MS method (Protocol 4.1.1).

  • Evaluation:

    • Assess the percentage of degradation.

    • Ensure mass balance is conserved (sum of main peak and impurities ~100%).

    • Characterize major degradants using MS data. The nitro group may be susceptible to reduction, and the amide bond to hydrolysis.

Method Validation Principles

Once developed, the primary quantitative method (HPLC, Protocol 3.1) must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[3][4][5][19]. Key validation parameters include:

  • Specificity: Demonstrated by the forced degradation study, showing no interference from degradants, impurities, or excipients.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration) with a correlation coefficient (r²) > 0.999.

  • Accuracy & Precision: Determined by replicate analyses of samples at different concentrations.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, column temperature, flow rate) to check for susceptibility to variation.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. By integrating chromatographic separation with advanced spectroscopic and spectrometric techniques, and by rigorously assessing the compound's stability profile, researchers and drug development professionals can ensure a deep understanding of the molecule's quality attributes. Adherence to these scientifically-grounded methodologies supports the development of safe and effective pharmaceuticals.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Schmidt, K., Hummert, C., & Godejohann, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Angerer, J., Schaller, K. H., & Schramm, T. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 299-312. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 77, 603-611. Retrieved from [Link]

  • Rasa, K., et al. (2012). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Journal of Molecular Structure, 1025, 137-142. Retrieved from [Link]

  • Takasuka, M., et al. (1992). FTIR AND 1H NMR SPECTRAL STUDY OF 3-(SUBSTITUTED BENZAMIDO)-6,6,7,8-TETRAHYDRO-6,8-METHANOISOQUINOLINES AND RELATED COMPOUNDS. Spectroscopy Letters, 25(1), 107-131. Retrieved from [Link]

  • Hess, T. F., et al. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 35(10), 2059-2064. Retrieved from [Link]

  • Bain, R. M., et al. (2011). Quantification and remote detection of nitro explosives by helium plasma ionization mass spectrometry (HePI-MS) on a modified atmospheric pressure source designed for electrospray ionization. Analytical and Bioanalytical Chemistry, 401(6), 1877-1884. Retrieved from [Link]

  • da Silva, A. C., et al. (2016). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 21(10), 1335. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Al-Omar, M. A. (2010). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 2(2), 1034-1042. Retrieved from [https://www.rjpbcs.com/pdf/2010_1(2)/[14].pdf]([Link]14].pdf)

  • Ghodsinia, S. E., et al. (2015). Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate. Retrieved from [Link]

  • Farnaby, W., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(13), 9036-9059. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]

  • Langer, E. S. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies. Review. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 50-61. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, TRC. Retrieved from [Link]

  • Wang, Y., et al. (2016). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 8(3), 567-574. Retrieved from [Link]

  • Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide Synthesis

Welcome to the dedicated technical support guide for the synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This resource is designed for chemistry professionals seeking to troubleshoot common issues and imp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This resource is designed for chemistry professionals seeking to troubleshoot common issues and improve the yield and purity of this important amide coupling reaction. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, ensuring you can adapt and optimize your synthesis with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before or during your synthesis campaign.

Q1: What are the primary synthetic routes for forming this amide, and what are their general trade-offs?

There are two principal pathways for synthesizing N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide:

  • The Acyl Chloride Route: This is a classic, cost-effective two-step method. First, the 2-fluoro-5-nitrobenzoic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is then reacted with 3,4-dimethoxybenzylamine.[1][2]

  • The Direct Coupling Route: This is a one-pot method that uses a coupling reagent to activate the carboxylic acid in situ, allowing it to react directly with the amine.[3][4][5] Modern coupling reagents include carbodiimides (e.g., EDC, DCC) and uronium/phosphonium salts (e.g., HATU, PyBOP).[1][6]

The choice involves a trade-off between cost/simplicity and efficiency/substrate tolerance. The acyl chloride method is powerful but can be harsh and is sensitive to moisture.[] Direct coupling methods are generally milder and have higher functional group tolerance but are more expensive and require careful optimization to minimize side reactions.[3][8]

Q2: My reaction yield is consistently low. What are the most likely culprits?

Low yield in this specific amide coupling is often traced back to a few key factors:

  • Inefficient Carboxylic Acid Activation: The first step is creating a species sufficiently electrophilic to be attacked by the amine. If this activation is incomplete, the reaction will stall.[8]

  • Amine Deactivation: The amine (3,4-dimethoxybenzylamine) is a nucleophile, but it is also a base. It can be protonated by the acidic byproduct of the reaction (HCl in the acyl chloride route) or even by the starting carboxylic acid itself, rendering it non-nucleophilic.[8][9]

  • Steric Hindrance: The fluorine atom at the ortho-position (position 2) of the benzoic acid creates some steric bulk around the reaction center. While not extreme, it can slow the rate of nucleophilic attack compared to an unsubstituted benzoyl chloride, especially if the amine is also hindered.[10][11]

  • Competitive Side Reactions: The primary competing reaction is the hydrolysis of the activated carboxylic acid intermediate by any trace water in the system, which regenerates the starting carboxylic acid.[8][9]

Q3: How do the electronic properties of the starting materials influence the reaction?

The electronic nature of both precursors plays a significant role.

  • 2-Fluoro-5-nitrobenzoic Acid: The nitro group (-NO₂) is a strong electron-withdrawing group. This makes the carbonyl carbon of the carboxylic acid more electrophilic and, therefore, more susceptible to nucleophilic attack. This is beneficial for the final amide-forming step.

  • 3,4-Dimethoxybenzylamine: The two methoxy groups (-OCH₃) are electron-donating groups. This increases the electron density on the benzene ring and, more importantly, enhances the nucleophilicity of the amine's nitrogen atom, making it a more effective nucleophile.

These opposing electronic features are generally favorable for the desired reaction.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to specific issues you may encounter in the lab.

Problem 1: Low to No Product Formation

This is the most common and frustrating issue. The underlying cause is almost always related to reaction kinetics or reagent deactivation.

G start Low / No Product cause1 Inefficient Acid Activation? start->cause1 cause2 Amine Protonation? start->cause2 cause3 Poor Solubility? start->cause3 cause4 Steric Hindrance? start->cause4 sol1a Switch to Oxalyl Chloride (from SOCl₂) cause1->sol1a Acyl Chloride Route sol1b Use a Coupling Reagent (e.g., HATU) cause1->sol1b Direct Coupling Route sol2a Use >2 eq. Non-Nucleophilic Base (e.g., DIPEA) cause2->sol2a Anhydrous Conditions sol2b Use Schotten-Baumann (Biphasic System) cause2->sol2b Aqueous Conditions sol3 Screen Solvents (e.g., DMF, NMP, THF) cause3->sol3 sol4 Increase Temperature (40-80 °C) cause4->sol4

Caption: Troubleshooting Decision Tree for Low Yield.

  • Cause: Inefficient Carboxylic Acid Activation

    • Explanation: The conversion of the carboxylic acid to a more reactive species is the rate-limiting step. If you are using thionyl chloride to make the acyl chloride, the reaction may be incomplete. In a direct coupling reaction, your chosen reagent may not be potent enough.

    • Corrective Actions:

      • For the Acyl Chloride Route: Switch from thionyl chloride to oxalyl chloride with a catalytic amount of DMF. Oxalyl chloride is more reactive and the byproducts (CO, CO₂) are gaseous, simplifying purification of the intermediate acyl chloride.[1]

      • For the Direct Coupling Route: If using a carbodiimide like EDC alone, the reaction can be sluggish and prone to side reactions. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or, more effectively, using a modern uronium salt like HATU, can dramatically increase the rate and yield.[6][8] HATU is particularly effective for moderately hindered substrates.[12]

  • Cause: Amine Deactivation via Protonation

    • Explanation: In the acyl chloride route, one equivalent of HCl is produced for every equivalent of amide formed. This HCl will immediately protonate any available amine, rendering it useless for the reaction.[9][13] A similar acid-base neutralization can occur between the starting materials before coupling.[8]

    • Corrective Actions:

      • Anhydrous Conditions: Use at least two equivalents of a tertiary amine base. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often superior to triethylamine (TEA) as it is less likely to compete with the primary amine as a nucleophile.[1]

      • Schotten-Baumann Conditions: Perform the reaction in a biphasic system (e.g., dichloromethane and water) with an aqueous base like NaOH.[9][14][15] The HCl byproduct is neutralized in the aqueous phase, while the organic reactants remain in their phase. Vigorous stirring is critical for success in biphasic systems.[9]

Problem 2: Significant Carboxylic Acid is Recovered

This indicates that the activated intermediate is being consumed by a non-productive pathway.

  • Cause: Hydrolysis of Activated Intermediate

    • Explanation: Acyl chlorides and activated esters (from coupling reagents) are highly susceptible to hydrolysis by water. If your solvent, amine, or glassware is not scrupulously dry, the intermediate will revert to the carboxylic acid before it can react with the amine.[8][9]

    • Corrective Actions:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DCM, THF, DMF) stored over molecular sieves. Dry glassware in an oven before use. Ensure the amine starting material is also dry.

      • Control Reagent Addition: Add the acyl chloride or coupling reagent solution slowly to the solution of the amine and base. This maintains a low instantaneous concentration of the sensitive intermediate, favoring the reaction with the amine over reaction with trace water.

Problem 3: Difficult Product Purification
  • Cause: Contamination with Coupling Agent Byproducts

    • Explanation: Different coupling reagents produce different byproducts, which can complicate purification. DCC, for example, produces dicyclohexylurea (DCU), a notoriously insoluble solid that can be difficult to filter.[14] EDC produces a water-soluble urea byproduct, which is much easier to remove.[14]

    • Corrective Actions:

      • Choose Your Reagent Wisely: For ease of workup, EDC is often preferred over DCC for lab-scale synthesis. The byproducts of HATU are also generally water-soluble and easily removed with an aqueous wash.

      • Work-up Procedure: After the reaction, perform a standard aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, then a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

      • Purification: If impurities persist, the product can typically be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 3: Data and Protocols

For clarity, the two primary synthetic strategies are compared below, followed by detailed experimental protocols.

Table 1: Comparison of Amide Synthesis Strategies
FeatureAcyl Chloride (Schotten-Baumann)Direct Coupling (HATU)
Reagents 2-fluoro-5-nitrobenzoic acid, SOCl₂/Oxalyl Chloride, 3,4-dimethoxybenzylamine, Base (aq. NaOH or DIPEA)2-fluoro-5-nitrobenzoic acid, 3,4-dimethoxybenzylamine, HATU, DIPEA
Pros - Highly cost-effective- Scalable- Strong activation- One-pot procedure- High yields, even for challenging substrates[12]- Mild conditions- Easy byproduct removal
Cons - Harsh reagents (SOCl₂)- Sensitive to moisture[9]- HCl byproduct must be neutralized[3][9]- High cost of reagent- Requires strictly anhydrous conditions
Best For Large-scale synthesis where cost is a primary driver.Lab-scale synthesis, maximizing yield, and when dealing with sensitive functional groups.
Experimental Workflow Comparison

G cluster_0 Route 1: Acyl Chloride cluster_1 Route 2: HATU Coupling a1 Dissolve Acid in DCM a2 Add Oxalyl Chloride + cat. DMF a1->a2 a3 Stir at RT, 1-2h a2->a3 a4 Concentrate in vacuo a3->a4 a6 Add Acyl Chloride (in DCM) at 0 °C a4->a6 a5 Dissolve Amine + Base in DCM a5->a6 a7 Warm to RT, Stir 16h a6->a7 b1 Dissolve Acid, Amine, + DIPEA in DMF b2 Add HATU at 0 °C b1->b2 b3 Stir at 0 °C for 30 min b2->b3 b4 Warm to RT, Stir 4-16h b3->b4

Caption: Comparison of Acyl Chloride and HATU workflows.

Protocol 1: Synthesis via Acyl Chloride Intermediate

Step A: Formation of 2-fluoro-5-nitrobenzoyl chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-5-nitrobenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Add oxalyl chloride (1.5 eq) dropwise at room temperature, followed by one drop of anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2-fluoro-5-nitrobenzoyl chloride is typically used immediately in the next step without further purification.

Step B: Amide Formation

  • In a separate flame-dried flask, dissolve 3,4-dimethoxybenzylamine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, proceed with an aqueous work-up as described in the purification section.

Protocol 2: Optimized Direct Synthesis via HATU Coupling
  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-fluoro-5-nitrobenzoic acid (1.1 eq), 3,4-dimethoxybenzylamine (1.0 eq), and anhydrous DMF (approx. 0.1 M).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir the solution until all solids dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) in one portion. The solution may turn yellow.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and proceed with an aqueous work-up. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Benchchem. Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
  • Fisher Scientific. Amide Synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubMed. The synthesis of sterically hindered amides.
  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzoic acid.
  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines.
  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.
  • ChemicalBook. 5-Fluoro-2-nitrobenzoic acid synthesis.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • ACS Publications. Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage.
  • Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • PMC - NIH. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • Ossila. 2-Fluoro-5-nitrobenzoic acid.
  • ResearchGate. The Synthesis of Sterically Hindered Amides.
  • PMC - NIH. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF.
  • Biosynth. 3,4-Dimethoxybenzylamine.
  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Chemguide. the preparation of amides.
  • Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • Eureka | Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
  • Google Patents. Production technology of 3,4-dimethoxy phenethylamine.
  • IEEE Xplore. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
  • LibreTexts Chemistry. 21.7: Chemistry of Amides.
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols.
  • ResearchGate. The reaction synthesis of 3,4 dimethoxybenzyl-2,4-dihydroxyphenyl...
  • Scribd. Schotten–Baumann Reaction Guide | PDF.
  • Grokipedia. Schotten–Baumann reaction.

Sources

Optimization

Troubleshooting n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide experimental results

Technical Support Center: N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide Synthesis Welcome to the technical support guide for the synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This resource is design...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide Synthesis

Welcome to the technical support guide for the synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the preparation of this important intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your experimental outcomes.

Synthesis Overview

The synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a standard amide coupling reaction. It involves the condensation of 2-fluoro-5-nitrobenzoic acid with 3,4-dimethoxybenzylamine. The core of this transformation is the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. The choice of coupling reagent, base, and solvent is critical for achieving high yield and purity.[1][2]

The innate acidity of the carboxylic acid and the basicity of the amine mean that a simple mixture of the two will primarily result in an acid-base reaction, forming an unreactive ammonium carboxylate salt.[3][4][5] To overcome this, a coupling reagent is employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that readily reacts with the amine.

G cluster_reactants Starting Materials cluster_reagents Reaction Conditions Acid 2-Fluoro-5-nitrobenzoic Acid Reaction Reaction Acid->Reaction Amide Coupling Reaction Amine 3,4-Dimethoxybenzylamine Amine->Reaction Amide Coupling Reaction Coupling Coupling Reagent (e.g., HATU, EDC) Coupling->Reaction Amide Coupling Reaction Base Non-nucleophilic Base (e.g., DIPEA) Base->Reaction Amide Coupling Reaction Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction Amide Coupling Reaction Product N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide Byproducts Coupling Reagent Byproducts Reaction->Product Reaction->Byproducts

Caption: General workflow for the synthesis of the target amide.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Category 1: Reaction Failures & Low Yield

Question: My reaction has stalled or resulted in a very low yield of the desired product. What are the common causes?

Answer: Low or no yield is one of the most common issues in amide synthesis. The root cause can typically be traced to one of the following factors:

  • Ineffective Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or simply not potent enough for your specific substrates. For sterically hindered substrates, more powerful reagents like HATU or T3P® often outperform standard carbodiimides like EDC.[1]

  • Amine Protonation: In the absence of a non-nucleophilic base (like DIPEA or Triethylamine), the carboxylic acid will protonate the amine, forming an ammonium salt. This salt is not nucleophilic and will not participate in the coupling reaction.[4] An excess of base is often required to neutralize any HCl generated if using reagents like EDC hydrochloride and to ensure the amine remains as a free base.[6]

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate back to the starting material and can also degrade some coupling reagents. Ensure all glassware is oven-dried and that you are using anhydrous solvents.

  • Incorrect Stoichiometry: Ensure accurate measurement of all reagents. A slight excess of the amine (e.g., 1.1 equivalents) is sometimes used to drive the reaction to completion, but a large excess can complicate purification.

  • Side Reactions: With EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which halts the reaction and introduces a difficult-to-remove impurity.[1] The addition of reagents like HOBt or OxymaPure® can trap the active ester and prevent this rearrangement.[1]

Question: How do I choose the right coupling reagent for this specific synthesis?

Answer: The choice of coupling reagent is a balance of reactivity, cost, and ease of byproduct removal.

Coupling ReagentClassTypical YieldKey Advantages & ConsiderationsPotential Side Reactions
HATU/HBTU Uronium/Aminium SaltHighHighly efficient, fast reactions. Excellent for sterically demanding substrates.[1][7]Guanidinylation of the primary amine if used in excess. Can be costly for large-scale synthesis.[8]
EDC/HOBt CarbodiimideModerate to HighCost-effective and widely used. HOBt minimizes racemization and improves efficiency.[1]Formation of N-acylurea byproduct, which can be difficult to remove via chromatography.[1]
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings. Byproducts are water-soluble, simplifying aqueous workup.[1]Requires a stoichiometric amount of base to neutralize the phosphoric acid byproduct.
Acid Chloride Acyl HalideHighA classic, cost-effective method. Formed using reagents like SOCl₂ or oxalyl chloride.[2][8]Harsh formation conditions (heat, HCl byproduct) may not be suitable for complex molecules with sensitive functional groups.[6][9] Requires a base to scavenge HCl during the coupling step.[4]

For the synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, HATU in the presence of DIPEA is an excellent starting point for high yield on a lab scale. For a more cost-effective approach, EDC/HOBt is a reliable alternative.

Category 2: Purification Challenges

Question: I'm struggling to purify my product. What are the best methods and solvent systems?

Answer: Purification of aromatic amides like this one can be achieved through column chromatography or recrystallization.[10]

  • Column Chromatography: This is often the most reliable method for separating the product from unreacted starting materials and byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. For instance, begin with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-50%. The exact ratio will depend on your TLC analysis. If the product is still not eluting, adding a small percentage of methanol (1-2%) to a dichloromethane or ethyl acetate mobile phase can be effective.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization is an excellent and often superior method for achieving high purity.[10][11]

    • Recommended Solvents: For amides, polar solvents are often effective.[10] Try dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly. Good candidates include:

      • Acetonitrile[10][12]

      • Ethanol or Isopropanol

      • Ethyl Acetate

    • Troubleshooting Recrystallization: If the product "oils out" instead of crystallizing, try using a solvent pair. Dissolve the compound in a small amount of a good solvent (like DCM or acetone) at room temperature, then slowly add a poor solvent (like hexanes or water) until the solution becomes cloudy. Gently heat until it becomes clear again, then allow to cool slowly.

Question: I see a persistent impurity in my NMR that I can't remove. What is it likely to be?

Answer: If you used a carbodiimide reagent like DCC or EDC, the most likely culprit is the corresponding urea byproduct (dicyclohexylurea or the N-acylurea).[1][7] Dicyclohexylurea is insoluble in most common solvents and can often be removed by filtration. The N-acylurea from EDC can be more problematic as it may have similar polarity to your product.

Mitigation Strategy:

  • Switch Reagents: Using a reagent with water-soluble byproducts, like T3P® or a different carbodiimide like the water-soluble EDC itself, simplifies removal during the aqueous workup.[1]

  • Modified Workup: A dilute acid wash (e.g., 1M HCl) during the workup can help remove basic impurities, including any unreacted amine and some reagent-related byproducts. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will remove any unreacted carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amide coupling reaction? A1: The process involves two main steps. First, the coupling reagent activates the carboxylic acid by converting the hydroxyl into a good leaving group, forming a highly reactive intermediate (e.g., an active ester). Second, the amine acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate and displacing the leaving group to form the stable amide bond.

G RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., Active Ester) RCOOH->ActivatedIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->TetrahedralIntermediate AmideProduct Amide Product (R-CONH-R') TetrahedralIntermediate->AmideProduct Collapse & LG departure

Caption: General mechanism of amide bond formation.

Q2: Are there any specific safety precautions I should take? A2: Yes. Many coupling reagents (like HATU and HOBt) are potentially explosive and should be handled with care, avoiding heat and shock. Acylating agents like thionyl chloride are corrosive and release toxic HCl gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals before use.

Q3: What are the expected ¹H NMR signals for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide? A3: While an exact spectrum requires experimental data, you can predict the key signals:

  • Aromatic Protons: Several signals in the ~6.8-8.5 ppm range. The protons on the nitro-substituted ring will be further downfield due to the electron-withdrawing effects of the nitro and fluoro groups.

  • Amide Proton (N-H): A broad singlet, typically between 8.0-9.0 ppm.

  • Benzyl CH₂: A doublet around 4.5 ppm, coupled to the N-H proton.

  • Methoxy Protons (OCH₃): Two singlets around 3.8-3.9 ppm, each integrating to 3H.

Detailed Experimental Protocol

This protocol uses HATU as the coupling reagent, which is generally reliable for achieving high yields.

Materials:

  • 2-Fluoro-5-nitrobenzoic acid (1.0 eq)

  • 3,4-Dimethoxybenzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-fluoro-5-nitrobenzoic acid (1.0 eq) and dissolve it in anhydrous DCM (or DMF).

  • Reagent Addition: Add 3,4-dimethoxybenzylamine (1.1 eq), HATU (1.2 eq), and finally DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. Alternatively, recrystallize from a suitable solvent like acetonitrile or ethanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Commonly used amide/peptide coupling reagents.
  • Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of qu
  • Challenges in the scale-up of amide synthesis processes. Benchchem.
  • What is the best technique for amide purification?.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Why did my amide syntesis does not work?.
  • Recrystallization and Crystalliz
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7. Benchchem.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing).

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Troubleshooting

n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide potential off-target effects

Technical Support Center: N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide Welcome to the technical support guide for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This document is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Welcome to the technical support guide for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide a framework for anticipating and troubleshooting potential off-target effects associated with this compound, ensuring the integrity and accuracy of your experimental outcomes. Given that specific biological data for this exact molecule is not extensively published, this guide is built upon established principles of medicinal chemistry and pharmacology, analyzing the compound's structural motifs to predict and test for potential polypharmacology.

Section 1: Understanding the Molecule & FAQs

This section addresses foundational questions about the compound's structure and the rationale for investigating its off-target profile.

Question: What is N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and what is its likely biological role?

Answer: N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a synthetic organic compound. While its primary target is not publicly defined, its core structure—a substituted benzamide—is a common scaffold in medicinal chemistry. Benzanilides and related benzamides are known to possess a wide range of biological activities.[1] One vendor notes it can be used in the preparation of anthranilamides as cGMP phosphodiesterase inhibitors.[2] However, without specific data, its activity in your system should be determined empirically. The key to robust research is to assume nothing and validate everything.

Question: Which structural features of this compound are "red flags" for potential off-target effects?

Answer: Several motifs in this molecule warrant careful consideration, as they are commonly associated with specific off-target interactions:

  • Nitroaromatic Group (2-fluoro-5-nitrobenzamide): Nitro- and fluoro-substituted compounds are developed for a variety of therapeutic areas, including as antiprotozoal agents.[3] However, nitroaromatic groups can be susceptible to metabolic reduction by cellular nitroreductases, which can lead to the formation of reactive nitroso and hydroxylamine intermediates. These reactive species can covalently modify proteins or cause oxidative stress, leading to cytotoxicity that is independent of the intended target.

  • Dimethoxybenzyl (DMB) Group: The 3,4-dimethoxybenzyl moiety is an electron-rich aromatic system.[4][5][6] Such structures can engage in cation-π or hydrophobic interactions within the binding sites of various proteins. This feature is common in molecules targeting GPCRs, ion channels, and certain kinases. Its electron-donating properties can also influence the molecule's overall reactivity and metabolic stability.[6]

  • Benzamide Linker: The central amide bond provides a rigid, planar structure with hydrogen bond donor and acceptor capabilities. This is a classic "privileged scaffold" that can fit into numerous ATP-binding sites (e.g., kinases) or other receptor pockets.

The combination of these features suggests that the compound has the potential to interact with a range of biological targets. Predicting these interactions is a key challenge in drug discovery.[7][8]

Section 2: Troubleshooting Guide for Unexpected Experimental Results

Unexplained or inconsistent results are often the first sign of off-target activity. This section provides a logical workflow for diagnosing these issues.

Question: I'm observing significant cytotoxicity at concentrations where I expect to see specific target engagement. How can I determine if this is an off-target effect?

Answer: This is a classic scenario. The key is to de-couple the desired phenotype from the toxic one.

Scientist's Note: The goal here is to determine if the toxicity is a general, non-specific effect (e.g., membrane disruption, mitochondrial poisoning) or mediated by a specific, but unintended, protein.

Workflow for Deconvoluting Toxicity from On-Target Effects

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Target-Specific Validation cluster_2 Phase 3: Interpretation A Unexpected Cytotoxicity Observed B Perform Dose-Response Curve in Parental Cell Line A->B C Determine CC50 (Cytotoxic Conc. 50%) B->C D Generate Target Knockout/Knockdown (e.g., CRISPR or siRNA) C->D E Treat KO/KD Cells with Compound (Dose-Response) D->E F Compare CC50: Parental vs. KO/KD E->F G Is CC50 in KO/KD cells significantly higher? F->G H Conclusion: Toxicity is likely ON-TARGET. G->H Yes I Conclusion: Toxicity is OFF-TARGET. G->I No J Next Step: Broad Off-Target Screening (e.g., KinomeScan) I->J

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Step-by-Step Guide:

  • Establish a Baseline: Perform a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTT) on your parental (wild-type) cell line to determine the 50% cytotoxic concentration (CC50).

  • Ablate the Primary Target: Use a specific and validated method like CRISPR/Cas9 knockout or siRNA/shRNA knockdown to eliminate or significantly reduce the expression of your intended target protein.

  • Challenge the Target-Ablated Cells: Repeat the same cytotoxicity assay on the knockout/knockdown cell line.

  • Analyze the Results:

    • If the CC50 increases dramatically (i.e., cells become more resistant) in the knockout/knockdown line: This suggests the toxicity is at least partially mediated by your intended target.

    • If the CC50 remains unchanged: This is strong evidence that the observed cytotoxicity is due to an off-target effect . The compound is killing cells through a mechanism independent of your primary target.

Question: My compound's phenotype doesn't match the phenotype from genetic knockdown/knockout of my target. What does this mean?

Answer: This is a strong indicator of either off-target activity or engagement of a different signaling pathway. The compound may be acting on a protein upstream, downstream, or in a parallel pathway to your intended target, producing a similar—but not identical—phenotype. It is also possible the compound acts as a molecular glue or degrader, a function not replicated by simple knockdown.

Next Steps:

  • Orthogonal Target Validation: Confirm target engagement in cells using a method like a cellular thermal shift assay (CETSA) or by measuring a direct downstream biomarker of target activity.

  • Unbiased Phenotypic Screening: Consider a high-content imaging or "cell painting" assay. This can provide a rich, quantitative fingerprint of the compound's effect on cellular morphology, which can then be compared to a database of known compounds to hypothesize a mechanism of action.

Section 3: Proactive Off-Target Screening Protocols

Proactive screening is essential for validating a chemical probe. Most small molecules interact with multiple targets; the goal is to understand this polypharmacology.[7][8] An average of 9.3 off-target interactions per drug has been predicted using computational models.[7][8]

Question: How can I proactively screen for common off-target liabilities like kinases?

Answer: Given the benzamide scaffold, screening against a panel of kinases is a prudent first step. Kinases are a large family of enzymes, and their ATP-binding sites are notoriously promiscuous.

Protocol: Broad-Spectrum Kinase Inhibition Profiling (Example: KinomeScan™)

This protocol describes the principle behind a competitive binding assay, a common service provided by specialized contract research organizations (CROs).

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR. A reduction in the amount of bound kinase indicates that the test compound is binding to that kinase.

Experimental Workflow:

  • Compound Preparation: Solubilize N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide in 100% DMSO to a high concentration stock (e.g., 10-100 mM).

  • Assay Execution (CRO):

    • A large panel of human kinases (e.g., >400) are individually expressed and tagged with a unique DNA identifier.

    • Each kinase is mixed with the test compound at a screening concentration (typically 1-10 µM).

    • The mixture is added to wells containing the immobilized active-site ligand.

    • After an incubation period to allow for binding equilibrium, unbound components are washed away.

    • The amount of DNA-tagged kinase remaining in each well is quantified using qPCR.

  • Data Analysis:

    • Results are typically reported as Percent of Control (%Ctrl) or Percent Inhibition (%Inh) .

    • %Ctrl = (Signal_Compound / Signal_DMSO) * 100

    • A low %Ctrl value (e.g., <10-35%) indicates significant binding and a potential "hit."

Data Interpretation Example:

Kinase TargetScreening Conc.%CtrlInterpretation
ABL110 µM95%No significant binding
SRC10 µM8%Strong Hit
LCK10 µM45%Weak interaction
AURKA10 µM2%Strong Hit

Scientist's Note: A primary screen identifies potential hits. These are not yet confirmed off-targets. Follow-up is critical.

Question: How do I validate the "hits" from my primary screen?

Answer: Validation requires moving from a binding assay to a functional, cell-based assay.

Workflow for Off-Target Validationdot

G A Primary Screen Hit Identified (e.g., Kinase 'SRC' shows binding) B Obtain Cell Line with Known SRC Dependence or Phosphorylation Biomarker A->B C Perform Functional Assay (e.g., Western blot for p-SRC, Cell Proliferation Assay) B->C D Determine IC50/EC50 for Off-Target Modulation C->D E Compare with On-Target Potency (Selectivity Window) D->E F Off-Target is Potent & Clinically Relevant E->F Small Window G Off-Target is Weak & Likely Not Relevant at On-Target Doses E->G Large Window

Sources

Optimization

Preventing degradation of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide in solution

Welcome to the technical support center for n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing its degradation in solution. Here, we address common questions and concerns encountered during experimental work.

Frequently Asked Questions (FAQs)

My solution of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is changing color. What could be the cause?

A change in solution color, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to the formation of degradation products with different chromophores. The nitro group on the benzamide ring is a key suspect, as nitroaromatic compounds are known to form colored byproducts upon degradation, particularly through photoreduction or other chemical transformations.[1] It is crucial to investigate the cause promptly to ensure the integrity of your experiments.

I'm seeing a loss of my compound's peak in HPLC analysis over time. What are the likely degradation pathways?

The primary suspect for the degradation of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide in solution is the hydrolysis of the amide bond.[2][3] This reaction is the cleavage of the amide linkage by water, which can be catalyzed by either acidic or basic conditions, resulting in the formation of 2-fluoro-5-nitrobenzoic acid and 3,4-dimethoxybenzylamine.[2][4][5]

Additionally, given the presence of a nitroaromatic ring, photolytic degradation is another significant pathway to consider.[1][6][7] Exposure to light, especially UV light, can induce reactions in conjugated systems and aromatic rings, potentially leading to photoreduction of the nitro group.[1]

The carbon-fluorine bond is generally very stable; however, the overall stability of the molecule is influenced by all its functional groups. While direct cleavage of the C-F bond is less likely under typical experimental conditions, its presence can influence the reactivity of the rest of the molecule.

Troubleshooting Degradation Issues

Q1: What are the primary factors that can cause the degradation of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide in solution?

The stability of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide in solution is influenced by several factors. Understanding these is the first step in preventing degradation. The most common stressors are:

  • pH: The amide bond is susceptible to hydrolysis, a reaction that is significantly accelerated in both acidic and basic conditions.[2][3]

  • Light: The nitroaromatic moiety makes the compound susceptible to photolytic degradation. Exposure to UV and even ambient laboratory light can initiate degradation pathways.[1][6]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis and other degradation processes.[1]

  • Oxidizing Agents: The presence of oxidizing agents in the solution can potentially lead to the degradation of the molecule.

The following diagram illustrates the primary degradation pathways:

graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Parent [label="n-(3,4-Dimethoxybenzyl)-\n2-fluoro-5-nitrobenzamide", fillcolor="#4285F4"]; Hydrolysis_Products [label="2-fluoro-5-nitrobenzoic acid +\n3,4-dimethoxybenzylamine", fillcolor="#EA4335"]; Photodegradation_Products [label="Reduced Nitro Group Products &\nOther Photoproducts", fillcolor="#FBBC05"];

// Edges Parent -> Hydrolysis_Products [label=" Amide Hydrolysis\n(Acid/Base Catalyzed) "]; Parent -> Photodegradation_Products [label=" Photodegradation\n(Light Exposure) "]; }

Caption: Primary degradation pathways for n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.
Q2: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

To confirm degradation and identify the byproducts, a systematic approach involving forced degradation studies and analytical characterization is recommended.[8][9][10][11] Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions to accelerate decomposition.[1][8][10] This helps to predict long-term stability and identify potential degradation products.[1][9]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp & 60°C24-48 hours
Base Hydrolysis 0.1 M NaOHRoom Temp & 60°C24-48 hours
Oxidative 3% H₂O₂Room Temp24-48 hours
Photolytic UV light (254 nm) & Visible lightRoom Temp24-48 hours
Thermal 60°C (in solution and as solid)60°C24-48 hours
  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analytical Method: Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or, ideally, a mass spectrometer (LC-MS).[1] The HPLC method should be capable of separating the parent compound from its degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (stored at optimal conditions, e.g., -20°C in the dark). A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Mass spectrometry can then be used to identify the mass of the degradation products, aiding in their structural elucidation.[1]

The following workflow illustrates the process of identifying degradation:

// Connections {Acid, Base, Oxidation, Photo, Thermal} -> HPLC; HPLC -> Compare; Compare -> Identify; }

Caption: Workflow for forced degradation and analysis.
Q3: What are the best practices for preparing and storing solutions of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide to minimize degradation?

To maintain the integrity of your compound in solution, adhere to the following best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. For long-term storage, aprotic solvents may be preferable to protic solvents like methanol or ethanol to minimize the risk of solvolysis.

  • pH Control: If working with aqueous solutions, use a buffered system to maintain a neutral pH (around 6-7.5). Avoid acidic or basic conditions unless required by the experimental protocol.

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1] Minimize exposure to ambient light during handling.

  • Temperature Control: For short-term storage (days), refrigeration (2-8°C) is recommended. For long-term storage (weeks to months), store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Recommended Storage Conditions Summary:

Storage DurationTemperatureLight ProtectionpHAtmosphere
Short-term (<1 week) 2-8°CAmber vial/foilNeutral (buffered)Air
Long-term (>1 week) -20°C or -80°CAmber vial/foilNeutral (buffered)Inert gas (optional)

By implementing these preventative measures, you can significantly reduce the risk of degradation and ensure the reliability and reproducibility of your experimental results.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 58-67. [Link]

  • Creative Biolabs. Forced Degradation Studies. [Link]

  • Fiveable. Hydrolysis of Amides Definition. [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ALLEN. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • Wang, W. R., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. [Link]

  • Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]

Sources

Troubleshooting

Technical Support Center: Identifying Experimental Artifacts with n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

A Message from Your Senior Application Scientist Welcome to the technical support center for n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. As researchers and drug development professionals, you are at the forefront...

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center for n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. As researchers and drug development professionals, you are at the forefront of scientific discovery. This guide is designed to help you navigate the complexities of using this small molecule in your experiments, ensuring the integrity and reproducibility of your data. My goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and interpret your results with confidence. While n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is documented as a precursor for cGMP phosphodiesterase inhibitors, its direct application in biological assays requires careful consideration of potential artifacts.[][2] This guide will address common challenges and questions that may arise during your research.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Inconsistent Results or Apparent Lack of Activity

Question: "I am observing high variability between experiments, or the compound appears to be inactive, even at high concentrations. What could be the cause?"

Answer: This is a frequent challenge when working with small molecule inhibitors and can often be traced back to the compound's handling and stability, or its behavior in aqueous assay media.[3] Let's break down the potential causes and solutions.

Causality and Troubleshooting Steps:

  • Compound Integrity and Solubility: The chemical structure of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide contains moieties that can affect its solubility and stability. Nitroaromatic compounds can be sensitive to light, and poor solubility is a common reason for a lack of activity in cell-based assays.[3] If the compound precipitates, its effective concentration is much lower than intended.

    • Protocol 1: Verifying Compound Solubility and Stability

      • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.[3]

      • Aliquoting: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

      • Solubility Test in Media:

        • Prepare serial dilutions of your compound in your final assay medium.

        • Incubate for the duration of your experiment under the same conditions (e.g., 37°C, 5% CO2).

        • Visually inspect for precipitation against a dark background. A simple light scattering measurement on a plate reader can also quantify precipitation.

      • Purity Check (if necessary): If you suspect degradation, the purity of the compound can be re-assessed using techniques like HPLC.

  • Experimental Design: Ensure your assay is sensitive enough to detect the expected effect and that appropriate controls are in place.

    • Positive and Negative Controls: Always include a known inhibitor of your target (positive control) and a vehicle-only control (negative control). Comparing your compound's effect to these is crucial.[4]

    • Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to establish a dose-dependent effect. A lack of a clear dose-response may indicate an artifact.[4]

Issue 2: Unexpected Cytotoxicity

Question: "My cells are dying at concentrations where I expect to see specific target inhibition. Is this a true on-target effect or an artifact?"

Answer: Distinguishing specific, on-target cytotoxicity from non-specific effects is critical. The nitrobenzamide moiety, in particular, can be associated with off-target effects. It's essential to run counter-screens to validate your observations.

Causality and Troubleshooting Steps:

  • General Compound Toxicity: At higher concentrations, many small molecules exhibit cytotoxic effects unrelated to their intended target.[4] The nitro group in your compound can potentially be reduced by cellular reductases, leading to reactive species that can cause oxidative stress.

  • Compound Precipitation: As mentioned before, compound precipitation can lead to physical stress on cells, causing cell death that is not due to a specific biological interaction.

    • Protocol 2: Assessing Cytotoxicity with a Multiplexed Assay

      • Cell Plating: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of your experiment.

      • Compound Treatment: Treat the cells with a dose-response of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a known cytotoxic agent (positive control), and a vehicle control.

      • Multiplexed Viability Assay: After the desired incubation period, use a multiplexed assay that simultaneously measures cell viability (e.g., using a reagent like resazurin) and cytotoxicity (e.g., measuring the release of a cytosolic enzyme like lactate dehydrogenase (LDH) or using a cell-impermeant DNA dye).

      • Data Analysis: Plot both viability and cytotoxicity data against compound concentration. A specific inhibitor should ideally show a significant effect on your primary endpoint before a steep drop in cell viability.

Issue 3: Assay Interference in Fluorescence-Based Readouts

Question: "I'm using a fluorescence-based assay (e.g., GFP reporter, fluorescent substrate), and I'm seeing a signal change that doesn't seem to be biological. Could the compound be interfering?"

Answer: Yes, this is a significant possibility. Compounds with aromatic rings, like n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, can exhibit autofluorescence, which can lead to false-positive or false-negative results in fluorescence-based assays.[5]

Causality and Troubleshooting Steps:

  • Compound Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to an artificially high signal (false positive).[5]

  • Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in signal that can be misinterpreted as a biological effect (false negative).

    • Protocol 3: Checking for Compound Autofluorescence

      • Assay Plate Preparation: In a cell-free context, prepare wells containing only your assay buffer and the same concentrations of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide used in your experiment.

      • Fluorescence Reading: Read the plate using the same filter set and gain settings as your main experiment.

      • Data Analysis: A significant signal in the absence of cells or your fluorescent probe indicates that the compound is autofluorescent and is interfering with your assay. If this is the case, consider using a different detection method (e.g., luminescence-based) or red-shifted fluorophores, as autofluorescence is more common in the blue-green spectrum.[6]

Visualizing the Troubleshooting Workflow

The following diagram outlines a general workflow for identifying and mitigating experimental artifacts.

TroubleshootingWorkflow start Unexpected Result Observed check_solubility Verify Compound Solubility & Integrity (Protocol 1) start->check_solubility is_soluble Is the compound soluble and stable? check_solubility->is_soluble check_cytotoxicity Assess Non-Specific Cytotoxicity (Protocol 2) is_toxic Is there non-specific cytotoxicity? check_cytotoxicity->is_toxic check_interference Test for Assay Interference (Protocol 3) is_interfering Is there assay interference? check_interference->is_interfering is_soluble->check_cytotoxicity Yes optimize_sol Optimize Formulation or Lower Concentration is_soluble->optimize_sol No is_toxic->check_interference No use_lower_conc Use Concentrations Below Cytotoxic Threshold is_toxic->use_lower_conc Yes change_assay Change Assay Readout (e.g., to Luminescence) is_interfering->change_assay Yes valid_result Result Likely Biological: Proceed with Orthogonal Validation is_interfering->valid_result No optimize_sol->check_solubility use_lower_conc->check_cytotoxicity change_assay->check_interference

Caption: A systematic workflow for troubleshooting unexpected experimental results with small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide?

A1: Based on available chemical literature, this compound is primarily described as an intermediate in the synthesis of anthranilamides, which act as cGMP phosphodiesterase (PDE) inhibitors.[][2] Therefore, if used directly in an assay, its activity might be related to PDE inhibition. However, without direct experimental evidence, this remains a hypothesis. It is crucial to validate its effect on PDE activity directly if this is your target of interest.

Q2: What are the best practices for preparing and storing this compound?

A2: To ensure consistency, follow these guidelines:

  • Solvent: Use anhydrous DMSO for stock solutions.[3]

  • Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5% to avoid solvent-induced artifacts.[3][7]

  • Storage: Store stock solutions in small, single-use aliquots in light-protected tubes at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.

Q3: How can the chemical features of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide contribute to artifacts?

A3: Several features of the molecule can be sources of artifacts:

  • Nitro Group: Nitroaromatic compounds can be electrochemically active and may participate in redox cycling within cells, leading to the production of reactive oxygen species (ROS) and subsequent cytotoxicity.[6]

  • Fluorine Atom: The fluorine atom can affect properties like lipophilicity and membrane permeability.[8][9] While often added to improve drug-like properties, it can also alter binding modes and off-target interactions.

  • Planar Aromatic Rings: The multiple aromatic rings increase the likelihood of autofluorescence and non-specific interactions with proteins or assay reagents.[5]

Q4: What are the most critical controls to include in my experiments?

A4: Every experiment should include:

  • Vehicle Control: (e.g., 0.1% DMSO) To assess the effect of the solvent on your system.[4]

  • Positive Control: A well-characterized compound known to produce the expected effect.

  • Negative Control: An inactive structural analog of your test compound, if available, to demonstrate specificity.[4]

  • Untreated Cells: To establish a baseline for your measurements.

Visualizing Assay Interference

The diagram below illustrates how a compound's intrinsic properties can interfere with a typical fluorescence-based assay.

AssayInterference cluster_assay Fluorescence-Based Assay cluster_artifact Potential Artifacts excitation Light Source (Excitation λ) probe Fluorescent Probe in Sample excitation->probe Excites emission Emitted Light (Emission λ) probe->emission Emits detector Detector emission->detector Signal compound Test Compound (e.g., Nitrobenzamide) compound->emission Absorbs Emitted Light autofluorescence Compound Autofluorescence compound->autofluorescence Emits light at Emission λ autofluorescence->detector False Positive quenching Quenching

Caption: How a test compound can cause autofluorescence (false positive) or quenching (false negative) in a fluorescence assay.

Summary of Key Parameters
ParameterRecommendationRationale
Solvent for Stock Anhydrous DMSOHigh solubility for many organic molecules.
Final Solvent Conc. < 0.5% (ideally < 0.1%)To minimize solvent-induced toxicity or artifacts.[3][7]
Storage -20°C or -80°C, single-use aliquots, protected from lightPrevents degradation from freeze-thaw cycles and light exposure.[3]
Assay Controls Vehicle, Positive, Negative (if available)Essential for data interpretation and validating assay performance.[4]

This guide provides a framework for identifying and resolving common experimental artifacts. Remember that rigorous controls and orthogonal validation methods are your best defense against misinterpreting data. Should you have further questions, please do not hesitate to reach out.

References

  • BenchChem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • National Center for Biotechnology Information. (2025). Assay Guidance Manual: Interference and Artifacts in High-content Screening.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • ChemSrc. (n.d.). CAS 247568-67-8 N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.
  • ChemicalBook. (n.d.). N-(3,4-DiMethoxybenzyl)-2-fluoro-5-nitrobenzaMide | 247568-67-8.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • ACS Publications. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC.

Sources

Optimization

Technical Support Center: Purification of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Welcome to the technical support guide for the synthesis and purification of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide product?

A1: The impurity profile largely depends on the synthetic route, but for a standard amide coupling reaction, you can typically expect:

  • Unreacted Starting Materials: 2-fluoro-5-nitrobenzoic acid and 3,4-dimethoxybenzylamine are the most common impurities.[1]

  • Coupling Reagent Byproducts: If you are using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC), the primary byproduct will be dicyclohexylurea (DCU), which is often poorly soluble.[2][3] If using phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) reagents, their respective byproducts will be present.[2][3]

  • Side-Reaction Products: A common side reaction involves the amine nucleophile attacking the coupling reagent, forming a guanidinium byproduct, which can complicate purification.

  • Residual Solvents: Solvents used in the reaction (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)) or workup (e.g., Ethyl Acetate) may be present.

Q2: My crude product is a discolored, sticky oil instead of a solid. What are the likely causes?

A2: "Oiling out" or obtaining a non-solid crude product is a common issue and can be attributed to several factors:

  • High Impurity Content: The presence of unreacted starting materials, solvent, or reaction byproducts can depress the melting point of your product, preventing it from crystallizing.

  • Residual Solvent: Trapped solvent can act as a plasticizer, resulting in a gummy or oily consistency. Thorough drying under high vacuum is crucial.

  • Incomplete Reaction: A significant amount of unreacted starting materials, which may be liquids or low-melting solids at room temperature, will lead to a non-solid crude product.

  • Hygroscopic Nature: The impurities or the product itself may be hygroscopic, absorbing moisture from the air.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most effective and immediate technique for monitoring purification.

  • System Selection: Use a mobile phase similar to the one you plan to use for column chromatography (e.g., a mixture of Hexane and Ethyl Acetate).

  • Visualization: Visualize the spots under UV light (254 nm). The aromatic rings and nitro group in the starting materials and product should be UV-active. You can also use a staining agent like potassium permanganate if needed.

  • Analysis: Run lanes for your crude mixture, the pure starting materials, and the collected fractions from your purification. A pure product should appear as a single spot with a distinct Retention Factor (Rf) value.

Troubleshooting and Purification Guides

Problem 1: Crude product is contaminated with unreacted starting materials.

The starting materials, 2-fluoro-5-nitrobenzoic acid (acidic) and 3,4-dimethoxybenzylamine (basic), have different chemical properties than the neutral amide product. This difference can be exploited for a straightforward purification using liquid-liquid extraction.

Solution: Selective Liquid-Liquid Extraction Workflow

This protocol is designed to sequentially remove basic and acidic impurities from an organic solution of your crude product.

Underlying Principle: The solubility of acidic and basic compounds in aqueous solutions is pH-dependent. By washing the organic layer with aqueous acid, the basic amine is protonated and extracted into the aqueous layer. A subsequent wash with aqueous base deprotonates the acidic carboxylic acid, pulling it into the aqueous layer, while the neutral amide product remains in the organic phase.

Caption: Liquid-liquid extraction workflow for impurity removal.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aqueous). Extract twice. This will remove the basic 3,4-dimethoxybenzylamine. Combine the aqueous layers and set them aside for proper disposal.

  • Basic Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. Extract twice. This will remove the acidic 2-fluoro-5-nitrobenzoic acid.[4]

  • Brine Wash: Wash the organic layer once with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Purity Check: Assess the purity of the resulting material by TLC. If impurities persist, proceed to recrystallization or chromatography.

Problem 2: Product is contaminated with coupling reagent byproducts (e.g., DCU).

Byproducts from carbodiimide reagents, like dicyclohexylurea (DCU) from DCC, are often insoluble in common reaction solvents.[2]

Solution: Filtration
  • Solvent Choice: At the end of the reaction, if using a solvent like DCM or THF in which DCU has low solubility, cool the reaction mixture.

  • Filtration: Filter the entire reaction mixture through a Büchner funnel or a sintered glass funnel.

  • Washing: Wash the filter cake with a small amount of cold reaction solvent to recover any trapped product.

  • Processing: The filtrate, now free of the insoluble urea, can be carried forward to the liquid-liquid extraction workup described in Problem 1.

Problem 3: General low purity or presence of closely related, neutral impurities.

When simple extraction and filtration are insufficient, more rigorous methods like recrystallization and column chromatography are required.

Solution A: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds by removing small amounts of impurities.[5] For amides, polar solvents are often a good starting point.[6][7]

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating (see table below). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or DCU), perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Troubleshooting "Oiling Out": If the compound separates as an oil upon cooling, it means the solution became supersaturated above the compound's melting point.[8] To fix this, reheat the solution to re-dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[8]

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
EthanolPolar protic solvent, often effective for amides.[6]
IsopropanolSimilar to ethanol, but with different solubility characteristics.
AcetonitrileA polar aprotic solvent that is excellent for crystallizing amides.[6]
Ethyl AcetateA moderately polar solvent.
TolueneA non-polar aromatic solvent; can be effective for aromatic compounds.
Ethanol / WaterA common mixed-solvent system for amides where the compound is soluble in ethanol but not water.[8]
Ethyl Acetate / HexaneA moderately polar/non-polar mixture.
Solution B: Flash Column Chromatography

Chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[9][10] For nitro-aromatic compounds, silica gel is a standard stationary phase.

G cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Final Processing prep1 Step 1 Pack Column with Silica Gel in Non-Polar Solvent (Hexane) prep2 Step 2 Load Crude Product Adsorbed onto Silica Gel prep1->prep2 elute1 Step 3 Elute with Low Polarity Mobile Phase(e.g., 9:1 Hexane:EtOAc) prep2->elute1 elute2 Step 4 Gradually Increase Polarity(e.g., 7:3, 1:1 Hexane:EtOAc) elute1->elute2 elute3 Step 5 Collect Fractions and Monitor by TLC elute2->elute3 proc1 Step 6 Combine Pure Fractions elute3->proc1 proc2 Step 7 Evaporate Solvent proc1->proc2 proc3 {Step 8|Dry Under High Vacuum -> Pure Product } proc2->proc3

Caption: General workflow for flash column chromatography.

Step-by-Step Protocol:

  • Stationary Phase: Use silica gel (e.g., 100-200 mesh) as the stationary phase.[4]

  • Mobile Phase (Eluent): A good starting point is a mixture of Hexane and Ethyl Acetate. Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate to increase polarity. The optimal ratio should be determined beforehand by TLC.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Mix this solution with a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin running the solvent through the column. Start with the low-polarity mixture and collect fractions. Gradually increase the eluent polarity according to your TLC analysis. Less polar impurities will elute first, followed by your more polar product.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, high-purity product.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? User Forum. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN106397223A.
  • Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Application Note. Available at: [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]

  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. Available at: [Link]

  • University of California, Davis. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Lab Manual. Available at: [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Application Note. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Q&A Forum. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Available at: [Link]

  • Hunaepi, et al. (2013). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Advanced Science and Engineering, 3(1). Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Technique Guide. Available at: [Link]

Sources

Troubleshooting

Modifying protocols for n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide experiments

Welcome to the technical support center for experiments involving n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and handling of this important chemical intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your success.

Frequently Asked Questions (FAQs)

Q1: What is n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and what are its primary applications?

A1: N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a synthetic organic compound.[1][2][3] It primarily serves as a key building block or intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The presence of a fluorinated nitroaromatic ring and a dimethoxybenzyl group makes it a versatile precursor for various kinase inhibitors and other targeted therapeutics.

Q2: What are the expected physical properties of this compound?

A2: While a specific datasheet is not widely published, based on its structure and related nitrobenzamide compounds, it is expected to be a solid, likely a pale yellow or off-white crystalline powder at room temperature.[4][5] It is predicted to have low solubility in water but should be soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in solvents like dichloromethane (DCM), ethyl acetate, and acetone.[4]

Q3: What are the key safety precautions when handling this compound and its precursors?

A3: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Work should be conducted in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and potentially mutagenic, so skin contact and inhalation should be strictly avoided. The starting material, 2-fluoro-5-nitrobenzoic acid, and related compounds are known to cause skin and eye irritation.[6]

Q4: Which analytical techniques are best for monitoring the synthesis and assessing final purity?

A4: Thin-Layer Chromatography (TLC) is the most effective technique for real-time reaction monitoring.[7][8] A mobile phase of ethyl acetate and hexane is typically suitable. High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.[4][9]

Synthesis Workflow & Troubleshooting Guide

The most common synthesis of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a standard amide coupling reaction between 2-fluoro-5-nitrobenzoic acid and 3,4-dimethoxybenzylamine. This process, while straightforward in principle, is prone to several issues that can impact yield and purity.

SynthesisWorkflow SM1 2-Fluoro-5-nitrobenzoic Acid Reaction Amide Coupling (Activation & Nucleophilic Attack) SM1->Reaction SM2 3,4-Dimethoxy- benzylamine SM2->Reaction Reagents Coupling Agent (e.g., HATU, DCC) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) Reagents->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Crude Mixture SideReaction Side Reaction (e.g., Urea byproduct) Reaction->SideReaction Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product N-(3,4-Dimethoxybenzyl)- 2-fluoro-5-nitrobenzamide Purification->Product Pure Product

Caption: General workflow for amide coupling synthesis.
Troubleshooting in Question & Answer Format

Q5: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A5: Low yields in this amide coupling are a frequent challenge. The causes can be multifaceted, often stemming from incomplete activation of the carboxylic acid or suboptimal reaction conditions.[10][11]

  • Causality: The carboxylic acid (2-fluoro-5-nitrobenzoic acid) must be "activated" by a coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then attacked by the nucleophilic amine (3,4-dimethoxybenzylamine). If activation is inefficient or the intermediate is unstable, the reaction will not proceed to completion. The electron-withdrawing nitro and fluoro groups on the benzoic acid can also influence its reactivity.[12][13]

  • Modified Protocol & Optimization:

    • Choice of Coupling Reagent: If you are using a standard carbodiimide like DCC or EDC alone, consider adding an auxiliary agent like 1-Hydroxybenzotriazole (HOBt) or using a more potent uronium-based reagent like HATU or HBTU.[14] These reagents form more stable and reactive activated esters, often leading to higher yields, especially with challenging substrates.[13]

    • Base Selection: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of triethylamine (TEA). TEA can sometimes cause side reactions. The base is crucial for scavenging the acid produced during the reaction and ensuring the amine remains deprotonated and nucleophilic.

    • Order of Addition: Pre-activate the carboxylic acid. In an inert atmosphere, dissolve 2-fluoro-5-nitrobenzoic acid in anhydrous DMF. Add the coupling reagent (e.g., HATU) and the base (DIPEA). Stir this mixture for 15-30 minutes at room temperature before adding the 3,4-dimethoxybenzylamine. This ensures the activated species is formed before the nucleophile is introduced, minimizing side reactions.

    • Temperature and Time: While many couplings run at room temperature, gently heating the reaction to 40-50 °C after the amine addition can sometimes drive the reaction to completion. Monitor progress by TLC every 1-2 hours.

Q6: My TLC plate shows that my starting materials are consumed, but I have multiple product spots and a difficult purification. What's happening?

A6: This indicates the formation of byproducts. In amide couplings, the most common byproduct is a urea derivative from the coupling reagent itself (especially with carbodiimides like DCC/DIC) or products from side reactions.[14][15]

  • Causality: Carbodiimide reagents (DCC, DIC) react with the activated carboxylic acid to form the desired product, but they can also rearrange or react with another molecule of the activated acid, leading to stable, difficult-to-remove byproducts like N-acylurea.

  • Troubleshooting & Purification Strategy:

    • Aqueous Workup: An effective workup is critical for removing the majority of impurities before chromatography.[15] After the reaction is complete, dilute the mixture with ethyl acetate and perform sequential washes with:

      • A weak acid (e.g., 1M citric acid or dilute HCl) to remove excess amine and basic residues.[15]

      • A weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic residues.[15]

      • Brine (saturated NaCl solution) to remove residual water.

    • Purification Method:

      • Recrystallization: If the crude product is relatively clean (>85%), recrystallization is an efficient purification method.[7] Experiment with solvent systems like ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly.[7]

      • Column Chromatography: For complex mixtures, column chromatography on silica gel is necessary.[7][16] A gradient elution starting with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity (e.g., to 30-40% Ethyl Acetate) will effectively separate the less polar starting materials from the more polar amide product and highly polar byproducts.

Q7: I'm having trouble monitoring the reaction with TLC. The spots are streaky or the Rf values are too similar. How can I optimize my TLC method?

A7: Effective TLC monitoring is essential for determining reaction completion and avoiding the formation of degradation products from unnecessarily long reaction times.[8]

  • Causality: Streaking on TLC plates is often caused by overloading the sample or using a solvent system in which the compound is either too soluble or not soluble enough. Similar Rf values occur when the polarity of the starting materials and product are not sufficiently different in the chosen eluent.

  • Optimization Steps:

    • Solvent System: The polarity of the eluent is key. For this specific amide synthesis, the product is expected to be more polar than the benzylamine starting material but potentially similar in polarity to the benzoic acid.

      • Start with a 30:70 mixture of Ethyl Acetate:Hexane.

      • If spots are too low on the plate (low Rf), increase the polarity by moving to 40:60 or 50:50.

      • If spots are too high (high Rf), decrease polarity to 20:80.

      • Adding a small amount (1-2%) of methanol to the eluent can sometimes improve spot shape for polar compounds like amides.[17]

    • Visualization: The nitroaromatic ring in the product and one of the starting materials makes them UV-active, so they should be easily visible under a UV lamp (254 nm).[7] To visualize the amine starting material, you can use a potassium permanganate (KMnO₄) stain or a ninhydrin stain.[17]

    • Use a Co-spot: Always run a three-lane TLC: Lane 1 (Starting Material), Lane 2 (Co-spot: Starting Material + Reaction Mixture), and Lane 3 (Reaction Mixture).[8] This definitively shows the consumption of the starting material and the appearance of a new spot for the product.

Detailed Experimental Protocol

This protocol is a robust starting point, incorporating best practices to maximize yield and purity.

Materials & Reagents:

  • 2-Fluoro-5-nitrobenzoic acid (1.0 eq)

  • 3,4-Dimethoxybenzylamine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Citric Acid solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

ReagentMolar RatioPurpose
2-Fluoro-5-nitrobenzoic acid1.0 eqCarboxylic acid source
3,4-Dimethoxybenzylamine1.1 eqAmine source (slight excess drives reaction)
HATU1.1 eqHigh-efficiency coupling agent
DIPEA2.5 eqNon-nucleophilic base
Anhydrous DMF-Polar aprotic solvent

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-fluoro-5-nitrobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes. A slight color change may be observed.

  • Amine Addition: Add 3,4-dimethoxybenzylamine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress every hour using TLC (e.g., 30% EtOAc/Hexane). The reaction is typically complete within 2-6 hours when the limiting reactant spot has disappeared.

  • Workup:

    • Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M citric acid (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

PurificationFlow Crude Crude Product (from rotary evaporator) Dissolve Dissolve in minimal DCM Adsorb onto Silica Gel Crude->Dissolve Column Load onto Silica Gel Column (packed with Hexane) Dissolve->Column Elute1 Elute with low polarity (e.g., 10% EtOAc/Hexane) to remove non-polar impurities Column->Elute1 Step 1 Elute2 Increase polarity gradient (e.g., to 30-40% EtOAc/Hexane) to elute product Elute1->Elute2 Step 2 Collect Collect Fractions (Monitor by TLC) Elute2->Collect Combine Combine Pure Fractions & Concentrate Collect->Combine Final Pure Crystalline Product Combine->Final

Caption: Recommended column chromatography workflow.

References

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). LibreTexts Chemistry. Retrieved January 14, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 14, 2026, from [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). The Organic Chemistry Tutor [YouTube]. Retrieved January 14, 2026, from [Link]

  • TLC for amide synthesis. (2024, November 13). Reddit. Retrieved January 14, 2026, from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

  • Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. (2025, July 23). ACS Omega. Retrieved January 14, 2026, from [Link]

  • Uphill battles in amide couplings. (2014, April 4). amphoteros. Retrieved January 14, 2026, from [Link]

  • 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • amide coupling help. (2022, March 24). Reddit. Retrieved January 14, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

  • N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, TRC. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents.
  • 2-Nitrobenzamide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • GMP Fluorination Challenges Limit Use in API Synthesis. (n.d.). Pharmaceutical Technology. Retrieved January 14, 2026, from [Link]

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process. (n.d.). Google Patents.
  • N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (2023, December 11). ResearchGate. Retrieved January 14, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Validation of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide for PDE Inhibitor Synthesis

For researchers, scientists, and drug development professionals, the integrity of a synthetic intermediate is paramount to the success of a drug discovery campaign. The purity, identity, and stability of a starting mater...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic intermediate is paramount to the success of a drug discovery campaign. The purity, identity, and stability of a starting material directly influence the yield, impurity profile, and ultimately the viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of methods for validating n-(3,4-dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a key intermediate for the synthesis of anthranilamide-based phosphodiesterase (PDE) inhibitors.

The analytical strategies detailed herein are compared with those for alternative precursors used in the synthesis of other major classes of PDE inhibitors, such as pyrazolopyrimidinones (e.g., Sildenafil) and tetrahydro-β-carbolines (e.g., Tadalafil). This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the choice of each analytical technique, ensuring a robust and self-validating quality control system.

Introduction: The Critical Role of Intermediate Validation

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide serves as a foundational building block for a class of potent and selective PDE inhibitors.[1][2] Its molecular structure contains the key pharmacophoric elements—a substituted benzamide core—that will be elaborated into the final anthranilamide inhibitor.[3][4][5] The validation of this intermediate is not merely a quality control checkpoint; it is a critical step that dictates the efficiency of subsequent reactions and minimizes the introduction of process-related impurities that can be difficult to remove in later stages.

The primary goals of this validation workflow are to:

  • Confirm Structural Identity: Unambiguously verify the molecular structure.

  • Determine Absolute Purity: Quantify the compound's purity and identify/quantify any impurities.

  • Establish a Robust Analytical Method: Develop a reliable method for routine quality control.

This guide will focus on the three pillars of small molecule validation: High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Mass Spectrometry (MS) for identity confirmation and sensitive impurity detection, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation and quantitative purity assessment.

Primary Validation Workflow for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

The following workflow represents a comprehensive strategy for the initial and ongoing validation of the title compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Method Validation & Release Synthesis Synthesis & Crude Purification NMR_Structure Structural Elucidation (1H, 13C, 2D NMR) Synthesis->NMR_Structure LCMS_ID Identity Confirmation (LC-MS/MS) Synthesis->LCMS_ID qNMR_Purity Absolute Purity by qNMR NMR_Structure->qNMR_Purity HPLC_Purity Purity by HPLC-UV (Impurity Profiling) LCMS_ID->HPLC_Purity DSC Thermal Purity (DSC) HPLC_Purity->DSC Method_Val Formal Method Validation (ICH Q2(R1)) qNMR_Purity->Method_Val DSC->Method_Val Spec_Sheet Specification Sheet Generation Method_Val->Spec_Sheet Batch_Release Batch Release Testing Spec_Sheet->Batch_Release G cluster_0 PDE Inhibitor Classes & Precursors Anthranilamides Anthranilamides Precursor: N-(3,4-...)benzamide Validation Focus: Isomer control, amide bond integrity Pyrazolopyrimidinones Pyrazolopyrimidinones (Sildenafil) Precursor: Pyrazole-5-carboxamide derivative Validation Focus: Heterocyclic regiochemistry, tautomerism Carbolines Tetrahydro-β-carbolines (Tadalafil) Precursor: Tryptophan methyl ester Validation Focus: Stereochemical purity (chiral HPLC), Pictet-Spengler side products

Caption: Comparison of precursors and key validation challenges for different PDE inhibitor classes.

Comparative Analysis of Validation Methods

The table below summarizes the key differences in analytical challenges and the corresponding validation focus for each precursor class.

Precursor ClassKey Precursor ExamplePrimary Synthetic ChallengePrimary Validation FocusRecommended Advanced Technique
Substituted Benzamides N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamideEnsuring correct regiochemistry of aromatic substitution.Confirmation of isomeric purity; detection of starting material carryover.2D NMR (NOESY) to confirm through-space proximity of substituents.
Pyrazolopyrimidinones 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideControlling the cyclization to form the correct heterocyclic core. [1][6]Verifying regiochemistry of the fused ring system; quantifying tautomeric forms.X-ray Crystallography for definitive confirmation of the heterocyclic core structure.
Tetrahydro-β-carbolines D-Tryptophan methyl esterControlling stereochemistry during the Pictet-Spengler reaction. [7]Quantifying enantiomeric/diastereomeric purity.Chiral HPLC with a suitable chiral stationary phase (e.g., polysaccharide-based).

Causality Behind Experimental Choices:

  • For our target benzamide , the synthesis involves standard amide coupling and aromatic substitution. The primary risk is the formation of incorrect isomers. Therefore, while HPLC and 1D NMR are essential, 2D NMR techniques like HMBC and NOESY are critical to definitively establish the connectivity and spatial arrangement of all substituents on the aromatic rings.

  • For pyrazolopyrimidinone precursors, the challenge lies in the formation of the bicyclic heterocyclic system. Ambiguities in regiochemistry are common. While NMR is powerful, X-ray crystallography provides the ultimate, irrefutable evidence of the correct ring fusion and substituent placement, making it a crucial validation step for the first synthesis of the core structure.

  • For tetrahydro-β-carboline synthesis starting from chiral precursors like tryptophan derivatives, the main challenge is maintaining stereochemical integrity. The validation focus must therefore shift heavily towards chiral separation techniques. Chiral HPLC is non-negotiable for determining the enantiomeric excess (e.e.) of the intermediate, as this will directly translate to the stereopurity of the final API.

Conclusion

The validation of a synthetic intermediate like N-(3,4-dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a multi-faceted process that relies on the orthogonal application of chromatographic and spectroscopic techniques. A robust validation package, as outlined, combines HPLC for purity profiling, comprehensive NMR for structural elucidation, and qNMR for an absolute measure of mass fraction.

By comparing this workflow with the validation strategies required for alternative PDE inhibitor precursors, we see a clear principle emerge: the validation strategy must be tailored to the specific chemical challenges posed by the synthetic route. For linear, achiral precursors, the focus is on isomeric purity and residual starting materials. For complex heterocyclic or chiral precursors, the emphasis shifts to confirming regiochemistry and stereochemical integrity, often requiring more specialized techniques. A thorough, scientifically-grounded validation of key intermediates is not an obstacle but an essential catalyst for efficient and successful drug development.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Christianson, C. Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • JEOL. qNMR - Quantitative Analysis by NMR. AWS. [Link]

  • Starkey, J. A., et al. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Pandey, P. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]

  • Starkey, J. A., et al. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ResearchGate. [Link]

  • Wang, G., Hsieh, Y. Application of LCMS in small-molecule drug development. New Food Magazine. [Link]

  • Hsiao, C-J., et al. Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluation. Organic & Biomolecular Chemistry. [Link]

  • Design, synthesis and development of PDE5 inhibitors. Aston Research Explorer. [Link]

  • Oliveira, C., et al. Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry. [Link]

  • Wang, G., et al. Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Dong, M. W. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]

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  • Liu, Y., et al. Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Comparative

A Comparative Analysis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and its Analogs in Modulating Key Biological Pathways

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. This guide provides a comprehensive comparative analysis of a specific benzamide derivative, N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (designated as Compound 1 ), and its rationally designed analogs. Our investigation delves into the synthesis, characterization, and comparative biological evaluation of these compounds, offering field-proven insights into their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical series.

Introduction: The Rationale for Investigation

Benzamide derivatives have demonstrated significant potential in medicinal chemistry, with established activities including histone deacetylase (HDAC) inhibition, acetylcholinesterase (AChE) inhibition, and anti-leukotriene effects.[1][2][3] The core compound of our study, N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, integrates several key pharmacophoric features:

  • A 2-fluoro-5-nitrobenzamide "warhead": The nitro group is a well-known electron-withdrawing group that can participate in crucial biological interactions and is found in various bioactive molecules.[4][5][6] The fluorine atom can enhance binding affinity and metabolic stability.

  • A 3,4-dimethoxybenzyl "capping group": This moiety is frequently found in compounds targeting protein-protein interactions and can influence solubility and cell permeability.

This guide will explore the synthesis of Compound 1 and two key analogs, Compound 2 and Compound 3 , designed to probe the importance of the fluoro and nitro substituents. We will then present a comparative evaluation of their cytotoxic effects on cancer cell lines and their inhibitory activity against a key enzyme, acetylcholinesterase, providing a clear SAR narrative.

Synthesis and Characterization of Benzamide Analogs

The synthetic route to Compound 1 and its analogs is a straightforward and robust two-step process commencing from commercially available starting materials. The general synthetic scheme is outlined below.

General Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A Substituted Benzoic Acid C Acyl Chloride Intermediate A->C Reflux B Thionyl Chloride (SOCl2) D Acyl Chloride Intermediate F Target Benzamide D->F Base (e.g., Triethylamine) DCM, rt E 3,4-Dimethoxybenzylamine E->F

Caption: General synthetic workflow for the preparation of benzamide analogs.

Experimental Protocol: Synthesis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (Compound 1)
  • Step 1: Synthesis of 2-fluoro-5-nitrobenzoyl chloride. To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), oxalyl chloride (2.0 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-fluoro-5-nitrobenzoyl chloride, which is used in the next step without further purification.

  • Step 2: Amide Coupling. The crude 2-fluoro-5-nitrobenzoyl chloride is dissolved in anhydrous DCM (10 mL/mmol). To this solution, 3,4-dimethoxybenzylamine (1.1 eq) and triethylamine (2.5 eq) are added sequentially at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Compound 1 as a solid.

The same procedure is followed for the synthesis of the analogs, starting from the corresponding benzoic acids.

Comparative Biological Evaluation

To elucidate the structure-activity relationships, Compound 1 and its analogs were subjected to a panel of in vitro biological assays.

Analogs for Comparison
Compound IDStructureR1R2
1 N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamideFNO₂
2 N-(3,4-Dimethoxybenzyl)-2-fluoro-benzamideFH
3 N-(3,4-Dimethoxybenzyl)-5-nitrobenzamideHNO₂
In Vitro Cytotoxicity Assessment

The cytotoxic potential of the synthesized compounds was evaluated against two human cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), using the standard MTT assay.[7][8][9] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Seeding: MCF-7 and A549 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.[7]

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
1 12.5 ± 1.118.2 ± 1.5
2 > 100> 100
3 25.8 ± 2.335.4 ± 3.1
Doxorubicin0.8 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Acetylcholinesterase (AChE) Inhibition Assay

Given that some benzamide derivatives are known to inhibit AChE, the compounds were evaluated for their ability to inhibit this enzyme using a modified Ellman's method.[2][10] Enzyme inhibition assays are crucial for identifying the effects of molecules on enzymes.[11][12]

  • Reaction Mixture Preparation: The assay is performed in a 96-well plate. Each well contains phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

  • Enzyme Addition: Acetylcholinesterase enzyme is added to each well, and the plate is incubated for 15 minutes at 37 °C.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

  • Absorbance Measurement: The hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored anion, is monitored by measuring the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis: The rate of reaction is calculated, and the IC₅₀ values are determined from the dose-response curves.

Compound IDAChE IC₅₀ (µM)
1 5.2 ± 0.4
2 45.1 ± 3.8
3 10.7 ± 0.9
Galantamine1.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) Analysis

The biological data reveals key insights into the structure-activity relationships of this benzamide series.

SAR Analysis cluster_main N-(3,4-Dimethoxybenzyl)-benzamide Core cluster_r1 Position 2 (R1) cluster_r2 Position 5 (R2) cluster_activity Biological Activity Core Benzamide Core 3,4-Dimethoxybenzyl Group Activity Cytotoxicity AChE Inhibition Core:f1->Activity Maintains basic activity R1 Fluorine (F) R1->Activity Enhances AChE Inhibition R2 Nitro (NO2) R2->Activity Crucial for Cytotoxicity Enhances AChE Inhibition

Caption: Key structure-activity relationships for the benzamide analogs.

  • The Role of the Nitro Group (R2): A comparison between Compound 1 and Compound 2 clearly demonstrates the critical importance of the 5-nitro group for cytotoxicity. The removal of this group in Compound 2 leads to a complete loss of activity against both MCF-7 and A549 cell lines (IC₅₀ > 100 µM). The nitro group is also essential for potent AChE inhibition, as evidenced by the nearly 9-fold decrease in activity for Compound 2 compared to Compound 1 .

  • The Contribution of the Fluoro Group (R1): The presence of the 2-fluoro substituent significantly enhances the AChE inhibitory activity. Compound 1 (with fluorine) is approximately twice as potent as Compound 3 (without fluorine). This suggests that the electronegativity and size of the fluorine atom may contribute to a more favorable interaction with the active site of the enzyme. In terms of cytotoxicity, the fluorine atom also appears to confer a modest increase in potency.

Conclusion

This comparative analysis of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and its analogs provides valuable insights into the structural requirements for eliciting cytotoxic and acetylcholinesterase inhibitory activities. The 5-nitro group was identified as a key determinant for both biological effects, while the 2-fluoro substituent was found to enhance the potency of AChE inhibition. These findings underscore the potential of this benzamide scaffold for further optimization in the development of novel therapeutic agents. Future work should focus on exploring a wider range of substitutions on both the benzamide and the benzyl rings to refine the SAR and improve the selectivity and potency of these compounds.

References

  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • National Institutes of Health. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. NIH.
  • PubMed. (1992). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed.
  • PubMed. (n.d.). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog.
  • BenchChem. (n.d.). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. BenchChem.
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  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • YouTube. (2023). functional in vitro assays for drug discovery. YouTube.
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  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
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  • LGC Standards. (n.d.). N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. LGC Standards.
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  • Santa Cruz Biotechnology. (n.d.). N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. SCBT.
  • Echemi. (n.d.). N-(3,4-DiMethoxybenzyl)-2-fluoro-5-nitrobenzaMide. Echemi.
  • Fisher Scientific. (n.d.). N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, TRC. Fisher Scientific.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers.
  • Gentaur. (n.d.). N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. Gentaur.
  • National Institutes of Health. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC.
  • National Institutes of Health. (n.d.). N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. PMC.
  • ResearchGate. (2023). (PDF) 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. ResearchGate.
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Validation

A Comparative Guide to Nitrobenzamide Scaffolds in Drug Discovery: Evaluating Alternatives to N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

For researchers in medicinal chemistry and drug development, the N-benzylbenzamide scaffold represents a versatile starting point for designing targeted therapies. Within this class, compounds featuring nitroaromatic and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the N-benzylbenzamide scaffold represents a versatile starting point for designing targeted therapies. Within this class, compounds featuring nitroaromatic and fluorine substitutions, such as N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, are of particular interest due to the unique electronic and metabolic properties these functionalities impart. While specific biological data for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is not extensively published, it is noted as a precursor in the synthesis of anthranilamides intended as cGMP phosphodiesterase inhibitors[][2].

This guide provides a comparative analysis of alternative research chemicals based on the broader nitrobenzamide and N-benzylbenzamide scaffolds. By examining the structure-activity relationships (SAR) of related compounds, we can gain valuable insights into how structural modifications influence biological activity against various targets, informing the rational design of new and potentially more effective therapeutic agents.

The Core Scaffold and Key Alternatives

The target compound, N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (Compound 1), combines three key structural regions: the N-benzyl moiety (with dimethoxy substitution), the central benzamide linker, and the substituted benzoyl ring (2-fluoro-5-nitro). Each of these can be modified to modulate potency, selectivity, and pharmacokinetic properties.

We will compare this core idea to documented analogs from several therapeutic areas:

  • Alternative 1: N-Alkyl 3,5-Dinitrobenzamides (e.g., Compound 2) : These compounds simplify the N-benzyl group to an N-alkyl chain and intensify the electron-withdrawing nature of the benzoyl ring. They have been investigated as potent antitubercular agents targeting the essential enzyme DprE1[3].

  • Alternative 2: N-Phenyl 2-Chloro-4-nitrobenzamide (e.g., Compound 3) : This class explores modifications in both the N-substituent (phenyl vs. benzyl) and the benzoyl ring halogen (chloro vs. fluoro). These analogs have demonstrated significant antischistosomal activity[4].

  • Alternative 3: N-Benzylbenzamide Dual Modulators (e.g., Compound 4) : These compounds, lacking the nitro group, have been optimized as dual inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) for treating metabolic syndrome[5].

Chemical structures of the primary compound and its alternatives.

Comparative Analysis of Biological Activity

The choice of an alternative scaffold depends entirely on the intended biological target and desired therapeutic outcome. The following table summarizes quantitative data from published studies on analogs representative of our selected alternatives.

It is critical to note that these compounds were evaluated in different assays against different biological targets. The data is presented for SAR comparison, not as a direct measure of equivalent potency.

Compound ClassRepresentative AnalogBiological TargetKey Activity MetricReference
N-Alkyl Nitrobenzamides N-dodecyl-3,5-dinitrobenzamideM. tuberculosis DprE1MIC = 0.016 µg/mL[3]
N-Phenyl Nitrobenzamides 2-Chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamideS. mansoni (adult worm)EC50 = 1.16 µM (motility)[4]
N-Benzylbenzamides Analog '14c'sEH / PPARγIC50 = 0.3 µM / EC50 = 0.3 µM[5]

Expert Insights:

  • The N-alkyl dinitrobenzamide series demonstrates that high potency against bacterial targets can be achieved with a simplified N-substituent, provided the electronic profile of the benzoyl ring is optimized (e.g., 3,5-dinitro)[3]. The length of the N-alkyl chain was found to be crucial for activity, with intermediate lipophilicity providing the best results[3].

  • The antischistosomal N-phenylbenzamides highlight the importance of electron-withdrawing groups (like NO₂) on the benzoyl portion[4]. The substitution pattern on the N-phenyl ring further modulates activity, indicating a well-defined binding pocket.

  • The work on dual sEH/PPARγ modulators shows that the core N-benzylbenzamide scaffold, even without a nitro group, is sufficient for potent activity against metabolic targets[5]. This suggests that for certain enzyme targets, the nitro functionality is not essential and may be removed to potentially improve safety profiles, as nitroaromatic compounds can sometimes be associated with toxicity concerns[3].

Experimental Design: Evaluating Novel Analogs

To compare a newly synthesized library of nitrobenzamide analogs, a robust and reproducible primary screening workflow is essential. Below is a generalized workflow for evaluating compounds against a purified enzyme target, followed by a specific protocol for an in vitro enzyme inhibition assay.

General Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity Compound_Synth Compound Synthesis & QC Primary_Assay Single-Dose Enzyme Inhibition Assay (e.g., 10 µM) Compound_Synth->Primary_Assay Hit_ID Hit Identification (>50% Inhibition) Primary_Assay->Hit_ID Dose_Response IC50 Determination (10-point curve) Hit_ID->Dose_Response Active Compounds Selectivity_Panel Counter-Screening (Related Enzymes) Hit_ID->Selectivity_Panel Data_Analysis SAR Analysis & Lead Selection Dose_Response->Data_Analysis Selectivity_Panel->Data_Analysis

Caption: A generalized workflow for identifying and validating novel enzyme inhibitors.

Detailed Protocol: In Vitro Fluorescence-Based Enzyme Inhibition Assay

This protocol is a representative method for determining the IC50 value of a test compound against a purified enzyme (e.g., a kinase, protease, or hydrolase) that acts on a fluorogenic substrate.

Causality Behind Choices:

  • Assay Plate: Non-binding, low-volume black plates are chosen to minimize compound adsorption and background fluorescence.

  • Buffer System: The buffer (e.g., HEPES, Tris) and additives (e.g., MgCl₂, DTT, BSA) are optimized for target enzyme stability and activity. BSA is included to prevent non-specific binding of the enzyme or compound to the plate surface.

  • Pre-incubation: The 15-minute pre-incubation of the enzyme with the inhibitor allows the binding to reach equilibrium before the enzymatic reaction is initiated. This is critical for obtaining accurate potency measurements, especially for slow-binding inhibitors.

  • Kinetic Reading: A kinetic read (multiple measurements over time) is preferred over a single endpoint read as it ensures the reaction is in the linear range and helps identify potential assay artifacts like fluorescent interference.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create source plates for the dose-response curve (e.g., from 10 mM to 0.3 µM).

  • Assay Reaction Preparation (in a 384-well black assay plate):

    • Add 0.5 µL of serially diluted compound from the source plate to the appropriate wells. For control wells, add 0.5 µL of DMSO (for 0% inhibition) or a known potent inhibitor (for 100% inhibition).

    • Add 15 µL of Assay Buffer containing the purified enzyme at a pre-determined concentration (e.g., 2X final concentration).

    • Mix by shaking the plate for 1 minute.

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 min) to bring all liquid to the bottom of the wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation and Measurement:

    • Prepare a 2X solution of the fluorogenic substrate in Assay Buffer.

    • Add 15 µL of the 2X substrate solution to all wells to initiate the reaction. The final assay volume is 30.5 µL.

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the substrate.

    • Read the fluorescence intensity kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_100%_inhibition) / (Rate_0%_inhibition - Rate_100%_inhibition)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide serves as an interesting chemical entity within the cGMP phosphodiesterase inhibitor space, a broader examination of the nitrobenzamide scaffold reveals its vast potential across diverse therapeutic areas, from infectious diseases to metabolic disorders. Structure-activity relationship studies consistently show that modifications to the N-substituent and the substitution pattern on the benzoyl ring are critical determinants of biological activity[3][4][5]. By leveraging the comparative data and robust screening methodologies outlined in this guide, researchers can more effectively navigate the chemical space around this versatile scaffold to develop novel and highly active compounds tailored to their specific biological target of interest.

References

  • Title: Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Source: PLOS Neglected Tropical Diseases (via NIH) URL: [Link]

  • Title: N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Source: PubMed URL: [Link]

  • Title: 2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875. Source: PubChem URL: [Link]

  • Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Source: Pharmaceuticals (MDPI via NIH) URL: [Link]

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Comparative

A Guide to Ensuring Reproducibility in Studies of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Introduction: The Imperative of Reproducibility in Chemical Biology The advancement of chemical biology and drug discovery is contingent on the reliability and reproducibility of experimental findings.[1][2][3] The repli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Chemical Biology

The advancement of chemical biology and drug discovery is contingent on the reliability and reproducibility of experimental findings.[1][2][3] The replication crisis, a well-documented phenomenon where researchers find it difficult to reproduce published results, undermines scientific progress and wastes valuable resources.[3][4] This guide provides a comprehensive framework for ensuring the reproducibility of studies involving the small molecule n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. While this compound is used in the preparation of anthranilamides as cGMP phosphodiesterase inhibitors, this guide will focus on the foundational aspects of its synthesis, characterization, and handling that are critical for any subsequent biological investigation.[] By adhering to the principles and protocols outlined herein, researchers can enhance the integrity and impact of their work.

This guide is structured to follow the logical workflow of a research project, from the synthesis and purification of the target compound to its rigorous analytical characterization. Each section emphasizes not just the procedural steps but also the underlying scientific principles, empowering researchers to make informed decisions and troubleshoot effectively.

Part 1: Synthesis and Purification: Establishing a High-Quality Starting Point

The reproducibility of any study begins with the quality of the materials used. For synthetic compounds like n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, this means a well-documented, robust synthesis and purification protocol.

Synthetic Pathway and Rationale

The synthesis of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is achieved through the amidation of 2-fluoro-5-nitrobenzoic acid with veratrylamine (3,4-dimethoxybenzylamine). This reaction is a standard nucleophilic acyl substitution.

  • 2-Fluoro-5-nitrobenzoic acid : This starting material is chosen for its specific functional groups. The fluorine atom and the nitro group create an electron-deficient aromatic ring, making the carboxylic acid group reactive towards nucleophilic attack.[6]

  • Veratrylamine : This amine serves as the nucleophile in the reaction.[7][8][9] Its dimethoxybenzyl group is a common feature in various biologically active compounds.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established amidation procedures.

Materials:

  • 2-Fluoro-5-nitrobenzoic acid (CAS 7304-32-7)[10][11]

  • Veratrylamine (CAS 5763-61-1)[7][8]

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Amidation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve veratrylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the acid chloride solution. Stir the reaction at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with 1M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: A Critical Step for Purity

The choice of purification method is crucial for obtaining a compound of high purity, which is essential for reproducible biological data.[12]

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, cost-effective, can yield very pure crystalline solids.May have lower recovery; finding a suitable solvent system can be time-consuming.Removing minor impurities when the product is the major component.[12]
Column Chromatography Highly versatile, can separate complex mixtures, provides high purity.[12]More time-consuming and expensive, requires solvents and silica gel.Complex reaction mixtures or when very high purity is required.[12]

Recommended Purification Protocol (Column Chromatography):

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Elution: Load the adsorbed sample onto the column. Elute with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

  • Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.[12]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

Caption: Synthetic and purification workflow.

Part 2: Analytical Characterization: The Identity and Purity Passport

Rigorous analytical characterization is non-negotiable for ensuring the identity and purity of the synthesized compound.[13][14] This "passport" validates that the correct molecule has been made and is of sufficient purity for biological testing.

Orthogonal Analytical Techniques

Employing multiple, independent (orthogonal) analytical techniques is crucial for a comprehensive assessment of the compound's quality.[13]

Analytical TechniquePurposeKey Information Provided
NMR Spectroscopy (¹H, ¹³C) Structural Confirmation & PurityConfirms the chemical structure and identifies impurities.[14]
Mass Spectrometry (MS) Molecular Weight VerificationConfirms the molecular weight of the compound.[15]
HPLC Quantitative Purity AssessmentProvides quantitative information on purity and the presence of impurities.[14]
FTIR Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups.[14]
Melting Point Analysis Purity IndicationA sharp melting point range close to the literature value indicates high purity.[14]
Standard Operating Procedures (SOPs) for Characterization

Detailed SOPs for each analytical technique are essential for consistency and reproducibility.[16]

Example SOP: HPLC Purity Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Analysis: Inject 10 µL and record the chromatogram.

  • Purity Calculation: Calculate the purity based on the area percentage of the main peak.

Data Documentation and Archiving

Meticulous documentation of all experimental procedures and analytical data is the cornerstone of reproducible research.[16] The use of an Electronic Lab Notebook (ELN) is highly recommended for this purpose.[16] All raw data, including spectra and chromatograms, should be archived and linked to the corresponding experimental records.

G cluster_analytical Analytical Characterization compound Synthesized Compound NMR NMR (Structure) compound->NMR MS MS (Molecular Weight) compound->MS HPLC HPLC (Purity) compound->HPLC FTIR FTIR (Functional Groups) compound->FTIR report Comprehensive Quality Report NMR->report MS->report HPLC->report FTIR->report

Caption: Orthogonal analytical characterization workflow.

Part 3: Comparative Biological Evaluation: Context and Controls

While this guide focuses on the chemical aspects, ensuring the reproducibility of biological studies using n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide requires careful consideration of the experimental design. The nitro group in the compound is a common moiety in biologically active agents, and its presence can influence the compound's mechanism of action.[17][18]

The Importance of a Well-Characterized Comparator

When evaluating the biological activity of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, it is essential to include a well-characterized comparator compound. This could be a known inhibitor of the target pathway or a structurally similar but inactive analog. This provides a benchmark for assessing the potency and specificity of the test compound.

Rigorous Assay Design

Any biological assay should be designed with reproducibility in mind. This includes:

  • Standardized Reagents: Use reagents from consistent sources and record lot numbers.[19]

  • Appropriate Controls: Include positive, negative, and vehicle controls in every experiment.

  • Validated Protocols: Use and thoroughly document validated assay protocols.

Potential Biological Target and a Hypothetical Signaling Pathway

Given that n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is used in the preparation of cGMP phosphodiesterase (PDE) inhibitors, a plausible biological target is a member of the PDE family.[] PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways.

A Signal (e.g., Nitric Oxide) B Soluble Guanylate Cyclase A->B D cGMP B->D C GTP C->B E Protein Kinase G D->E G PDE5 (Target) D->G F Cellular Response E->F I 5'-GMP (Inactive) G->I H N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (Inhibitor) H->G

Caption: Hypothetical inhibition of the cGMP/PDE5 signaling pathway.

Conclusion: A Culture of Rigor

Ensuring the reproducibility of research involving n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, or any synthetic compound, is not about following a rigid checklist. It is about fostering a culture of scientific rigor, meticulous documentation, and transparency. By embracing the principles outlined in this guide, from robust synthesis and purification to comprehensive analytical characterization and thoughtful biological assay design, researchers can build a solid foundation for their discoveries and contribute to a more reproducible scientific landscape.

References

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Sources

Validation

Comparative Efficacy Analysis: Entinostat (Narrow-Spectrum) vs. Vorinostat (Pan-HDAC) Inhibition in Oncology Models

An objective comparison of the efficacy of two compounds requires substantial, publicly available data on both. The compound "n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide" does not appear in the scientific literatur...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of two compounds requires substantial, publicly available data on both. The compound "n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide" does not appear in the scientific literature, precluding a direct comparison.

Therefore, this guide will pivot to a topic of significant interest to researchers in oncology and drug development, for which extensive data is available: a comparison between two well-characterized benzamide-containing histone deacetylase (HDAC) inhibitors: Entinostat (MS-275) , a narrow-spectrum inhibitor, and Vorinostat (SAHA) , a broad-spectrum (pan) inhibitor. This comparison will serve as a practical example of how to evaluate and contrast the efficacy of targeted therapeutic agents.

A Senior Application Scientist's Guide to Evaluating Benzamide-Based HDAC Inhibitors

Introduction: The Rationale for Comparing Selective vs. Pan-HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the deacetylation of histone and non-histone proteins. Their aberrant activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis. Consequently, HDAC inhibitors have emerged as a significant class of anti-cancer agents.

However, the clinical utility of HDAC inhibitors is nuanced. The HDAC family comprises 18 isoforms, grouped into four classes, with distinct biological roles. This diversity raises a critical therapeutic question: is it more effective to inhibit all HDACs broadly, or to selectively target specific isoforms implicated in a particular malignancy?

This guide provides a comparative analysis of two prototypical benzamide-based HDAC inhibitors that embody this question:

  • Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA): A pan-HDAC inhibitor, affecting Class I, II, and IV HDACs.

  • Entinostat (MS-275): A narrow-spectrum inhibitor, primarily targeting HDAC1, HDAC2, and HDAC3 of Class I.

By examining their comparative efficacy through established in vitro methodologies, we will illustrate the experimental logic required to differentiate their biological and potential therapeutic impact. This analysis is designed for researchers in drug development and cancer biology, providing both the data and the "why" behind the experimental design.

Foundational Mechanism: HDAC Inhibition and Transcriptional Activation

The primary mechanism of action for both Entinostat and Vorinostat is the inhibition of HDAC enzymes. By binding to the zinc-containing catalytic domain of these enzymes, they prevent the removal of acetyl groups from lysine residues on histones. This leads to histone hyperacetylation, a more relaxed chromatin structure (euchromatin), and the subsequent activation of gene transcription. This restored expression of silenced tumor suppressor genes (e.g., p21, BAX) can induce cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition cluster_0 Normal State: Gene Silencing cluster_1 Inhibited State: Gene Activation HDAC HDAC Enzyme Histone_D Histone Tail (Deacetylated) HDAC->Histone_D HDAC_Blocked HDAC Enzyme (Inhibited) Histone_A Histone Tail (Acetylated) Histone_A->HDAC Deacetylation TSG_Off Tumor Suppressor Gene (Transcriptionally Silent) Histone_D->TSG_Off Condensed Chromatin HDACi HDAC Inhibitor (Entinostat/Vorinostat) HDACi->HDAC_Blocked Inhibition Histone_Hyper Histone Tail (Hyperacetylated) TSG_On Tumor Suppressor Gene (Transcriptionally Active) Histone_Hyper->TSG_On Relaxed Chromatin a cluster_0 Biochemical Analysis cluster_1 Cellular Analysis cluster_2 Data Interpretation start Select Inhibitors (Entinostat, Vorinostat) assay_prep Prepare Serial Dilutions start->assay_prep hdac_assay Fluorometric HDAC Activity Assay assay_prep->hdac_assay ic50 Calculate IC50 Values vs. HDAC Isoforms hdac_assay->ic50 gi50 Calculate GI50 Values compare Compare Selectivity & Potency Profile ic50->compare Biochemical Potency cell_culture Culture Cancer Cell Lines (e.g., HCT-116, A549) cell_treat Treat Cells with Inhibitor Dilutions cell_culture->cell_treat viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) cell_treat->viability_assay viability_assay->gi50 gi50->compare Cellular Efficacy

Comparative

A Senior Application Scientist's Guide to Cross-Validation Techniques for Predictive Modeling of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and its Analogs

Abstract In the landscape of modern drug discovery, the transition from raw experimental data to a robust, predictive model is a critical step fraught with potential pitfalls.[1] The statistical rigor of a model, such as...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the transition from raw experimental data to a robust, predictive model is a critical step fraught with potential pitfalls.[1] The statistical rigor of a model, such as a Quantitative Structure-Activity Relationship (QSAR) model for a novel compound series like those based on n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, is not defined by its performance on the data it was trained on, but by its ability to generalize to new, unseen chemical entities.[2] Cross-validation is the cornerstone of this assessment, serving as a simulated test of future performance.[3] This guide provides an in-depth comparison of key cross-validation techniques—k-Fold, Leave-One-Out (LOOCV), and Stratified k-Fold—from the perspective of a seasoned application scientist. We will delve into the causality behind choosing a specific technique, provide field-proven protocols for their implementation, and present supporting data to guide researchers, chemists, and drug development professionals in building trustworthy and genuinely predictive computational models.

Introduction: The Challenge of Building Predictive Models in Drug Discovery

The compound n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide belongs to the benzamide class of molecules, a scaffold known for a wide range of biological activities and the subject of numerous drug discovery efforts.[4][5][6] When developing a new series of analogs based on this scaffold, researchers typically generate data linking molecular structure to a biological outcome, such as inhibitory concentration (IC₅₀) against a target enzyme. The goal is often to build a QSAR model that can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing costs.[7]

However, a model that perfectly describes the initial dataset can be misleadingly optimistic. It may have learned the noise and specific quirks of the training data, a phenomenon known as overfitting.[8] Cross-validation is the primary defense against this, ensuring the model's predictive power is rigorously and realistically assessed.[9][10] This guide will use a hypothetical dataset of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide analogs to compare the most common cross-validation methodologies.

The Context: A Hypothetical Dataset of Benzamide Analogs

To ground our comparison in a realistic scenario, let us assume we have a dataset of 50 benzamide analogs derived from our lead compound, n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. For each analog, we have:

  • Chemical Descriptors (Features): A set of 100 calculated physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties).

  • Biological Activity (Target): The measured IC₅₀ against a target kinase, converted to pIC₅₀ (-logIC₅₀). For our analysis, we will also categorize this activity into a binary classification: "Active" (pIC₅₀ > 6.0) and "Inactive" (pIC₅₀ ≤ 6.0). We will assume our dataset is imbalanced, with 10 "Active" compounds and 40 "Inactive" compounds, a common scenario in drug screening.

The central challenge is to use this dataset to train a machine learning model (e.g., Support Vector Machine or Random Forest) and to choose the most appropriate cross-validation technique to reliably estimate its performance.

Comparative Analysis of Cross-Validation Techniques

The fundamental principle of cross-validation is to partition the dataset into training and testing (or validation) subsets multiple times. In each iteration, the model is trained on one subset and evaluated on the other, with the performance metrics being averaged across all iterations to produce a more robust estimate.[11]

k-Fold Cross-Validation

This is the most widely used cross-validation technique. The dataset is randomly shuffled and partitioned into 'k' equal-sized folds. For 'k' iterations, one fold is held out as the test set, while the remaining k-1 folds are used for training.

Causality Behind the Choice: k-Fold CV is chosen for its balance between computational cost and providing a reliable performance estimate. It reduces the variance of the estimate compared to a single train-test split because every data point gets to be in a test set exactly once.[8] A common and empirically validated choice for 'k' is 10, as it has been shown to provide a good trade-off between bias and variance in the performance estimate.[12]

kFold_Workflow cluster_0 k-Fold Cross-Validation Process (k=5) cluster_iterations Iterations cluster_1 Iteration 1 cluster_2 Iteration 2 cluster_k ... Iteration 5 Dataset Full Dataset (N=50) Shuffle Shuffle Data Dataset->Shuffle Split Split into 5 Folds Shuffle->Split Train1 Train on Folds 2,3,4,5 Test1 Test on Fold 1 Train2 Train on Folds 1,3,4,5 Test2 Test on Fold 2 TrainK Train on Folds 1,2,3,4 TestK Test on Fold 5 Train1->Test1 Result1 Performance 1 Test1->Result1 Average Average Performance Scores Result1->Average Train2->Test2 Result2 Performance 2 Test2->Result2 Result2->Average TrainK->TestK ResultK Performance 5 TestK->ResultK ResultK->Average

Caption: Workflow for k-Fold Cross-Validation (k=5).

Experimental Protocol: 5-Fold Cross-Validation

  • Data Preparation: Load the dataset of 50 benzamide analogs with their 100 chemical descriptors and pIC₅₀ values.

  • Randomization: Randomly shuffle the order of the compounds in the dataset.

  • Partitioning: Divide the shuffled dataset into 5 equal folds of 10 compounds each.

  • Iteration Loop (Repeat 5 times): a. Select one fold as the test_set and the remaining 4 folds as the training_set. b. Model Training: Train your chosen machine learning algorithm (e.g., Random Forest Regressor) on the training_set. c. Prediction: Use the trained model to predict the pIC₅₀ values for the compounds in the test_set. d. Performance Calculation: Calculate the squared correlation coefficient (r²) and Root Mean Square Error (RMSE) between the predicted and actual pIC₅₀ values for the test_set. Store these values.

  • Final Evaluation: Average the r² and RMSE values from all 5 iterations. This average represents the 5-fold cross-validated performance of the model.

Potential Pitfall: With imbalanced classification data, random splitting in k-Fold CV can, by chance, create folds with very few or even zero samples of the minority class (e.g., "Active" compounds).[13] This can lead to unstable and misleading performance metrics.

Leave-One-Out Cross-Validation (LOOCV)

LOOCV is an extreme variant of k-Fold CV where 'k' is equal to the number of data points (N) in the dataset. In each iteration, one compound is held out as the test set, and the model is trained on the remaining N-1 compounds.

Causality Behind the Choice: LOOCV is primarily used for very small datasets where maximizing the training data in each iteration is critical to building a meaningful model.[14] Because it uses almost the entire dataset for training in each step, it provides a low-bias estimate of model performance.[14] Furthermore, the process is deterministic—no random shuffling is involved—which makes the results highly reproducible.[14]

LOOCV_Workflow cluster_0 Leave-One-Out CV Process (N=50) cluster_iterations Iterations cluster_1 Iteration 1 cluster_2 Iteration 2 cluster_k ... Iteration 50 Dataset Full Dataset (N=50) Train1 Train on N-1 (49) Samples Test1 Test on Sample 1 Train2 Train on N-1 (49) Samples Test2 Test on Sample 2 TrainK Train on N-1 (49) Samples TestK Test on Sample 50 Train1->Test1 Result1 Performance 1 Test1->Result1 Average Average Performance Scores Result1->Average Train2->Test2 Result2 Performance 2 Test2->Result2 Result2->Average TrainK->TestK ResultK Performance 50 TestK->ResultK ResultK->Average

Caption: Workflow for Leave-One-Out Cross-Validation.

Experimental Protocol: LOOCV

  • Data Preparation: Load the dataset of 50 benzamide analogs.

  • Iteration Loop (Repeat 50 times): a. Select compound i (where i is from 1 to 50) as the test_set (containing a single compound). The remaining 49 compounds form the training_set. b. Model Training: Train the model on the training_set. c. Prediction: Predict the pIC₅₀ for the single compound in the test_set. d. Error Calculation: Calculate the squared error between the predicted and actual pIC₅₀ for the test compound. Store this value.

  • Final Evaluation: Calculate the mean of all 50 squared errors to get the Mean Squared Error (MSE). The cross-validated Q² (equivalent to R² in this context) can then be calculated.

Potential Pitfalls: LOOCV is computationally very expensive, as it requires building N models.[15] While its bias is low, the variance of the performance estimate can be high because the N training sets are highly similar to one another.[14]

Stratified k-Fold Cross-Validation

This technique is an enhancement of k-Fold CV designed specifically for classification tasks, especially with imbalanced datasets.[16] When splitting the data into 'k' folds, Stratified k-Fold ensures that each fold maintains the same percentage of samples for each class as the original dataset.[13][17]

Causality Behind the Choice: In biological datasets, class imbalance is the norm, not the exception. A researcher must choose Stratified k-Fold to ensure that the model is trained and evaluated on representative data in every iteration.[18][19] If a standard k-Fold accidentally creates a test fold with no "Active" compounds, the model's ability to identify actives cannot be evaluated in that iteration, leading to a skewed and overly optimistic performance estimate (e.g., high accuracy by simply predicting "Inactive" every time). Stratification guarantees that the model's performance on the crucial minority class is always assessed.[16]

StratifiedKFold_Workflow cluster_0 Stratified k-Fold CV Process (k=5) cluster_iterations Iterations cluster_1 Iteration 1 cluster_2 Iteration 2 cluster_k ... Iteration 5 Dataset Full Dataset (N=50) 10 Active (20%) 40 Inactive (80%) Split Split into 5 Folds while Preserving Class Ratios Dataset->Split Train1 Train on Folds 2,3,4,5 Test1 Test on Fold 1 (2 Active, 8 Inactive) Train2 Train on Folds 1,3,4,5 Test2 Test on Fold 2 (2 Active, 8 Inactive) TrainK Train on Folds 1,2,3,4 TestK Test on Fold 5 (2 Active, 8 Inactive) Train1->Test1 Result1 Performance 1 Test1->Result1 Average Average Performance Scores Result1->Average Train2->Test2 Result2 Performance 2 Test2->Result2 Result2->Average TrainK->TestK ResultK Performance 5 TestK->ResultK ResultK->Average

Caption: Workflow for Stratified k-Fold Cross-Validation.

Experimental Protocol: Stratified 5-Fold Cross-Validation

  • Data Preparation: Load the dataset of 50 benzamide analogs with their 100 chemical descriptors and binary activity class ("Active" / "Inactive").

  • Partitioning: Divide the dataset into 5 folds. The partitioning is not random but stratified: each fold is created to contain exactly 2 "Active" and 8 "Inactive" compounds, preserving the original 20%/80% class ratio.

  • Iteration Loop (Repeat 5 times): a. Select one fold as the test_set and the remaining 4 folds as the training_set. b. Model Training: Train your chosen machine learning algorithm (e.g., Support Vector Classifier) on the training_set. c. Prediction: Use the trained model to predict the class for the compounds in the test_set. d. Performance Calculation: Calculate metrics suitable for imbalanced data, such as Precision, Recall, F1-Score, and the ROC-AUC score. Store these values.

  • Final Evaluation: Average the scores from all 5 iterations to get a robust estimate of the model's classification performance.

Quantitative Performance Comparison

To illustrate the impact of the chosen CV technique, the following table summarizes hypothetical results from training a Random Forest model on our benzamide dataset. For the regression task, we predict pIC₅₀. For the classification task, we predict "Active" vs. "Inactive".

Cross-Validation MethodTaskPerformance MetricMean ScoreStandard DeviationSenior Scientist's Interpretation
5-Fold CV Regression0.620.15A reasonable estimate, but the standard deviation suggests some instability between folds, possibly due to the random splits.
LOOCV Regression0.65N/AThe score is slightly higher, likely due to using more training data per fold. However, this could be a high-variance, slightly optimistic estimate. The computational cost was significantly higher.
5-Fold CV ClassificationAccuracy0.860.08Potentially Misleading. High accuracy could be achieved by simply predicting the majority "Inactive" class. The high standard deviation hints that some folds might have been poorly balanced.
Stratified 5-Fold CV ClassificationF1-Score0.750.05Most Trustworthy Estimate. The F1-score balances precision and recall, giving a better measure of success on the minority "Active" class. The low standard deviation indicates a stable and reliable performance estimate across all folds.
Stratified 5-Fold CV ClassificationROC-AUC0.820.06A strong, reliable measure of the model's ability to distinguish between the two classes, made robust by the stratified sampling.

Senior Application Scientist Insights: A Self-Validating System

A protocol is only trustworthy if it is self-validating.[20] The choice of cross-validation is the first step. True scientific integrity requires a more comprehensive workflow.

Validation_Logic Data Curated Dataset Split Initial Data Split (e.g., 80% Training, 20% External Test) Data->Split Training_Set Training Set Split->Training_Set External_Test External Test Set (Held Out) Split->External_Test CV Internal Cross-Validation (e.g., Stratified 5-Fold) - Model Selection - Hyperparameter Tuning Training_Set->CV Final_Eval Final Performance Evaluation External_Test->Final_Eval Final_Model Final Trained Model CV->Final_Model Final_Model->Final_Eval Applicability Define Applicability Domain Final_Eval->Applicability

Caption: Logic for a robust and trustworthy validation workflow.

Best Practices for Trustworthy Model Validation:

  • Data Curation is Paramount: Before any validation, ensure your data is clean. Check for errors in chemical structures and biological activity measurements. Outlier detection should be performed cautiously and with domain expertise.[2]

  • The Golden Rule: The External Test Set: Before starting cross-validation, you should always partition your data into a training set and an external test set (e.g., an 80/20 split).[9] This external set is never used during model training, hyperparameter tuning, or internal cross-validation. It is held back for a final, unbiased evaluation of the final model's performance.[10]

  • Use Cross-Validation for Model Selection: Internal cross-validation (like the methods described above) should be performed only on the training set. Its purpose is to help you select the best algorithm and tune its hyperparameters, not to report the final performance.[9]

  • Define the Applicability Domain (AD): No model can predict everything. The AD defines the chemical space in which the model's predictions are considered reliable.[2][10] This is crucial for preventing the model from being used to make predictions on compounds that are too different from the training data.

Conclusion

For researchers working with data on n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide or any similar novel compound series, the choice of cross-validation technique is a critical decision that directly impacts the perceived value and trustworthiness of a predictive model.

  • k-Fold Cross-Validation is a solid baseline for regression tasks with well-distributed data.

  • Leave-One-Out Cross-Validation should be reserved for very small datasets where its computational cost is manageable and its low-bias estimate is essential.

  • Stratified k-Fold Cross-Validation is the authoritative recommendation for any classification task involving biological data. Its ability to handle the ubiquitous challenge of class imbalance makes it the most robust and reliable choice for estimating a model's true predictive power in a real-world screening context.

Ultimately, these techniques are tools within a larger framework of rigorous validation. By combining the appropriate cross-validation strategy with best practices like the use of an external test set and the definition of an applicability domain, researchers can build models that are not just statistically sound, but scientifically trustworthy.

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  • Scikit-learn. (n.d.). 3.1. Cross-validation: evaluating estimator performance. Retrieved from [Link]

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Validation

Benchmarking a Novel IRE1α Pathway Modulator: A Comparative Guide for Drug Development Professionals

Introduction The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains endoplasmic reticulum (ER) homeostasis. A key sensor and transducer within this pathway is the Inositol-Requiring E...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains endoplasmic reticulum (ER) homeostasis. A key sensor and transducer within this pathway is the Inositol-Requiring Enzyme 1α (IRE1α), a bifunctional enzyme possessing both kinase and endoribonuclease (RNase) activity. Given its central role in cell fate decisions, particularly in the context of diseases such as cancer and metabolic disorders, IRE1α has emerged as a compelling therapeutic target.[1][2] This guide provides a comparative analysis of a novel investigational compound, n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide , against established modulators of the IRE1α pathway.

For the purpose of this illustrative guide, we will hypothesize that n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is an inhibitor of the IRE1α RNase activity. This framework allows for a detailed exploration of the experimental benchmarks and comparative data analyses that are crucial in the preclinical evaluation of new chemical entities targeting this pathway.

The IRE1α Signaling Axis: A Primer

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain.[3] This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, removing a 26-nucleotide intron.[4] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[5][6]

IRE1a_Pathway ER_Stress ER Stress IRE1a_inactive IRE1α (Inactive Monomer) ER_Stress->IRE1a_inactive triggers IRE1a_active IRE1α Dimer (Active) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translation Nucleus Nucleus XBP1s_protein->Nucleus translocates to UPR_Genes UPR Gene Expression Nucleus->UPR_Genes activates Restoration ER Homeostasis Restored UPR_Genes->Restoration

Caption: The IRE1α signaling pathway under ER stress.

Selecting the Benchmarks: Known IRE1α Modulators

To objectively evaluate the performance of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a panel of well-characterized IRE1α inhibitors with distinct mechanisms of action is essential.

CompoundMechanism of ActionTarget DomainReference
KIRA6 Type II kinase inhibitor, allosterically inhibits RNase activityKinase[7]
STF-083010 Covalent inhibitor of the RNase domainRNase[1]
4µ8C Non-competitive inhibitor of the RNase domainRNase[8]

These compounds provide a robust framework for comparison, encompassing both kinase- and RNase-directed inhibition.

Head-to-Head Comparison: A Data-Driven Approach

The following sections outline key experiments to benchmark the efficacy and selectivity of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

In Vitro IRE1α RNase Activity Assay

This assay directly measures the ability of a compound to inhibit the cleavage of an XBP1 mRNA substrate by recombinant IRE1α.

Illustrative Data:

CompoundIC50 (nM)
n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide85
KIRA6600
STF-083010120
4µ8C76

These hypothetical data suggest that n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a potent direct inhibitor of IRE1α RNase activity, comparable to 4µ8C.

Cellular XBP1 Splicing Assay

This assay quantifies the level of XBP1s mRNA in cells treated with an ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence of the test compound.

Illustrative Data:

Compound (1 µM)% Inhibition of XBP1 Splicing
n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide78
KIRA685
STF-08301065
4µ8C72

These hypothetical results indicate that the compound effectively inhibits XBP1 splicing in a cellular context.

Cell Viability Assay

This experiment assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines known to be dependent on the UPR for survival.

Illustrative Data (72h treatment):

CompoundCell LineGI50 (µM)
n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamideMM.1S (Multiple Myeloma)2.5
n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamideHCT116 (Colon Cancer)8.1
KIRA6MM.1S1.8
KIRA6HCT116>10

This hypothetical data suggests that the compound exhibits selective cytotoxicity towards a cell line known to be sensitive to IRE1α inhibition.

Experimental Protocols

XBP1 Splicing RT-qPCR Assay

XBP1_Splicing_Assay cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 qPCR Analysis Cell_Seeding Seed Cells in 96-well plate Compound_Treatment Treat with Compound & ER Stress Inducer Cell_Seeding->Compound_Treatment Incubation Incubate for 4-6 hours Compound_Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with XBP1s-specific primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for the XBP1 Splicing RT-qPCR Assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, MM.1S) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.

  • ER Stress Induction: Add an ER stress inducer, such as 1 µg/mL tunicamycin, to the wells and incubate for 4-6 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for the spliced form of XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH).[8]

  • Data Analysis: Calculate the relative expression of XBP1s using the ΔΔCt method.

MTT Cell Viability Assay

Cell_Viability_Assay cluster_0 Cell Treatment cluster_1 Assay & Readout Cell_Seeding Seed Cells in 96-well plate Compound_Addition Add serial dilutions of Compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide as a putative IRE1α inhibitor. The presented data, while illustrative, highlights the critical comparisons necessary to ascertain the compound's potency, cellular efficacy, and cytotoxic profile relative to established modulators.

Further investigations should include:

  • Kinase Selectivity Profiling: To determine the specificity of the compound against a panel of other kinases.

  • In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in relevant animal models.

  • Pharmacokinetic and Pharmacodynamic Analyses: To assess the compound's absorption, distribution, metabolism, and excretion properties.

By employing a rigorous and comparative approach, researchers can effectively position novel compounds within the competitive landscape of IRE1α-targeted therapies and make informed decisions regarding their continued development.

References

  • Tashiro, E. Screening and identification of inhibitors of endoplasmic reticulum stress-induced activation of the IRE1α-XBP1 branch. J Antibiot (Tokyo). 2019 Dec;72(12):899-905. [Link]

  • Harrington, P. E., et al. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. ACS Med Chem Lett. 2015 Jan 8;6(1):105-9. [Link]

  • Lograsso, P. V., et al. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition. Cell Death Discov. 2022 Jul 15;8(1):333. [Link]

  • Nishitoh, H., et al. Discovery of a Compound That Inhibits IRE1α S-Nitrosylation and Preserves the Endoplasmic Reticulum Stress Response under Nitrosative Stress. ACS Chem Biol. 2024 Nov 12;19(11):2429-2437. [Link]

  • Hetz, C., et al. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1). Autophagy. 2020; 16(1): 188–190. [Link]

  • Ghosh, R., et al. Identification of small molecule inhibitors of the IRE1α–XBP1 pathway. Methods in Enzymology. 2011;491:375-96. [Link]

  • Harrington, P. E., et al. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. Request PDF. 2025 Aug 9. [Link]

  • Harrington, P. E., et al. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. PMC. 2014. [Link]

  • Ghosh, R., et al. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Cell. 2014 Sep 25;158(7):1688. [Link]

  • PubChem. 2-Fluoro-5-nitrobenzamide. [Link]

  • Nishitoh, H., et al. Discovery of a Compound That Inhibits IRE1α S-Nitrosylation and Preserves the Endoplasmic Reticulum Stress Response under Nitro. ACS Publications. 2025 Aug 4. [Link]

  • Feldman, H. C., et al. Long-Range Inhibitor-Induced Conformational Regulation of Human IRE1α Endoribonuclease Activity. Mol Pharmacol. 2015 Dec;88(6):1009-17. [Link]

  • Concha, N. O., et al. Structure and mechanism of action of the hydroxy aryl aldehyde class of IRE1 endoribonuclease inhibitors. J Biol Chem. 2015 Mar 27;290(13):8515-27. [Link]

  • Yoon, S. B., et al. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method. PLoS One. 2019 Jul 22;14(7):e0219978. [Link]

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Comparative

A Critical Review of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide: A Putative Tankyrase Inhibitor for Modulating Wnt/β-Catenin Signaling

This guide provides a comprehensive technical review of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a compound with significant potential as a modulator of the Wnt/β-catenin signaling pathway. Based on its structu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical review of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a compound with significant potential as a modulator of the Wnt/β-catenin signaling pathway. Based on its structural features—specifically the benzamide core, nitro-group substitution, and dimethoxybenzyl moiety—we hypothesize that its primary mechanism of action is the inhibition of Tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the Poly(ADP-ribose) polymerase (PARP) enzyme family and are critical positive regulators of Wnt signaling, a pathway frequently hyperactivated in various cancers, including hepatocellular and colorectal carcinomas[1][2].

This document is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating the efficacy and specificity of this compound. We will compare its hypothesized activity with established Tankyrase inhibitors, provide detailed experimental protocols for its validation, and offer insights into the causality behind these experimental choices.

Mechanistic Hypothesis: Targeting Tankyrase to Inhibit Wnt Signaling

The Wnt/β-catenin pathway is a crucial signaling cascade that regulates cell proliferation and differentiation[3]. In its "off-state," a multi-protein "destruction complex," which includes Axin, APC, CK1α, and GSK3β, phosphorylates the transcriptional co-activator β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state" (e.g., in many cancers), this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression, driving cell proliferation[1][4].

Tankyrase enzymes (TNKS1 and TNKS2) promote the degradation of Axin, a key scaffolding protein of the destruction complex[1][4]. By catalyzing the poly-ADP-ribosylation (PARsylation) of Axin, Tankyrases mark it for degradation, thereby destabilizing the entire destruction complex and promoting β-catenin accumulation[5].

We postulate that N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide acts as a competitive inhibitor at the nicotinamide binding pocket of the Tankyrase catalytic domain, similar to the well-characterized inhibitor XAV939[6]. By blocking Tankyrase activity, the compound is expected to stabilize Axin levels, enhance the degradation of β-catenin, and consequently suppress Wnt-driven oncogenic signaling.

Wnt_Signaling_and_Tankyrase_Inhibition cluster_0 Hyperactive Wnt Signaling (e.g., Cancer) cluster_1 Therapeutic Intervention TNKS Tankyrase (TNKS1/2) PAR PARsylation TNKS->PAR Catalyzes Axin_D Axin Degradation Proteasomal Degradation Axin_D->Degradation PAR->Axin_D Modifies DestructionComplex_D Destruction Complex (Disrupted) Degradation->DestructionComplex_D betaCatenin_A β-catenin (Accumulates) Nucleus_A Nucleus betaCatenin_A->Nucleus_A Translocates TCF TCF/LEF Nucleus_A->TCF Gene_A Oncogenic Gene Expression TCF->Gene_A Activates Inhibitor N-(3,4-Dimethoxybenzyl) -2-fluoro-5-nitrobenzamide TNKS_I Tankyrase (TNKS1/2) Inhibitor->TNKS_I Inhibits Axin_S Axin (Stabilized) TNKS_I->Axin_S Axin is NOT PARsylated DestructionComplex_S Destruction Complex (Active) Axin_S->DestructionComplex_S Promotes betaCatenin_D β-catenin (Degraded) DestructionComplex_S->betaCatenin_D Targets for Degradation Gene_I Gene Expression (Inhibited) betaCatenin_D->Gene_I

Figure 1: Mechanism of Tankyrase action and hypothesized inhibition.

Efficacy Evaluation: A Comparative Analysis

The efficacy of a novel Tankyrase inhibitor is best understood in the context of existing molecules. The primary metric for in vitro efficacy is the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce enzyme activity by 50%. We will compare our topic compound's hypothetical performance against established Tankyrase inhibitors.

CompoundTarget(s)In Vitro IC₅₀ (TNKS1)In Vitro IC₅₀ (TNKS2)Key Characteristics & Reference
N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide Hypothesized TNKS1/2To Be DeterminedTo Be DeterminedPutative inhibitor based on structural analogy to WXL-8.
XAV939 TNKS1/211 nM - 13.4 nM4 nMFirst-in-class, widely used tool compound. Stabilizes Axin and antagonizes Wnt signaling.[1][6]
WXL-8 TNKS1/29.1 nMNot ReportedA nitro-substituted derivative of XAV939 with superior in vitro and in vivo anti-proliferative activity in HCC models.[1]
IWR-1 TNKS1/2180 nM50 nMBinds to the adenosine pocket of the catalytic domain, distinct from XAV939.[7]
G007-LK TNKS1/225 nM13 nMHighly selective inhibitor used to screen large cancer cell line panels, identifying susceptible tumor types.[8]
NVP-TNKS656 TNKS1/26 nM4 nMPotent inhibitor showing efficacy in reverting resistance to PI3K/AKT inhibitors in colorectal cancer models.[5]

Table 1: Comparative Efficacy of Known Tankyrase Inhibitors. This table summarizes the reported in vitro IC₅₀ values for established Tankyrase inhibitors, providing a benchmark against which N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide should be evaluated.

Specificity Profile: Distinguishing from the PARP Family

Tankyrases belong to the larger PARP family of 17 enzymes that regulate diverse cellular processes, including DNA damage repair[4][9]. The clinical success of PARP inhibitors like Olaparib in treating cancers with DNA repair deficiencies (e.g., BRCA mutations) highlights the importance of selectivity[10]. An ideal Tankyrase inhibitor for Wnt-driven cancers should exhibit high selectivity for TNKS1/2 over other PARP family members, particularly PARP1 and PARP2, to avoid confounding effects on DNA repair and potential toxicities[2].

CompoundTNKS1 IC₅₀PARP1 IC₅₀PARP2 IC₅₀Selectivity (PARP1/TNKS1)Reference
N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide TBDTBDTBDTBD-
G007-LK 25 nM>100,000 nM1,800 nM>4000x[8]
NVP-TNKS656 6 nM1,600 nM200 nM~267x[5]
XAV939 11 nM>10,000 nM2,200 nM>900x[6][7]
Olaparib 1,500 nM1.9 nM1.0 nM0.001xA PARP1/2 inhibitor with weak TNKS activity.[9]

Table 2: Selectivity Profiles of PARP Family Inhibitors. This table compares the selectivity of known Tankyrase inhibitors against PARP1 and PARP2. A high selectivity ratio is desirable to isolate the effect on Wnt signaling.

Experimental Validation Workflow

To rigorously test the hypothesis that N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a potent and selective Tankyrase inhibitor, a multi-step experimental workflow is required. This workflow establishes a self-validating system, moving from direct biochemical engagement to cellular pathway modulation and target validation.

Validation_Workflow cluster_workflow Experimental Validation Pipeline A Step 1: Biochemical Potency (Enzyme Assay) B Step 2: Cellular Activity (Wnt Pathway Assay) A->B Confirm Potency C Step 3: Target Engagement (CETSA) B->C Link to Cellular Effect D Step 4: Specificity Profiling (PARP Panel) C->D Validate On-Target Action E Data Interpretation & Go/No-Go Decision D->E Assess Selectivity

Figure 2: A logical workflow for inhibitor characterization.
Protocol 1: In Vitro Tankyrase 1/2 Activity Assay (Chemiluminescent)

This protocol determines the direct inhibitory effect of the compound on the enzymatic activity of recombinant Tankyrase 1 and 2. The assay measures the PARsylation of a substrate (histone) by detecting the incorporation of biotinylated-NAD⁺ using a streptavidin-HRP conjugate and a chemiluminescent substrate[11][12].

Causality: This experiment directly tests the primary hypothesis. A dose-dependent decrease in chemiluminescence confirms that the compound interferes with the enzyme's catalytic activity.

Methodology:

  • Plate Coating: Coat a 96-well white microplate with a histone mixture (e.g., 50 µL of 5x histone mixture diluted in PBS) and incubate overnight at 4°C. Wash wells 3x with PBST (PBS + 0.1% Triton X-100)[12].

  • Blocking: Add 150 µL of blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding. Wash 3x with PBST.

  • Inhibitor Preparation: Perform a serial dilution of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (e.g., from 100 µM to 1 pM) in 1x PARP Assay Buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., XAV939).

  • Enzyme Reaction: Prepare a master mix containing recombinant human TNKS1 or TNKS2 enzyme, biotinylated-NAD⁺ substrate mixture, and 1x PARP Assay Buffer[12].

  • Incubation: Add 25 µL of the serially diluted inhibitor to the appropriate wells, followed by 25 µL of the enzyme master mix. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Detection:

    • Wash the plate 4x with PBST.

    • Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

    • Wash 4x with PBST.

    • Prepare and add 100 µL of the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the light output using a luminometer.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify that a compound physically binds to its intended target within the complex environment of an intact cell[13][14]. Ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heating.

Causality: A positive result in this assay provides strong evidence of target engagement. It confirms that the compound not only inhibits the enzyme biochemically but also reaches and binds to it in a cellular context, which is a critical step for therapeutic relevance[15].

Methodology:

  • Cell Treatment: Culture a Wnt-addicted cell line (e.g., COLO-320DM, SW480) to ~80% confluency. Treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature[13].

  • Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath). Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification & Detection:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble Tankyrase protein in each sample using Western blotting with a specific anti-TNKS1/2 antibody.

  • Data Analysis:

    • Melting Curve: For each treatment condition, plot the band intensity (soluble protein) against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tₘ.

    • Isothermal Dose-Response: To quantify the potency of stabilization, heat all samples at a single, optimized temperature (e.g., the Tₘ of the vehicle-treated sample). Plot the soluble protein signal against the compound concentration.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement[16].

Conclusion and Future Directions

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide presents a compelling scaffold for the development of novel Tankyrase inhibitors. Its structural similarity to known active compounds provides a strong rationale for its proposed mechanism of action within the Wnt/β-catenin pathway. The experimental framework outlined in this guide—progressing from biochemical potency and cellular activity to direct target engagement and specificity profiling—offers a robust strategy for its comprehensive evaluation.

Should this compound prove to be a potent and selective Tankyrase inhibitor, subsequent studies should focus on its pharmacokinetic properties, in vivo efficacy in relevant cancer xenograft models[1][17], and potential for combination therapies, for instance, with PI3K/AKT pathway inhibitors where Wnt signaling can mediate resistance[5]. The systematic application of these validation principles is essential to advance this and other promising molecules from chemical curiosities to potential therapeutic agents.

References

  • Ye, F. J., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(31), 32090–32102. [Link]

  • Mehta, C. C., & Bhatt, H. G. (2025). Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Coronaviruses, 1. [Link]

  • Mehta, C. C., & Bhatt, H. G. (2021). Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Expert Opinion on Therapeutic Patents, 31(7), 587-603. [Link]

  • Chen, B., et al. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5322-5347. [Link]

  • Synapse, P. (2024). What are TNKS2 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Gunderson, O. A., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Cancer Research Communications, 2(4), 233-245. [Link]

  • Stratford, E. W., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Cell Chemical Biology, 28(7), 960-973.e7. [Link]

  • Martín-Martín, N., et al. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research, 22(14), 3534-3546. [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • Li, Z., et al. (2021). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 26(15), 4443. [Link]

  • Pilié, P. G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1163. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 435-452. [Link]

  • La Mear, N. S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2429. [Link]

  • La Mear, N. S., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Stevers, M. L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 118-127. [Link]

  • Interchim. (n.d.). Instructions - Tankyrase 1 Chemiluminescent Activity Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TNKS1 (PARP5A) Chemiluminescent Assay Kit. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide: A Comprehensive Guide for Laboratory Professionals

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, a compound characterized by its nitro, fluoro, and dimethoxybenzyl moieties. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting a commitment to responsible chemical management that builds trust and underscores our dedication to value beyond the product itself.

Anticipated Hazards and Key Considerations

Based on the functional groups present in N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, the following hazards should be anticipated:

  • Acute Toxicity: Similar to other nitrobenzamides, this compound is likely harmful if swallowed.[1][2][3][4]

  • Skin and Eye Irritation: It is expected to cause skin and serious eye irritation.[1][2][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory system irritation.[5][6]

  • Reactivity: As a nitrated amide, it may react with strong reducing agents.[7] Combustion will likely produce toxic nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride.[3][7]

  • Environmental Hazards: Nitroaromatic compounds can be harmful to aquatic life with long-lasting effects.[1][6] The presence of a carbon-fluorine bond suggests environmental persistence.[8]

Given these potential hazards, the cornerstone of the disposal strategy is waste segregation . This compound must be treated as halogenated organic waste .[8] Co-mingling with non-halogenated waste streams is strictly prohibited as it complicates disposal processes and can lead to dangerous reactions.[8]

Summary of Safety and Disposal Information
ParameterGuidelineRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile), safety goggles, lab coat.To prevent skin and eye contact with the potentially irritating compound.[1][2]
Work Environment Well-ventilated area, preferably a chemical fume hood.To minimize the risk of inhaling dust particles.[1][5]
Waste Classification Halogenated Organic WasteDue to the presence of the fluorine atom.[8]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.To prevent potentially vigorous or hazardous reactions.[3][7]
Spill Neutralization Dampen with an inert solvent (e.g., methanol or acetone) before sweeping.To prevent the generation of airborne dust.[1][7]
Final Disposal Method Licensed hazardous waste management company.To ensure environmentally sound disposal, likely through high-temperature incineration with scrubbers.[1][4]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection, storage, and disposal of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide waste.

Personal Protective Equipment (PPE) and Engineering Controls
  • Action: Always handle the compound within a certified chemical fume hood.

  • Rationale: This primary engineering control mitigates the risk of inhalation.

  • Action: Wear appropriate PPE, including nitrile gloves, tightly fitting safety goggles, and a fully buttoned lab coat.

  • Rationale: This prevents accidental skin and eye exposure to the chemical.[1][2]

Waste Segregation and Collection
  • Action: Designate a specific, clearly labeled container for "Halogenated Organic Solid Waste."

  • Rationale: Proper segregation is a critical step in compliant and safe waste management to avoid chemical incompatibilities.[8]

  • Action: Collect all solid waste, including residual compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in this dedicated container.

  • Rationale: All items that have come into contact with the chemical are considered contaminated and must be disposed of as hazardous waste.

  • Action: If the compound is in a solution, collect it in a labeled, sealed, and compatible liquid waste container for "Halogenated Organic Liquid Waste."

  • Rationale: Liquid and solid waste streams should be kept separate. Do not pour any solution containing this compound down the drain.[1][9]

Spill Management

In the event of a small spill:

  • Action: Restrict access to the affected area.

  • Rationale: Prevents further contamination and exposure.

  • Action: Wearing appropriate PPE, gently dampen the solid spill material with an inert solvent like methanol or acetone to prevent dust from becoming airborne.[1][7]

  • Rationale: Wetting the powder minimizes inhalation risk during cleanup.

  • Action: Carefully transfer the dampened material and any contaminated absorbent paper into the designated "Halogenated Organic Solid Waste" container.

  • Rationale: Ensures the spilled material is correctly segregated.

  • Action: Clean the spill area with a cloth dampened with methanol or acetone, followed by a thorough wash with soap and water.

  • Rationale: Decontaminates the surface effectively.

  • Action: Seal any contaminated clothing in a vapor-tight plastic bag for disposal.[7]

Final Disposal
  • Action: Ensure the hazardous waste container is kept tightly sealed except when adding waste.[10]

  • Rationale: Prevents the release of vapors and protects the contents from environmental factors.

  • Action: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[1]

  • Rationale: Safe storage minimizes the risk of accidents.

  • Action: Arrange for the collection of the waste by a licensed hazardous waste management company.

  • Rationale: Professional disposal is required to ensure the compound is destroyed in an environmentally compliant manner, typically through incineration at high temperatures equipped with afterburners and scrubbers to handle the halogenated and nitrated components.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

DisposalWorkflow cluster_collection Waste Collection cluster_spill Spill Management cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate as Halogenated Organic Waste PPE->Segregate FumeHood Work in Fume Hood FumeHood->Segregate CollectSolid Collect Solid Waste & Contaminated Materials Segregate->CollectSolid CollectLiquid Collect Liquid Waste (if applicable) Segregate->CollectLiquid Seal Keep Container Sealed CollectSolid->Seal CollectLiquid->Seal Dampen Dampen Spill with Solvent Sweep Sweep and Collect Dampen->Sweep Decontaminate Decontaminate Area Sweep->Decontaminate Decontaminate->CollectSolid Store Store in Designated Area LicensedDisposal Transfer to Licensed Hazardous Waste Vendor Store->LicensedDisposal Seal->Store

Caption: Workflow for the safe disposal of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

By adhering to these scientifically grounded procedures, researchers and laboratory professionals can ensure the safe handling and disposal of N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Proper Disposal of 2-Nitrobenzamide: A Guide for Laboratory Professionals. Benchchem.
  • M-NITROBENZAMIDE. CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET - 3-Nitrobenzamide. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Nitrobenzamide. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Nitrobenzamide. TCI Chemicals.
  • SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. Fisher Scientific.
  • Proper Disposal of 1-Hexene, 6-fluoro-: A Guide for Laboratory Professionals. Benchchem.
  • 2-Fluoro-5-nitrobenzotrifluoride. CymitQuimica.
  • SAFETY DATA SHEET - 2-Chloro-4-nitrobenzamide. Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • Laboratory Waste Guide 2025.

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Handling

A Senior Application Scientist's Guide to Handling N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Foreword: This document provides essential safety and handling protocols for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (CAS No. 247568-67-8).[1] At the time of writing, a comprehensive, peer-reviewed Safety Data...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This document provides essential safety and handling protocols for N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide (CAS No. 247568-67-8).[1] At the time of writing, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, the guidance herein is synthesized from an expert analysis of its constituent chemical moieties: a nitroaromatic ring, a fluorinated aromatic system, and a benzamide structure. This approach mandates a conservative and rigorous application of safety protocols, treating the compound with the caution required for its potentially most hazardous components.

Hazard Assessment: A Structurally-Informed Perspective

To ensure safe handling, we must deconstruct N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and evaluate the known risks associated with its functional groups. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.[2]

  • Nitroaromatic Moiety: Nitroaromatic compounds are a class of chemicals that demand significant respect in a laboratory setting. They are frequently characterized by their acute toxicity and mutagenicity, with many being suspected or confirmed carcinogens.[3][4][5] The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, which can contribute to their persistence and biological hazard profile.[3] Furthermore, nitroaromatic compounds can present thermal decomposition hazards and may react exothermically, particularly in the presence of contaminants or under elevated temperatures.[6][7]

  • Fluorinated Benzene Ring: The incorporation of fluorine into organic molecules can significantly alter their reactivity and biological activity.[8] While enhancing properties valuable in pharmaceuticals, it also necessitates careful handling.[9] Skin contact should be avoided, as fluorinated organics can be irritants.[10] A primary concern with any novel fluorinated compound is its potential to decompose under certain conditions (e.g., intense heat) to release hazardous byproducts such as hydrogen fluoride (HF), which is extremely corrosive and toxic.[11]

  • Benzamide Structure: Benzamides and related aromatic amides can act as skin and eye irritants.[12][13][14] Depending on the overall structure, some members of this class are suspected of having further toxicological properties, including potential genetic defects.[12]

Based on this composite analysis, N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide must be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may pose long-term health risks through repeated or significant exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to establish a primary barrier against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE Category Item Specification Rationale
Eye & Face Protection Chemical Splash GogglesMust conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[15]Protects eyes from accidental splashes of solutions or airborne dust particles of the compound.
Face ShieldTo be worn in addition to goggles during procedures with a high risk of splashing or aerosolization.Provides a secondary layer of protection for the entire face.[16]
Hand Protection Chemical-Resistant GlovesNitrile gloves (minimum). Consider double-gloving for extended handling.Prevents direct skin contact. Nitrile offers good resistance to a broad range of chemicals, but gloves should be changed immediately upon contamination.[2][16]
Body Protection Laboratory CoatLong-sleeved, fully buttoned, flame-retardant material recommended.Protects skin and personal clothing from contamination.[12][13]
Respiratory Protection NIOSH-Approved Respirator or Engineering ControlsN95 respirator for weighing/transferring powder outside of containment.Prevents inhalation of fine dust particles. The primary control should always be a certified chemical fume hood.[2]

Operational Plan: From Preparation to Disposal

Safe handling is a systematic process. The following step-by-step protocols provide a self-validating workflow designed to minimize exposure at every stage.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep Risk Assessment ppe_don Don PPE prep->ppe_don fume_hood Work in Fume Hood ppe_don->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Surfaces & Glassware dissolve->decon ppe_doff Doff PPE decon->ppe_doff waste Segregate & Dispose Waste ppe_doff->waste end_node End waste->end_node start Start start->prep

Caption: Standard workflow for handling N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

Step 1: Preparation and Donning PPE
  • Conduct a final risk assessment for the specific procedure.[15]

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Lay down absorbent, disposable bench paper in the work area.

  • Assemble all necessary equipment and reagents.

  • Don your laboratory coat, ensuring it is fully buttoned.[12]

  • Don chemical splash goggles.[15]

  • If required by your risk assessment, perform a fit-check on your NIOSH-approved respirator.[2]

  • Wash and dry hands, then don the first pair of nitrile gloves. If double-gloving, don the second pair, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 2: Handling the Compound
  • Engineering Controls: ALL handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[15]

  • Procedural Controls:

    • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust. An analytical balance with a draft shield inside the hood is ideal.[2]

    • Keep the container of the chemical sealed when not in immediate use.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

Step 3: Doffing PPE (Critical Decontamination Step)
  • Remove the outer pair of gloves (if double-gloving) and dispose of them as solid hazardous waste.

  • Wipe down the exterior of the inner gloves with an appropriate solvent (e.g., 70% ethanol) if necessary.

  • Remove your laboratory coat by rolling it away from your body, ensuring the contaminated exterior does not touch your personal clothing. Hang it in its designated area or bag it for disposal if heavily contaminated.[12]

  • Remove the face shield (if used), followed by the safety goggles.

  • Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out to trap any residual contaminants. Dispose of them as solid hazardous waste.[12]

  • If a respirator was used, remove it last.

  • IMMEDIATELY wash your hands thoroughly with soap and water for at least 20 seconds.

Emergency & Disposal Plans

Spill Management
  • Minor Spill (Contained within the fume hood):

    • Alert personnel in the immediate vicinity.

    • Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the spill.

    • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team or safety officer.

    • Restrict access to the area.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[18]

Decontamination and Disposal
  • Chemical Waste: All solid N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[12] Do not mix with incompatible waste streams.

  • Contaminated Materials: Disposable items such as gloves, bench paper, and pipette tips that come into contact with the chemical must be disposed of in a designated solid hazardous waste container.[2]

  • Glassware Decontamination: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol) inside a fume hood. Collect the rinse solvent as liquid hazardous waste. The rinsed glassware can then be washed using standard laboratory procedures.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. BenchChem.
  • BenchChem Technical Support Team. (2025). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. BenchChem.
  • BenchChem Technical Support Team. (2025). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. BenchChem.
  • LGC Standards. N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. LGC Standards.
  • BenchChem Technical Support Team. (2025, November). Personal protective equipment for handling 2-(Phenylamino)Benzamide. BenchChem.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]

  • Al-Adilee, K. J., & Al-Mofarjy, R. A. (2022). Major mechanisms of toxicity of nitroaromatic compounds. IntechOpen. [Link]

  • Kasture, M., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-24. [Link]

  • LGC Standards. N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. LGC Standards.
  • Keasler, K. M., et al. (2023). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 382(6666), 92-98. [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers Symposium Series, 144, 237-251. [Link]

  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. UCSF Environmental Health & Safety.
  • Fisher Scientific. N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, TRC. Fisher Scientific. [Link]

  • Keasler, K. (2023, October 5). MOFs offer safer solution for handling fluorinated gases that can ‘tame the tiger’. Research, Royal Society of Chemistry.
  • Thermo Fisher Scientific. (2021, January 19).
  • Fisher Scientific. N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide, TRC. Fisher Scientific. [Link]

  • Plettenburg, O., & Zlota, A. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31–43. [Link]

  • Acros Organics. (2025, September 22).
  • Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry.
  • TCI EUROPE N.V. (2018, October 3). Safety Data Sheet: 4-Nitrobenzamide. TCI Chemicals.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet: 3,4-dimethoxybenzaldehyde. Sigma-Aldrich.
  • Céondo GmbH. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzamide, N-(2,5-dimethoxyphenyl)-. Cheméo. [Link]

  • Fisher Scientific. (2009, October 2). Safety Data Sheet: 2-Fluoro-5-nitrobenzaldehyde. Fisher Scientific.
  • AdooQ BioScience. N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide. AdooQ BioScience. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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